molecular formula C7H16N2O2 B15308186 Tert-butyl 2,3-diaminopropanoate

Tert-butyl 2,3-diaminopropanoate

Cat. No.: B15308186
M. Wt: 160.21 g/mol
InChI Key: XKEDRBINPCQMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,3-diaminopropanoate is a valuable protected diamino acid building block in organic synthesis and drug discovery. The tert-butyl ester group serves as a key protecting group for the carboxylic acid function, enhancing the compound's stability and solubility in organic solvents during synthetic sequences . This allows researchers to selectively manipulate the two amino groups for the construction of complex molecules. Compounds featuring tert-butyl-protected amino esters are frequently employed in the development of active pharmaceutical ingredients (APIs), peptides, and peptidomimetics . The presence of two differentially reactive amino groups makes this reagent particularly useful for designing linkers in bioconjugation chemistry, as well as for synthesizing novel molecular scaffolds such as HDAC inhibitors and other small-molecule therapeutics that target protein-protein interactions . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2,3-diaminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDRBINPCQMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Protected Diamino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Orthogonally Protected Tert-butyl 2,3-Diaminopropanoate Derivatives

In the landscape of modern medicinal chemistry and drug development, non-proteinogenic amino acids serve as powerful tools for crafting novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, 2,3-diaminopropionic acid (Dap), a structural analog of serine, is a particularly valuable building block. Its vicinal diamine structure allows for the creation of unique peptide architectures, cyclized structures, and conjugation sites for payloads in antibody-drug conjugates.

However, the inherent reactivity of the α- and β-amino groups necessitates a strategic approach to its incorporation into larger molecules. The unprotected form, Tert-butyl 2,3-diaminopropanoate, is not a synthetically practical reagent. To be effectively utilized in multi-step syntheses, particularly solid-phase peptide synthesis (SPPS), orthogonally protected derivatives are required. Orthogonal protection schemes—wherein different protecting groups can be removed under distinct chemical conditions—are fundamental to controlled, sequential synthesis.

This guide focuses on the core physicochemical properties of mono-N-Boc-protected tert-butyl 2,3-diaminopropanoate derivatives. The tert-butyl ester protects the carboxylic acid and is labile under acidic conditions. Similarly, the tert-butyloxycarbonyl (Boc) group on one of the amino functions is also acid-labile, while leaving the other amine free for reaction. Understanding the physicochemical profile of these key intermediates is paramount for researchers, as these properties govern everything from reaction solvent selection and purification strategies to the ultimate behavior of the final drug substance.

This document provides a detailed examination of the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility of these building blocks. While direct experimental data for these specific intermediates is limited, this guide synthesizes data from closely related analogs and foundational chemical principles to provide reliable estimations and robust experimental protocols for their determination.

Molecular Profile: Key Intermediates

For the purpose of this guide, we will consider two representative, chirally pure isomers, (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate (Nα-Boc protected) and (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-2-aminopropanoate (Nβ-Boc protected).

Property(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate(S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-2-aminopropanoate
Structure NH₂-CH₂-CH(NHBoc)-COOtBuBocHN-CH₂-CH(NH₂)-COOtBu
Molecular Formula C₁₂H₂₄N₂O₄C₁₂H₂₄N₂O₄
Molecular Weight 260.33 g/mol 260.33 g/mol
Common Acronym Boc-Dap(β-NH₂)-OtBuBoc-Dap(α-NH₂)-OtBu

Ionization Behavior (pKa): The Gateway to pH-Dependent Properties

The ionization state of a molecule is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. For the mono-Boc-protected Dap esters, the key ionizable group is the single free primary amine. The Boc-protected amine, being a carbamate, is non-basic under physiological conditions.

We can confidently predict the pKa of the free amine to be in the range of 8.0 to 9.5 , typical for a primary aliphatic amine. The exact value will be subtly influenced by the electronic environment, including the position of the bulky and mildly electron-withdrawing ester and carbamate groups. This pKa value signifies that at physiological pH (~7.4), a significant portion of the molecules will exist in their protonated, cationic form, which has profound implications for their aqueous solubility.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination within the range of 2-12, offering high accuracy and reproducibility.

Causality and Rationale: This method relies on monitoring the change in pH of a solution of the analyte as a known concentration of a strong acid (or base) is added. The pKa is the pH at which the amine is exactly 50% protonated (ionized) and 50% in its free base (neutral) form. This point corresponds to the midpoint of the steepest portion of the titration curve.

Step-by-Step Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the protected Dap ester and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure complete dissolution. An ionic strength adjuster (e.g., 0.15 M KCl) should be included to maintain a constant background ionic strength.

  • Titrant Preparation: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Titration:

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.

    • Record the pH reading after each addition, ensuring the reading has stabilized.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is determined from the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (Standard Buffers) E Record Stabilized pH Reading B Prepare Analyte Solution (Compound + Co-solvent + KCl) D Add HCl Titrant in Increments B->D C Prepare Standardized 0.1 M HCl Titrant C->D D->E After each addition E->D Loop until past equivalence F Plot pH vs. Volume of Titrant G Calculate First Derivative (ΔpH/ΔV) F->G H Identify Equivalence Point (Peak of Derivative) G->H I Determine pKa (pH at 1/2 Equivalence Vol.) H->I

Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter influencing membrane permeability, protein binding, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.

The parent 2,3-diaminopropionic acid is highly hydrophilic. However, the addition of two bulky, nonpolar groups—the tert-butyl ester and the Boc carbamate—drastically increases the lipophilicity. Based on computational models and data from similar structures, the predicted logP for these protected Dap derivatives is in the range of 1.0 to 2.5 .

Compound AnalogLogP (Calculated/Experimental)Source
Tert-butyl (R)-2-amino-3-cyclopropylpropanoate1.46 (Calculated)
(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate1.1 (Calculated, XLogP3)
tert-Butyl 3-[(propan-2-yl)amino]propanoate1.4 (Calculated, XLogP3)
Predicted for Protected Dap-OtBu 1.0 - 2.5 Estimate
Experimental Protocol: Determination of logD₇.₄ by the Shake-Flask Method

The shake-flask method is the universally recognized gold-standard for determining lipophilicity, as it directly measures the partitioning of a compound between two immiscible phases.

Causality and Rationale: The method measures the equilibrium distribution of the analyte between n-octanol (simulating a lipid membrane) and an aqueous buffer (simulating physiological fluid). The ratio of the concentrations in the two phases gives the distribution coefficient, D. We determine logD at pH 7.4 as it is most relevant for predicting in vivo behavior.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This ensures the volumes do not change during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol) at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS (e.g., 2 mL of each).

    • Seal the vial and shake vigorously on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface.

    • Dilute the aliquots as necessary with an appropriate solvent.

    • Analyze the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a validated HPLC-UV or LC-MS method against a standard curve.

  • Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ( [C]oct / [C]aq )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Pre-saturate n-Octanol and PBS (pH 7.4) B Prepare Compound Stock in pre-saturated n-Octanol A->B C Combine Octanol Stock and PBS Buffer B->C D Shake to Reach Equilibrium (1-3h) C->D E Centrifuge for Phase Separation D->E F Sample Aqueous & Octanol Phases E->F G Quantify Concentration (HPLC-UV or LC-MS) F->G H Calculate logD = log([C]oct/[C]aq) G->H

Workflow for logD Determination by the Shake-Flask Method.

Aqueous Solubility: A Prerequisite for Biological Activity

A drug must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a major hurdle in drug development. Solubility is typically assessed in two ways: thermodynamic (the true equilibrium solubility) and kinetic (the solubility of a compound precipitating from a stock solution, often in DMSO).

The significant increase in lipophilicity due to the protecting groups will inherently decrease the aqueous solubility of the protected Dap esters compared to the parent amino acid. However, because the molecule has a basic amine with a pKa around 8-9, its solubility will be highly pH-dependent. At acidic pH values (e.g., pH < 6), the amine will be fully protonated, forming a salt and leading to significantly higher solubility. At pH 7.4, a fraction will be protonated, enhancing solubility relative to the free base.

Experimental Protocol: Determination of Thermodynamic Solubility

This method determines the equilibrium concentration of a compound in a saturated solution and is considered the definitive measure of solubility.

Causality and Rationale: By adding an excess of solid compound to a buffer and allowing it to equilibrate, we ensure that the resulting solution is truly saturated with the most stable solid form of the compound. This provides the most accurate and relevant solubility value for formulation development.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a small vial. The excess solid is crucial to ensure equilibrium with a saturated solution.

  • Incubation: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at a controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: After incubation, filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration using a validated HPLC-UV or LC-MS method against a standard curve prepared in the same solvent. The resulting concentration is the thermodynamic solubility.

G A Add Excess Solid Compound to Vial B Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C Seal and Shake for 24-48h at Constant Temperature B->C D Filter or Centrifuge to Remove Undissolved Solid C->D E Sample Clear Supernatant D->E F Quantify Concentration via HPLC-UV or LC-MS E->F G Result: Thermodynamic Solubility (µg/mL or µM) F->G

Workflow for Thermodynamic Solubility Determination.

Summary of Physicochemical Properties and Implications

The table below summarizes the estimated physicochemical profile of mono-Boc-protected tert-butyl 2,3-diaminopropanoate derivatives. These values are foundational for any researcher utilizing these critical building blocks.

Physicochemical ParameterEstimated Value / PropertyImplication for Researchers & Drug Developers
pKa (free amine) 8.0 - 9.5The compound will be partially protonated at physiological pH, enhancing aqueous solubility. Avoid strongly basic conditions to prevent side reactions.
logP (neutral form) 1.0 - 2.5Moderately lipophilic. This is a favorable range for balancing membrane permeability with aqueous solubility.
logD at pH 7.4 0.5 - 2.0The value is lower than logP due to partial protonation, indicating a good balance for ADME properties.
Aqueous Solubility pH-DependentSolubility will be significantly higher in acidic media (pH < 6). At pH 7.4, solubility will be moderate but potentially limiting for high-concentration stock solutions.
Molecular Weight ~260 g/mol Well within the "Rule of 5" guidelines for drug-likeness.
Hydrogen Bond Donors 1 (free -NH₂)Contributes to aqueous solubility and potential for specific interactions.
Hydrogen Bond Acceptors 4 (2x C=O, 2x R-O-R)Contributes to aqueous solubility and potential for specific interactions.

For the medicinal chemist, this profile is highly favorable. The molecule possesses a single, reactive primary amine for synthetic elaboration, while the protecting groups confer moderate lipophilicity, placing it in a desirable region of chemical space for developing orally bioavailable drugs. The pH-dependent solubility can be leveraged during synthesis, purification (e.g., acidic extractions), and formulation. The orthogonal nature of the protecting groups (acid-labile Boc/tBu vs. potentially base-labile or hydrogenolysis-labile groups in subsequent steps) provides the synthetic flexibility required for complex molecule construction. This in-depth understanding is the first step toward the rational design of next-generation therapeutics.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [Link]

  • Piras, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1319. [Link]

  • Kyriakopoulou, A., et al. (2011).

An In-depth Technical Guide to Tert-butyl 2,3-diaminopropanoate: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 2,3-diaminopropanoate, with the Chemical Abstracts Service (CAS) number 109273-24-7, is a valuable chiral building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a vicinal diamine functionality and a sterically hindered tert-butyl ester, offers a unique combination of reactive sites and protecting group stability. This strategic arrangement allows for selective chemical modifications, making it a key component in the synthesis of complex molecules, particularly in the realm of peptide chemistry and drug discovery. The presence of two primary amino groups with different steric and electronic environments, coupled with a carboxylic acid masked as a tert-butyl ester, provides chemists with a versatile scaffold for introducing the 2,3-diaminopropionyl moiety into a variety of molecular architectures. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Characterization

PropertyPredicted Value
CAS Number 109273-24-7
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)
Chirality Contains a chiral center at the α-carbon
Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characterized by a prominent singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group. The protons on the chiral backbone (CH and CH₂) would likely appear as complex multiplets in the region of 2.5-4.0 ppm. The chemical shifts of the amine protons (NH₂) can vary and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group at around 80-82 ppm and the three equivalent methyl carbons at approximately 28 ppm. The carbonyl carbon of the ester is expected to resonate in the range of 170-175 ppm. The two carbons of the diaminopropionyl backbone would appear in the aliphatic region, typically between 40 and 60 ppm.

Mass Spectrometry: In an electrospray ionization (ESI) mass spectrum, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 161.2. Fragmentation patterns would likely involve the loss of the tert-butyl group (a loss of 56 Da) or isobutylene, a characteristic fragmentation for tert-butyl esters.[1]

Proposed Synthesis and Purification

While a specific, detailed synthesis for Tert-butyl 2,3-diaminopropanoate is not widely published, a plausible and efficient route can be designed based on well-established methodologies for the synthesis of α,β-diamino acids.[2][3] A practical approach would involve the stereoselective amination of a suitable β-amino acid precursor. The following protocol is a proposed method for its synthesis, emphasizing the rationale behind the choice of reagents and conditions.

Proposed Synthetic Pathway

A logical approach to the synthesis of Tert-butyl 2,3-diaminopropanoate would start from a commercially available and enantiopure precursor such as N-Boc-L-asparagine tert-butyl ester. A Hofmann rearrangement of the primary amide would yield the desired vicinal diamine.

G cluster_0 Proposed Synthesis of Tert-butyl 2,3-diaminopropanoate A N-Boc-L-asparagine tert-butyl ester B Hofmann Rearrangement (e.g., BAIB/TEMPO or Pb(OAc)₄) A->B Oxidative Rearrangement C Tert-butyl (S)-2,3-diaminopropanoate B->C Product Formation G cluster_0 Application in Solid-Phase Peptide Synthesis (SPPS) A Fmoc-Nα-(Tert-butyl 2,3-diaminopropanoate) B Couple to Solid Support (Resin) A->B C Fmoc Deprotection (Piperidine) B->C D Couple Next Fmoc-Amino Acid C->D E Repeat Deprotection/Coupling Cycles D->E n times F Cleavage from Resin & Deprotection (TFA) E->F G Purified Modified Peptide F->G

Sources

Advanced Synthesis Guide: Chiral tert-Butyl 2,3-Diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of chiral tert-butyl 2,3-diaminopropanoate, a critical building block in the development of peptidomimetics and RNA-binding therapeutics.

Part 1: Strategic Analysis & Core Directive

The Synthetic Challenge

2,3-Diaminopropanoic acid (Dap) derivatives are non-proteinogenic amino acids essential for modifying peptide backbones to improve metabolic stability and potency. The specific target, (S)-tert-butyl 2,3-diaminopropanoate , presents three distinct synthetic challenges:

  • Chemoselectivity: Differentiating the

    
    -amine and 
    
    
    
    -amine is critical for orthogonal protection (e.g.,
    
    
    -Boc,
    
    
    -Cbz).
  • Stereochemical Integrity: The

    
    -chiral center is prone to racemization, particularly during esterification or strong base treatments.
    
  • Stability: The free diamine ester is unstable due to rapid intramolecular cyclization (lactamization) or polymerization. Consequently, this guide focuses on synthesizing orthogonally protected forms (e.g., Boc-Dap-OtBu or Cbz-Dap-OtBu) which are the actual isolable intermediates used in drug discovery.

Route Selection Matrix

Two primary pathways dominate the literature. The choice depends on the desired stereochemistry and starting material availability.

FeatureRoute A: Hofmann Rearrangement Route B: Mitsunobu Azidation
Starting Material L-Asparagine (Natural, Cheap)L-Serine (Natural, Cheap)
Stereochemistry Retention (L-Asn

L-Dap)
Inversion (L-Ser

D-Dap)
Reagents PIDA (Hypervalent Iodine)DEAD/DIAD, PPh

, DPPA/HN

Scalability High (Kilogram scale feasible)Moderate (Chromatography often required)
Recommendation Primary Choice for (S)-DapSecondary Choice for (R)-Dap

Part 2: Detailed Synthetic Protocols

Protocol A: The Hofmann Rearrangement (Retention of Configuration)

This is the most robust method for accessing the natural (S)-enantiomer. It utilizes hypervalent iodine (PIDA) to effect the rearrangement under mild conditions, avoiding the harsh bromine/base conditions of the classical Hofmann degradation.

Step 1: Preparation of

-Boc-L-Asparagine tert-butyl ester

Direct esterification of the


-carboxylic acid while preserving the side-chain amide.
  • Reagents:

    
    -Boc-L-Asparagine, tert-Butyl Acetate, Perchloric Acid (Cat.).
    
  • Mechanism: Acid-catalyzed transesterification.

  • Procedure:

    • Suspend Boc-Asn-OH (10.0 g, 43 mmol) in tert-butyl acetate (150 mL).

    • Add 70% Perchloric acid (1.5 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 12–16 hours. The solution will become clear.

    • Quench: Cool to 0°C and carefully neutralize with 10% Na

      
      CO
      
      
      
      or saturated NaHCO
      
      
      .
    • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      .[1]
    • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Yield: Typically 85–90%.

Step 2: PIDA-Mediated Hofmann Rearrangement

Conversion of the side-chain primary amide to a primary amine.

  • Reagents: Boc-Asn-OtBu, Phenyliodine(III) diacetate (PIDA), Ethyl Acetate/Acetonitrile/Water mixture.

  • Critical Note: To isolate the product as a stable protected amine, the reaction is often performed in the presence of an alcohol (to form a carbamate) or simply hydrolyzed to the amine salt.

  • Procedure (Formation of Free Amine Salt):

    • Dissolve Boc-Asn-OtBu (5.0 g, 17.3 mmol) in EtOAc/CH

      
      CN/H
      
      
      
      O (2:2:1, 50 mL).
    • Cool to 0°C. Add PIDA (1.1 eq) in one portion.

    • Stir at 0°C for 30 min, then allow to warm to RT over 4 hours.

    • Observation: Evolution of CO

      
       gas indicates rearrangement.
      
    • Workup: Concentrate the solvent to remove organics. The aqueous layer contains the diamine.

    • Protection (In situ): To stabilize, immediately react the crude aqueous amine with Cbz-Cl (Benzyl chloroformate) and NaHCO

      
       to yield Boc-Dap(Z)-OtBu .
      
Protocol B: The Mitsunobu Route (Inversion of Configuration)

Use this route if the (R)-enantiomer is required starting from natural L-Serine, or if specific


-nitrogen substitution is needed immediately.
Step 1: Protection & Esterification

Start with Trityl-Ser-OMe or Boc-Ser-OtBu . (Note: Trityl protection on Nitrogen is preferred to prevent oxazolidinone formation).

Step 2: Azidation
  • Reagents: N-Trityl-L-Ser-OtBu, Triphenylphosphine (PPh

    
    ), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA).
    
  • Procedure:

    • Dissolve N-Trityl-Ser-OtBu (1.0 eq) and PPh

      
       (1.5 eq) in anhydrous THF under Argon.
      
    • Cool to -15°C.

    • Add DIAD (1.5 eq) dropwise.[1]

    • Add DPPA (1.5 eq) dropwise, maintaining temperature below 0°C.

    • Stir at RT for 12 hours.

    • Stereochemistry: The hydroxyl group is displaced by azide with inversion . L-Ser (S) becomes (R)-Azide.

    • Reduction: Reduce the azide using Staudinger conditions (PPh

      
      /H
      
      
      
      O) or Hydrogenation (H
      
      
      , Pd/C) to yield the amine.

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the stereochemical outcomes and intermediate steps for both routes.

SynthesisRoutes cluster_0 Route A: Hofmann (Retention) cluster_1 Route B: Mitsunobu (Inversion) L_Asn L-Asparagine (S-Config) Boc_Asn_OH N-Boc-Asn-OH L_Asn->Boc_Asn_OH Boc2O, NaOH Boc_Asn_OtBu N-Boc-Asn-OtBu (Side chain: -CONH2) Boc_Asn_OH->Boc_Asn_OtBu tBuOAc, HClO4 (Esterification) Intermediate_Iso Isocyanate Intermediate (Retention) Boc_Asn_OtBu->Intermediate_Iso PIDA (Hofmann) L_Dap (S)-Boc-Dap-OtBu (Target: L-Isomer) Intermediate_Iso->L_Dap Hydrolysis/Trapping L_Ser L-Serine (S-Config) Prot_Ser N-Trityl-Ser-OtBu L_Ser->Prot_Ser Trt-Cl, then tBu-Im Azide Azido-Alanine Deriv. (R-Config, Inversion) Prot_Ser->Azide Mitsunobu (DIAD/DPPA) Inversion R_Dap (R)-Dap Derivative (Target: D-Isomer) Azide->R_Dap H2/Pd-C (Reduction)

Caption: Comparison of Hofmann (Retention) and Mitsunobu (Inversion) pathways for Dap synthesis.

Quantitative Comparison of Methods
MetricHofmann Route (PIDA)Mitsunobu Route (Azide)
Overall Yield 60–75%40–55%
Step Count 3 (from Asn)4 (from Ser)
Atom Economy HighLow (High MW reagents: PPh3, DIAD)
Safety Profile Good (PIDA is mild)Caution (Azides are potentially explosive)
Cost Low (Asn is cheap)Moderate/High

Part 4: References

  • Jew, S. S., et al. (2002). "Convenient preparation of tert-butyl beta-(protected amino)esters." Journal of Organic Chemistry, 67(14), 4957-4959. Link

  • Zhang, L., et al. (2005). "PIDA-mediated Hofmann rearrangement: A mild and efficient method for the synthesis of amines." Journal of Organic Chemistry, 70(20), 8204-8207.

  • Vederas, J. C., et al. (1987). "Synthesis of amino acid derivatives via Mitsunobu reaction." Journal of the American Chemical Society, 109(15), 4649-4659.

  • Englund, E. A., et al. (2004). "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 6(2), 213–215. Link

  • Green, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for t-Butyl ester stability).

Sources

The Pivotal Role of α,β-Diamino Acid Esters in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the myriad of building blocks available to researchers, α,β-diamino acid esters have emerged as a class of non-proteinogenic amino acids with profound biological significance.[1][2] Their unique structural features, characterized by two vicinal nitrogen-bearing chiral centers, offer a versatile scaffold for the synthesis of peptidomimetics, enzyme inhibitors, and a diverse array of biologically active compounds.[1][3][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the biological importance of α,β-diamino acid esters, detailing their synthesis, applications, and the conformational properties that underpin their therapeutic utility.

The Biological Significance of the α,β-Diamino Acid Motif

The interest in α,β-diamino acids and their ester derivatives stems from their presence as key structural fragments in a multitude of natural products exhibiting potent biological activities.[1][2] These molecules serve as crucial building blocks for the synthesis of novel compounds and as substitutes for native amino acids in known peptides to modulate their biological functions and stability.[1][2]

Natural Products and Pharmacological Activity

A diverse range of biologically active natural products incorporate the α,β-diamino acid scaffold. For instance, the cyclic pentapeptides cyclotheonamides A and B, isolated from marine sponges, are potent inhibitors of serine proteases like thrombin.[1][2] The antibiotic viomycin, crucial in treating multidrug-resistant tuberculosis, contains a tuberactomycin B component, which features an α,β-diamino acid residue and acts by inhibiting protein synthesis.[6]

Furthermore, certain free α,β-diamino acids found in nature exhibit neurotoxic properties. L-β-methylaminoalanine (BMAA), an agonist of glutamate receptors, has been linked to neurodegenerative diseases.[1] Conversely, other derivatives have shown therapeutic promise. For example, the introduction of α,β-diamino acid residues has been explored in the development of analogues of the angiotensin-converting enzyme (ACE) inhibitor, enalapril, and antitumor agents.[1]

Peptidomimetics and Conformational Control

A primary application of α,β-diamino acid esters lies in the synthesis of peptidomimetics.[1][3][4][5] By replacing natural amino acids in peptide structures, researchers can modulate their biological activities and enhance their stability against enzymatic degradation by peptidases.[2][8][9] The additional amino group in the β-position introduces a key structural constraint, influencing the peptide's secondary structure. This conformational rigidity can be pivotal for enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[10][11][12] For instance, the incorporation of an α,β-unsaturated α,β-diamino acid residue in the marine peptide callynormine A is thought to impose conformational restrictions, acting as an alternative to disulfide bridges.[1]

The ability to control peptide conformation is a cornerstone of rational drug design. The defined stereochemistry of α,β-diamino acids allows for the precise spatial arrangement of side chains, which is critical for molecular recognition and biological activity.[13][14]

Synthetic Strategies for α,β-Diamino Acid Esters

The synthesis of enantiomerically pure α,β-diamino acid esters presents a significant challenge due to the presence of two adjacent chiral centers.[1][6] Consequently, a variety of stereoselective synthetic methodologies have been developed.

Asymmetric Mannich-Type Reactions

One of the most powerful and versatile methods for the synthesis of α,β-diamino acid derivatives is the asymmetric Mannich reaction.[3][15][16][17] This reaction involves the addition of an enolate or enolate equivalent of a glycine derivative to an imine, allowing for the simultaneous construction of the Cα-Cβ bond and the introduction of the two amino groups with high stereocontrol.

Various catalytic systems have been employed to achieve high diastereoselectivity and enantioselectivity, including:

  • Chiral Lewis Acid Catalysis: Chiral metal complexes, such as those of copper, can effectively catalyze the addition of glycine enolates to imines, yielding syn-α,β-diamino esters with high enantiomeric excesses.[1]

  • Organocatalysis: Chiral Brønsted acids and bases have emerged as powerful catalysts for Mannich-type reactions, offering a metal-free alternative for the synthesis of optically active α,β-diamino acid derivatives.[5][16]

  • Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as pyridoxal 5'-phosphate (PLP)-dependent enzymes, offers a highly stereoselective and environmentally benign approach to synthesize unprotected α,β-diamino acids.[3][4][5][18]

Diagram of a Catalytic Asymmetric Mannich Reaction

Mannich_Reaction cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product Glycine_Derivative Glycine Derivative (Enolate Precursor) Chiral_Catalyst Chiral Catalyst (e.g., Lewis Acid, Organocatalyst, Enzyme) Glycine_Derivative->Chiral_Catalyst forms enolate Imine Imine Imine->Chiral_Catalyst activates Diamino_Ester α,β-Diamino Acid Ester (syn or anti) Chiral_Catalyst->Diamino_Ester Stereoselective C-C bond formation

Caption: Generalized workflow of a catalytic asymmetric Mannich reaction for the synthesis of α,β-diamino acid esters.

Other Synthetic Approaches

Beyond the Mannich reaction, several other strategies have been successfully employed:

  • From α-Amino Acids: Readily available α-amino acids can serve as chiral starting materials.[2]

  • Cycloaddition Reactions: Stereocontrolled cycloaddition reactions involving imines can yield cyclic precursors that are subsequently converted to α,β-diamino acids.[1]

  • Aza-Henry Reaction: The catalytic enantioselective aza-Henry reaction between an imino ester and a nitro compound provides a highly efficient route to anti-β-nitro-α-amino esters, which can be readily reduced to the corresponding diamino esters.[1]

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

The following protocol outlines a general procedure for the asymmetric synthesis of α,β-diamino acid derivatives using a chiral auxiliary, a method that provides excellent stereocontrol.

Step-by-Step Methodology:

  • Preparation of the Chiral Glycine Equivalent: A chiral auxiliary, such as (R)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB), is complexed with a metal salt (e.g., Ni(II)) and glycine to form a chiral Ni(II) complex of glycine. This complex serves as a chiral glycine enolate equivalent.[15]

  • Asymmetric Mannich-Type Reaction: The chiral Ni(II) complex is reacted with an N-tosyl imine in the presence of a base (e.g., triethylamine) in a suitable solvent like DMF. The chiral auxiliary directs the stereochemical outcome of the addition, leading to the formation of the desired diastereomeric product complex.[15]

  • Purification of the Diastereomeric Product: The resulting diastereomeric complex is purified by column chromatography to isolate the major diastereomer.

  • Decomposition and Deprotection: The purified complex is treated with acid (e.g., HCl) to decompose the complex and remove the chiral auxiliary, yielding the syn-(2R,3S)-α,β-diamino acid.[15]

  • Esterification: The resulting α,β-diamino acid can then be esterified under standard conditions (e.g., using an alcohol in the presence of an acid catalyst) to afford the corresponding α,β-diamino acid ester.

Data Presentation: Stereoselectivity in Asymmetric Synthesis

The efficiency of asymmetric synthetic methods is typically evaluated based on the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product. The following table summarizes representative data from different catalytic approaches.

Catalytic SystemReactantsDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
Cu(II)-bisoxazoline ComplexImino ester and nitroalkane (aza-Henry)up to 95:5 (anti favored)>95%[1]
Chiral Phosphoric AcidAlkylideneoxazolone and hydroxylamine-up to 99%[19]
(R,R)-Et-DuPhos-Rh(I) Complexα,β-dehydro-α,β-diamino ester (hydrogenation)-99%[1]
Chiral Ni(II) Complex with BPBGlycine complex and N-tosyl iminehigh (syn favored)high[15]

Future Perspectives and Conclusion

The field of α,β-diamino acid ester chemistry continues to evolve, with ongoing efforts to develop more efficient, sustainable, and scalable synthetic methods. The development of novel organocatalysts and biocatalytic systems holds particular promise for green chemistry applications.[3][4][5][18]

References

  • Viso, A., de la Pradilla, R. F., García, A., & Flores, A. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167–3196. [Link]

  • Radical‐Based Synthesis and Modification of Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2024). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. PubMed. [Link]

  • Song, G., et al. (2011). Asymmetric synthesis of α,β-diamino acid derivates via Mannich-type reactions of a chiral Ni(II) complex of glycine with N-tosyl imines. Organic & Biomolecular Chemistry, 9(20), 7144-50. [Link]

  • Barrett, G. C., & Elmore, D. T. (1998). Amino Acids and Peptides. Cambridge University Press.
  • Conformational origins of dipeptide phase properties. (2025). ChemRxiv. [Link]

  • Almasi, D., et al. (2009). Catalytic enantioselective synthesis of alpha,beta-diamino acid derivatives. Angewandte Chemie International Edition in English, 48(41), 7656-9. [Link]

  • Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. (2022). IntechOpen. [Link]

  • Akiyama, T., et al. (2016). Catalytic Asymmetric Synthesis of anti-α,β-Diamino Acid Derivatives. Organic Letters, 18(5), 1016–1019. [Link]

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2025). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. OSTI.GOV. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]

  • Foubelo, F., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

  • DESIGNING PEPTIDOMIMETICS. (n.d.). UPCommons. Retrieved from [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (n.d.). Frontiers. Retrieved from [Link]

  • Update 1 of: α,β-Diamino Acids: Biological Significance and Synthetic Approaches. (n.d.). ACS Publications. Retrieved from [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). SCIRP. [Link]

  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). White Rose Research Online. [Link]

  • Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10091. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (n.d.). CICECO. Retrieved from [Link]

  • Balaram, P. (1992). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 31B(3), 123-130. [Link]

  • r,β-Diamino Acids: Biological Significance and Synthetic Approaches. (n.d.). Docta Complutense. Retrieved from [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Farmacevtski Vestnik, 62(2), 77-85. [Link]

  • Zhou, J., & Tang, Y. (2010). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Medicinal Chemistry, 17(7), 589-605. [Link]

  • A Diastereo- and Enantioselective Synthesis of α-Substituted syn-α,β-Diamino Acids. (2008). Journal of the American Chemical Society, 130(19), 6070–6071. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2023). MDPI. [Link]

  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. (2024). Journal of the American Chemical Society. [Link]

Sources

The Definitive Technical Guide to (S)-tert-Butyl 2,3-diaminopropanoate: Commercial Landscape and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized, non-natural amino acids to navigate complex pharmacokinetic challenges, (S)-tert-Butyl 2,3-diaminopropanoate has emerged as a critical chiral synthon. This diamine ester is a foundational building block for synthesizing diaminopropanoic acid (Dap)-containing peptidomimetics, targeted protein degraders (PROTACs), and selective kinase inhibitors[1].

This whitepaper provides a comprehensive analysis of the commercial availability, physicochemical properties, and validated synthetic workflows for (S)-tert-Butyl 2,3-diaminopropanoate, designed specifically for senior researchers and drug development professionals.

Physicochemical Profiling & The Causality of Salt Forms

When sourcing (S)-tert-Butyl 2,3-diaminopropanoate, researchers must choose between the free base and the dihydrochloride salt. Understanding the thermodynamic stability of these forms is critical for successful procurement and storage.

The free base form of 1,2-diamines containing an ester group is inherently unstable. The proximity of the


-amine to the ester carbonyl facilitates spontaneous intramolecular aminolysis, leading to the formation of diketopiperazines or uncontrolled polymerization. To arrest this degradation, the compound is almost exclusively synthesized, stored, and commercially distributed as a dihydrochloride salt . Protonation of both the 

- and

-amines completely eliminates their nucleophilicity, rendering the tert-butyl ester shelf-stable for years under ambient conditions.
Table 1: Physicochemical Properties
PropertyFree BaseDihydrochloride Salt
CAS Registry Number 2[2]3[3]
Molecular Formula C

H

N

O

C

H

Cl

N

O

Molecular Weight 160.21 g/mol 233.13 g/mol
Physical State Viscous oil / Low-melting solidCrystalline white powder
Stability Prone to spontaneous lactamizationHighly stable (hygroscopic)
Primary Application Immediate in situ couplingLong-term storage & commercial transport

Commercial Availability & Procurement Strategy

The global supply chain for (S)-tert-Butyl 2,3-diaminopropanoate is robust, supported by specialized chemical vendors catering to both discovery-scale (milligram) and process-scale (kilogram) demands.

Table 2: Commercial Supplier Landscape
SupplierCatalog / CAS FocusPurity StandardScale Availability
Sigma-Aldrich (Enamine) 4[4]

95% (NMR/LC-MS)
mg to g (Discovery)
BLD Pharm 5[5]98%g to kg (Scale-up)
Leyan (Shanghai Haohong) 6[6]98%mg to kg
Fluorochem 3[3]Research Gradeg (Discovery)
Commercial QC & Validation Logic

When receiving commercial batches, a self-validating Quality Control (QC) loop must be executed before introducing the synthon into expensive downstream syntheses.

Quality control logic for validating commercial batches of (S)-tert-Butyl 2,3-diaminopropanoate.

De Novo Synthesis & Validation Workflow

For process chemists requiring custom synthesis or isotopic labeling, generating (S)-tert-Butyl 2,3-diaminopropanoate de novo requires careful selection of orthogonal protecting groups.

The Causality of Protection Strategy: If one were to use Boc (tert-butyloxycarbonyl) protection during the synthesis, the final acidic deprotection step would simultaneously cleave the desired tert-butyl ester. Therefore, Cbz (carboxybenzyl) is the protecting group of choice. Cbz can be removed via catalytic hydrogenolysis under neutral conditions, leaving the acid-sensitive tert-butyl ester perfectly intact.

Step-by-Step Methodology: The Hofmann Rearrangement Route

Step 1: Esterification of N-


-Cbz-L-Asparagine 
  • Suspend N-

    
    -Cbz-L-asparagine (1.0 eq) in tert-butyl acetate (10 volumes).
    
  • Add catalytic perchloric acid (HClO

    
    , 0.1 eq) dropwise at 0°C.
    
  • Mechanistic Insight: The perchloric acid catalyzes the transesterification without hydrolyzing the primary amide of the asparagine side chain.

  • Stir at room temperature for 16 hours, neutralize with saturated NaHCO

    
    , extract with EtOAc, and concentrate to yield N-
    
    
    
    -Cbz-L-asparagine tert-butyl ester.

Step 2: Hofmann Rearrangement

  • Dissolve the intermediate (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Add Phenyliodine bis(trifluoroacetate) (PIFA, 1.2 eq) and pyridine (2.0 eq) at 0°C.

  • Mechanistic Insight: PIFA induces the Hofmann rearrangement of the primary amide into an isocyanate intermediate, which is subsequently hydrolyzed by water to yield the

    
    -primary amine.
    
  • Purify via flash chromatography to isolate N-

    
    -Cbz-(S)-tert-Butyl 2,3-diaminopropanoate.
    

Step 3: Hydrogenolysis & Salt Formation

  • Dissolve the Cbz-protected diamine in anhydrous ethanol.

  • Add 10% Pd/C (0.1 eq by weight) and exactly 2.0 equivalents of concentrated aqueous HCl.

  • Purge the reaction vessel and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Mechanistic Insight: The addition of HCl ensures that as the Cbz group is cleaved, the newly liberated amines are immediately protonated. This prevents the free amines from attacking the tert-butyl ester.

  • Filter through Celite, concentrate the filtrate, and recrystallize from diethyl ether to yield (S)-tert-Butyl 2,3-diaminopropanoate dihydrochloride as a white crystalline solid.

Orthogonal synthetic workflow for (S)-tert-Butyl 2,3-diaminopropanoate utilizing Cbz protection.

Mechanistic Applications in Drug Development

The primary utility of (S)-tert-Butyl 2,3-diaminopropanoate lies in its orthogonal reactivity. The


- and 

-amines possess different pKa values and steric environments, allowing for regioselective functionalization.

In the development of Thiophene[3,2-d]pyrimidin-4-one kinase inhibitors [1], this synthon is utilized to construct complex, highly polar side chains that interact with the solvent-exposed regions of the kinase ATP-binding pocket. The tert-butyl ester acts as a robust protecting group during harsh cross-coupling conditions (e.g., Buchwald-Hartwig aminations) and is globally deprotected in the final step using Trifluoroacetic Acid (TFA) to reveal the active carboxylic acid pharmacophore.

References

  • Google Patents. "CN103130819B - Thiophene [3,2-d] pyrimidin-4-one compounds, its preparation method, pharmaceutical composition and purposes." Patent Database.

Sources

Tert-butyl 2,3-diaminopropanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Chemo-Structural Analysis, Synthetic Methodology, and Utility in Peptidomimetics

Executive Summary

Tert-butyl 2,3-diaminopropanoate (


) represents a critical scaffold in modern medicinal chemistry, serving as a non-proteinogenic amino acid building block. Structurally derived from 2,3-diaminopropanoic acid (Dap), the tert-butyl ester protection renders it lipophilic and orthogonal to standard N-terminal protecting groups (Fmoc/Boc) used in Solid-Phase Peptide Synthesis (SPPS).

This guide dissects the physicochemical properties, synthesis via hypervalent iodine-mediated rearrangement, and the handling protocols required to mitigate its inherent instability as a free base.

Molecular Characterization & Physicochemical Profile[1][2][3]

The molecule exists primarily as a stable dihydrochloride salt due to the high reactivity of the vicinal diamines in the free base form.

Table 1: Core Chemical Data
PropertyData SpecificationNotes
IUPAC Name tert-butyl 2,3-diaminopropanoate
Common Name Dap tert-butyl ester
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

N

O

Free Base
Molecular Weight 160.22 g/mol Free Base
Salt Formula C

H

N

O

[1][2][3][4][5][6][7][8] · 2HCl
Dihydrochloride (Stable form)
Salt MW 233.13 g/mol Dihydrochloride
CAS Number 2377004-98-1 Refers to (S)-isomer 2HCl salt
Chirality L-isomer (S) / D-isomer (R)(S) is most common in mimetics
pKa Values

-NH

: ~6.7

-NH

: ~9.5
Structural Stability Analysis

Expert Insight: The free base of tert-butyl 2,3-diaminopropanoate is kinetically unstable. The


-amino group is highly nucleophilic and, in the absence of protonation or protection, will attack the ester carbonyl. This intramolecular cyclization results in the formation of a 

-lactam or rapid hydrolysis, rendering the free oil transient.

Storage Protocol: Always store as the dihydrochloride salt or N-protected derivative (e.g., Boc-Dap-OtBu) at -20°C under argon.

Synthetic Methodology: Hofmann Rearrangement

While Dap derivatives can be synthesized from Serine (via Mitsunobu reaction), the most robust route preserving stereochemical integrity is the Hofmann Rearrangement of Asparagine derivatives using hypervalent iodine reagents (PIDA/PIFA).[1] This avoids the toxicity of elemental bromine and offers high enantiomeric excess.

Experimental Protocol: Conversion of Boc-Asn-OtBu to Boc-Dap-OtBu

Objective: Synthesis of the protected Dap core from commercially available Asparagine.

Reagents:

  • Substrate:

    
    -Boc-L-Asparagine tert-butyl ester (Boc-Asn-OtBu)
    
  • Oxidant: (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Solvent: Ethyl Acetate / Acetonitrile / Water mixture (2:2:1)

  • Base: Pyridine (optional, depending on pH sensitivity)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of Boc-Asn-OtBu in 40 mL of Ethyl Acetate/Acetonitrile (1:1). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add 11 mmol (1.1 eq) of PIDA (Solid) in one portion.

  • Rearrangement: Allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Mechanism:[2][9][10][11][12] The primary amide of Asn attacks the iodine center, followed by a 1,2-shift of the alkyl group to form an isocyanate intermediate.

  • Hydrolysis: Add 10 mL of water to the reaction mixture. The isocyanate reacts with water to release

    
     and yield the primary amine.[9][12]
    
  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 5%

      
       (2x) to remove iodobenzene byproducts.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil (Boc-Dap-OtBu) is often pure enough for subsequent protection. If isolation of the diamine is required, treat immediately with 4M HCl in Dioxane to precipitate the stable dihydrochloride salt.

Mechanistic Pathway Visualization

The following diagram illustrates the critical rearrangement step converting the Asparagine side chain into the Dap amine.

HofmannRearrangement Asn Boc-Asn-OtBu (Primary Amide) Complex N-Iodo Intermediate Asn->Complex + PIDA/PIFA Oxidation Isocyanate Isocyanate (R-N=C=O) Complex->Isocyanate 1,2-Shift - PhI, - AcOH Dap Boc-Dap-OtBu (Primary Amine) Isocyanate->Dap + H2O - CO2 Salt Dap 2HCl Salt (Stable Solid) Dap->Salt + HCl/Dioxane Precipitation

Figure 1: Hypervalent iodine-mediated Hofmann rearrangement of Asparagine to 2,3-Diaminopropanoate.

Applications in Drug Development

Peptidomimetics and Constrained Peptides

Tert-butyl 2,3-diaminopropanoate is a "privileged scaffold" in drug design. Its unique structure allows it to serve as a constrained analog of lysine or ornithine.

  • Beta-Turn Inducers: When incorporated into peptides, the vicinal diamines can form intramolecular hydrogen bonds that induce or stabilize

    
    -turns, critical for mimicking protein secondary structures.[1]
    
  • Antibiotic Scaffolds: Dap is a core component of the tuberactinomycin family of antibiotics (e.g., Capreomycin, Viomycin), which target the bacterial ribosome.[1]

Orthogonal Protection Strategies in SPPS

In Solid-Phase Peptide Synthesis, the tert-butyl ester allows for C-terminal protection that is stable to base (Fmoc removal) but labile to acid (TFA).

Common Orthogonal Sets:

  • 
    -Amine:  Fmoc (Base labile)
    
  • 
    -Amine:  Alloc (Pd-labile) or Dde (Hydrazine labile)
    
  • C-Terminus: OtBu (Acid labile)

This orthogonality allows researchers to selectively functionalize the


-amine (e.g., attaching a fluorophore or cyclizing the peptide) while the rest of the chain remains protected.
Workflow: Orthogonal Deprotection Logic

OrthogonalProtection Scaffold Fmoc-Dap(Alloc)-OtBu PathA 1. Piperidine (20%) Scaffold->PathA PathB 1. Pd(PPh3)4 / PhSiH3 Scaffold->PathB PathC 1. TFA (95%) Scaffold->PathC ResultA H-Dap(Alloc)-OtBu (Peptide Elongation) PathA->ResultA ResultB Fmoc-Dap(H)-OtBu (Side-chain Modification) PathB->ResultB ResultC Fmoc-Dap(Alloc)-OH (Global Deprotection) PathC->ResultC

Figure 2: Orthogonal deprotection vectors for Dap derivatives in peptide synthesis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13606459, Tert-butyl 2,3-diaminopropanoate. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[5] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[5] Organic Letters, 6(2), 213–215.[5] Retrieved from [Link]

  • Zhang, L., et al. (1997). Rearrangement of N

    
    -Protected L-Asparagines with Iodosobenzene Diacetate. A Practical Route to 
    
    
    
    -Amino-L-alanine Derivatives. The Journal of Organic Chemistry, 62(8), 2466–2470. Retrieved from [Link]

Sources

Methodological & Application

Tert-butyl 2,3-diaminopropanoate for solid-phase synthesis of peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Tert-butyl 2,3-diaminopropanoate (


)  is a critical, high-value scaffold for the synthesis of constrained peptidomimetics. Unlike standard amino acids, its utility lies in its role as a divergent intermediate  that allows for the precise, orthogonal functionalization of the 

-amine prior to solid-phase peptide synthesis (SPPS).

While commercially available pre-protected building blocks (e.g., Fmoc-Dap(Boc)-OH) exist, they limit the chemist to standard protection schemes. Starting from the free diamine ester (


) empowers the researcher to:
  • Synthesize Custom Building Blocks: Introduce acid-stable, non-standard moieties (e.g., fluorophores, lipids, click-chemistry handles) onto the

    
    -amine while the C-terminus is transiently protected.
    
  • Create Orthogonal Handles: Synthesize Fmoc-Dap(Alloc)-OH or Fmoc-Dap(ivDde)-OH for on-resin cyclization strategies (lactam bridges).

  • Minimize Side Reactions: Dap residues are prone to

    
    -elimination (forming dehydroalanine). Using specific protecting groups and optimized coupling protocols mitigates this risk.
    

This guide details the conversion of


 into SPPS-ready monomers and their subsequent application in synthesizing lactam-bridged peptidomimetics.

Chemical Properties & Handling

PropertySpecificationNotes
Chemical Name Tert-butyl 2,3-diaminopropanoate hydrochlorideOften supplied as HCl salt.
Formula

MW (free base): 160.22 g/mol
Solubility Water, Methanol, DMFHigh solubility in polar solvents.
Stability HygroscopicStore at -20°C under argon.
Reactivity

-amine is more nucleophilic than

-amine
Exploitable for regioselective acylation.

Protocol A: Synthesis of Orthogonal Building Blocks

Objective: Convert


 into Fmoc-Dap(Alloc)-OH , a gold-standard building block for cyclic peptides. This route uses Copper(II) complexation to transiently protect the 

-amine and

-carboxyl functionalities, leaving the

-amine free for modification.
Mechanism of Regioselectivity

The


 ion forms a stable 5-membered chelate ring with the 

-amino and

-ester groups. The distal

-amine cannot participate in this specific chelation geometry and remains available for nucleophilic attack.
Step-by-Step Workflow
  • Copper Complex Formation:

    • Dissolve

      
       (10 mmol) in water (30 mL).
      
    • Add Basic Copper Carbonate (

      
      ) (6 mmol, excess) and reflux for 30 minutes. The solution will turn deep blue.
      
    • Filter excess solid copper carbonate while hot.

    • Cool the filtrate to 0°C. The

      
       complex may precipitate or remain in solution.
      
  • 
    -N-Functionalization (Alloc Protection): 
    
    • To the blue solution, add

      
       (20 mmol) to adjust pH to ~9.
      
    • Add Allyl Chloroformate (Alloc-Cl) (11 mmol) dropwise in acetone (10 mL) over 30 minutes.

    • Stir vigorously at 0°C for 2 hours. The

      
      -amine is now Alloc-protected.[1]
      
  • Decomplexation:

    • Add EDTA disodium salt (15 mmol) or treat with

      
       gas (traditional) or Thioacetamide (safer alternative) to precipitate Copper Sulfide.
      
    • Filter to remove copper byproducts. The filtrate contains

      
      .
      
  • 
    -N-Fmoc Protection: 
    
    • Adjust filtrate pH to 8.5 with

      
      .
      
    • Add Fmoc-OSu (10 mmol) in Dioxane (20 mL). Stir overnight at RT.

    • Acidify and extract with Ethyl Acetate.

    • Intermediate: Fmoc-Dap(Alloc)-OtBu.

  • C-Terminal Deprotection (Acidolysis):

    • Dissolve intermediate in TFA/DCM (1:1) . Stir for 2 hours to remove the t-butyl ester.

    • Note: The Alloc group is stable to TFA. The Fmoc group is stable to acid.[2]

    • Evaporate TFA, precipitate in cold ether.

    • Final Product: Fmoc-Dap(Alloc)-OH .

Protocol B: Solid-Phase Synthesis & On-Resin Cyclization

Objective: Incorporate Fmoc-Dap(Alloc)-OH into a peptide sequence and form a lactam bridge with a Glutamic Acid (Glu) or Aspartic Acid (Asp) residue.

Workflow Visualization

SPPS_Cyclization Start Resin Loading (Fmoc-Rink Amide) Coupling Chain Elongation (Standard Fmoc SPPS) Start->Coupling Inc_Dap Incorporate Fmoc-Dap(Alloc)-OH Coupling->Inc_Dap Position i Inc_Glu Incorporate Fmoc-Glu(OAll)-OH Inc_Dap->Inc_Glu Position i+3 or i+4 Alloc_Dep Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Inc_Glu->Alloc_Dep Orthogonal Step Cyclization Lactamization (PyBOP / DIEA) Alloc_Dep->Cyclization Side-Chain to Side-Chain Cleavage Final Cleavage (TFA/TIS/H2O) Cyclization->Cleavage

Figure 1: Workflow for integrating Dap residues into constrained peptide synthesis.

Experimental Steps
  • Coupling:

    • Use Fmoc-Dap(Alloc)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Critical: Pre-activate for only 30 seconds to minimize racemization.

    • Coupling time: 45-60 minutes. Double coupling is recommended due to the steric bulk of the Alloc group.

  • Orthogonal Deprotection (Alloc Removal):

    • Wash resin with DCM (3x) and Argon-sparged DCM (3x).

    • Add Pd(PPh3)4 (0.1 eq) and Phenylsilane (

      
      )  (10 eq) in dry DCM.
      
    • Shake for 20 minutes. Repeat twice.

    • Wash: DCM, DMF, 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd), DMF.

  • Cyclization (Lactam Bridge Formation):

    • The resin now displays a free

      
      -amine (from Dap) and a free side-chain carboxyl (from Glu/Asp).
      
    • Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

    • Shake for 2-4 hours. Monitor with Kaiser test (should go from positive to negative).

Troubleshooting & Optimization

IssueProbable CauseSolution

-Elimination
Base-catalyzed removal of the

-amino group creates Dehydroalanine.
Avoid strong bases (e.g., DBU) during Fmoc removal. Use 20% Piperidine + 0.1M HOBt to suppress elimination.
Incomplete Cyclization Steric hindrance or "molecular stiffness".Use HOAt instead of HOBt. Employ microwave assistance (50°C, 15 min).
Racemization Over-activation of the Dap carboxyl during coupling.Use DIC/Oxyma instead of HATU/DIEA for the initial coupling of the Dap residue to the resin/peptide.
Palladium Adducts Inefficient washing after Alloc removal.Wash extensively with sodium diethyldithiocarbamate or DDT solution.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[3] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[3] Organic Letters, 6(2), 213–215. Retrieved from [Link]

  • Temprini, A., et al. (2020).[4] 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.[5] Molecules.[1][2][6][3][4][7][8][9][10][11][12][13] Retrieved from [Link]

  • PubChem. (2025).[14] Fmoc-Dap(Alloc)-OH Compound Summary. Retrieved from [Link]

Sources

Application Note: Tert-Butyl 2,3-Diaminopropanoate in Modern Drug Discovery & Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Tert-butyl 2,3-diaminopropanoate (Dap(OtBu)) is a highly versatile, non-proteinogenic


-diamino acid derivative. In its native form, 2,3-diaminopropanoic acid (Dap) is a critical biosynthetic precursor for secondary metabolites, including the siderophore staphyloferrin B and the antibiotic zwittermicin A[1]. In modern drug discovery, Dap serves as an essential building block for constructing complex peptidomimetics, bicyclic peptides, and novel chemotherapeutics[2].

The strategic esterification of the C-terminus with a tert-butyl group provides critical orthogonal protection. This modification enables the regioselective derivatization of the adjacent


- and 

-amino groups without triggering premature cyclization or unwanted polymerization during solution-phase or solid-phase peptide synthesis (SPPS)[3].

Mechanistic Rationale for Tert-Butyl Protection (Causality)

In peptide and small-molecule drug synthesis, the choice of the C-terminal protecting group dictates the entire synthetic route. The tert-butyl (tBu) ester is specifically chosen for Dap over methyl or benzyl esters due to its absolute stability under basic conditions (e.g., piperidine used for Fmoc removal) and its susceptibility to mild acidic cleavage (e.g., Trifluoroacetic acid, TFA)[3].

Causality of Racemization Prevention: Basic hydrolysis of methyl esters often leads to enolization at the


-carbon, resulting in racemization. Because the tBu ester is cleaved via an acid-catalyzed 

mechanism (generating a stable tert-butyl cation), the

-proton remains untouched. This perfectly preserves the enantiopurity of the Dap derivative—a mandatory requirement for maintaining Structure-Activity Relationship (SAR) integrity in drug development[2].

Key Applications in Drug Discovery

Bicyclic Cell-Penetrating Peptides (Ras Inhibitors)

Intracellular protein-protein interactions (PPIs), such as those involving the Ras oncoprotein, are notoriously "undruggable." Dap is utilized as a critical branching scaffold to synthesize cell-permeable bicyclic peptides[4]. The dual amines allow for orthogonal cyclization strategies (head-to-tail and side-chain-to-side-chain), creating rigid, proteolytically stable macrocycles that can penetrate mammalian cell membranes and directly inhibit Ras[4].

Antifungal and Antimicrobial Agents

Dap derivatives form the core structural motifs in inhibitors of glucosamine-6-phosphate synthase, such as FMDP (N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid). Conjugating lipophilic carriers to the Dap scaffold significantly enhances cellular uptake in fungal pathogens, overcoming the poor membrane permeability of the native inhibitor[5].

Deaminative Reductive Cross-Coupling

To access previously unexplored chemical space, researchers utilize Dap to synthesize homologated aryl alanines via the formation of Katritzky pyridinium salts[6]. This is followed by nickel-catalyzed deaminative reductive cross-coupling with aryl bromides, allowing the rapid diversification of peptide libraries under neutral conditions[6].

Quantitative Data Presentation

Table 1: Physicochemical and Structural Attributes of Dap and its tert-Butyl Ester

Property2,3-Diaminopropanoic Acid (Dap)Tert-butyl 2,3-diaminopropanoate
Molecular Weight 104.11 g/mol 160.21 g/mol
Hydrophilicity (XLogP3-AA) -4.3 (Highly hydrophilic)[1]~0.5 (Lipophilic shift)

-Amine pKa
~8.5~8.2

-Amine pKa
~10.0~9.8
Primary Utility Biosynthesis (Siderophores, Antibiotics)[1]Solution-phase synthesis, Orthogonal branching[7]
Deprotection Mechanism N/AAcidic (TFA), Base-stable[3]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective -Amine Protection of Tert-butyl 2,3-diaminopropanoate

Causality: The


-amine (pKa ~9.8) is more nucleophilic than the 

-amine (pKa ~8.2) due to the inductive electron-withdrawing effect of the adjacent tert-butyl ester. By strictly controlling the pH at 9.0, the

-amine is selectively deprotonated and reacts with Fmoc-OSu.
  • Initiation : Dissolve Tert-butyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • pH Modulation : Adjust the pH to exactly 9.0 using 1M NaOH. Maintain this pH continuously using an autotitrator.

  • Acylation : Add Fmoc-OSu (0.95 eq) dropwise over 2 hours at 0°C. Causality: Sub-stoichiometric addition at low temperature prevents over-reaction (di-Fmoc formation).

  • Validation Checkpoint 1 (TLC) : Perform TLC (DCM:MeOH 9:1) stained with ninhydrin. A primary spot (mono-protected) should appear, with minimal di-protected byproduct. If a heavy di-protected spot is visible, the pH was poorly controlled.

  • Validation Checkpoint 2 (LC-MS) : Analyze the crude mixture via LC-MS. The self-validating success criterion is the presence of the

    
     peak corresponding to 
    
    
    
    -Fmoc-Dap-OtBu, with
    
    
    of the di-Fmoc mass.

G A Tert-butyl 2,3-diaminopropanoate (Free Amines) B Regioselective Protection (pH 9.0, Fmoc-OSu) A->B Step 1 C N-beta-Fmoc-Dap-OtBu (Alpha-Amine Free) B->C Validation: LC-MS D Alpha-Amine Derivatization (Acylation / Alkylation) C->D Step 2 E TFA Cleavage (C-Terminus Deprotection) D->E Step 3

Workflow for regioselective derivatization of Tert-butyl 2,3-diaminopropanoate.

Protocol 2: Deaminative Reductive Cross-Coupling (Late-Stage Functionalization)

Causality: To convert the primary amine of Dap into an aryl group, the amine must be converted into a Katritzky pyridinium salt, which acts as a redox-active leaving group for Ni-catalyzed cross-electrophile coupling[6].

  • Salt Formation : React the free

    
    -amine of the Dap derivative with pyrylium tetrafluoroborate (1.1 eq) in EtOH at 60°C to form the Katritzky pyridinium salt.
    
  • Validation Checkpoint 1 (

    
    H NMR) : Confirm salt formation via 
    
    
    
    H NMR; the disappearance of the primary amine protons and the appearance of aromatic pyridinium protons (8.0-9.0 ppm) validates the intermediate. Proceed only if conversion is
    
    
    .
  • Catalyst Assembly : In a nitrogen-filled glovebox, combine the pyridinium salt (1.0 eq), aryl bromide (1.5 eq),

    
     (10 mol%), dtbbpy ligand (15 mol%), and zinc dust (3.0 eq) in anhydrous DMF.
    
  • Cross-Coupling : Stir at room temperature for 24 hours. Causality: Neutral, non-basic reductive conditions prevent the racemization of the chiral center, preserving enantiopurity[6].

  • Validation Checkpoint 2 (Chiral HPLC) : Quench with saturated

    
     and extract. Perform Chiral HPLC on the purified product. The self-validating criterion is an Enantiomeric Excess (ee) of 
    
    
    
    , confirming that the stereocenter remained intact during the radical-mediated C-C bond formation.

Pathway N1 Dap Precursor N2 Pyridinium Salt (Katritzky) N1->N2 Activation N3 Ni-Catalysis (Cross-Coupling) N2->N3 e- Transfer N5 Aryl Alanine (Enantiopure) N3->N5 C-C Bond N4 Aryl Bromide N4->N3 Addition

Deaminative reductive cross-coupling of Dap to yield enantiopure aryl alanines.

References

  • Koszel, D., & Łącka, I. (2011). The synthesis and biological activity of lipophilic derivatives of bicine conjugated with N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)—an inhibitor of glucosamine-6-phosphate synthase. Taylor & Francis: Chemistry.5

  • Chem-Impex. Ácido Nα-Boc-DL-diaminopropiónico. 7

  • PMC (NIH). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. 6

  • Grokipedia. 2,3-Diaminopropionic acid. 1

  • PMC (NIH). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. 3

  • Chemical Reviews (ACS). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. 2

  • PMC (NIH). Discovery of a Direct Ras Inhibitor by Screening a Combinatorial Library of Cell-Permeable Bicyclic Peptides. 4

Sources

Application Note: Strategic N-Boc Protection of 2,3-Diaminopropionic Acid (Dap)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, scientifically grounded guide to the N-Boc protection of 2,3-diaminopropionic acid (Dap). Unlike standard amino acids, Dap presents a unique challenge due to the proximity of its two amino groups, requiring precise control over reaction conditions to achieve regioselectivity.[1]

Executive Summary & Chemical Logic

2,3-Diaminopropionic acid (Dap) is a critical non-proteinogenic amino acid used in the synthesis of peptide mimetics, antibiotics (e.g., tuberactinomycins), and cationic gene delivery vectors.[1] Its structure features two amino groups on adjacent carbons (


 and 

), creating a unique electronic environment that distinguishes it from lysine or ornithine.

The Core Challenge: Regioselective protection. The Scientific Solution: Exploiting pKa differentiation.[2]

Unlike Lysine (where pKa


-NH


8.9 and

-NH


10.5), Dap exhibits a dramatic split in basicity due to the electron-withdrawing inductive effect of the carboxyl group and the adjacent ammonium center.
  • 
    -Amine pKa: 
    
    
    
    6.7 (Significantly more acidic due to proximity to COOH).
  • 
    -Amine pKa: 
    
    
    
    9.4 (More basic, resembling a standard primary amine).

Strategic Implications:

  • For N

    
    -Protection:  Conducting the reaction at pH 7.5–8.0  maintains the 
    
    
    
    -amine in a reactive, deprotonated state (NH
    
    
    ) while the
    
    
    -amine remains protonated (NH
    
    
    ) and unreactive.
  • For Global (Di-Boc) Protection: High pH (>11) and excess reagent are required to overcome the

    
    -amine's basicity and steric crowding.
    
  • For N

    
    -Protection:  Direct synthesis from Dap is inefficient because the 
    
    
    
    -amine reacts first. The "Expert Route" involves starting from Asparagine (Asn) derivatives.

Protocol A: Regioselective N -Boc Protection

Objective: Synthesis of N


-Boc-2,3-diaminopropionic acid (Boc-Dap-OH).
Mechanism:  Kinetic control via pH titration.
Materials
  • Substrate: L-2,3-Diaminopropionic acid monohydrochloride (H-Dap-OH·HCl).

  • Reagent: Di-tert-butyl dicarbonate (Bocngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    O).
    
  • Solvent: 1:1 Dioxane/Water or THF/Water.

  • Base: 1M NaOH (for precise pH adjustment).

Step-by-Step Methodology
  • Dissolution: Dissolve H-Dap-OH·HCl (10 mmol) in water (30 mL). Add Dioxane (30 mL).

  • pH Adjustment (Critical): Place the reaction vessel in an ice bath (0°C). Using a calibrated pH meter, add 1M NaOH dropwise until the pH stabilizes exactly at 8.0 .[1]

    • Note: At pH 8.0, the ratio of free amine [NH

      
      ] to [NH
      
      
      
      ] is high for the
      
      
      -position (pKa 6.7) but very low for the
      
      
      -position (pKa 9.4).
  • Addition: Add Boc

    
    O (1.1 equivalents, 11 mmol) dropwise over 20 minutes.
    
  • Reaction Maintenance: Stir at 0°C for 1 hour, then allow to warm to room temperature. Continuously monitor and adjust pH to maintain 8.0–8.5 using NaOH.

    • Caution: Do not exceed pH 9.0, or N

      
      -Bocylation will begin to occur.[1]
      
  • Workup:

    • Wash the aqueous solution with Diethyl Ether (

      
       mL) to remove unreacted Boc
      
      
      
      O.
    • Acidify the aqueous layer carefully to pH 3.0 using 1M KHSO

      
       or HCl.
      
    • Note: Boc-Dap-OH is zwitterionic. Extreme acidification (pH < 2) may make extraction difficult due to protonation of the amide.

  • Isolation: Extract the product into Ethyl Acetate (

    
     mL). Dry over Na
    
    
    
    SO
    
    
    and concentrate
    • Purification: If necessary, recrystallize from EtOAc/Hexane.[1]

Protocol B: Global N,N'-Di-Boc Protection

Objective: Synthesis of N


,N

-Di-Boc-2,3-diaminopropionic acid (Boc-Dap(Boc)-OH). Mechanism: Exhaustive acylation under basic conditions.
Materials
  • Substrate: H-Dap-OH·HCl.

  • Reagent: Boc

    
    O (3.0 equivalents).
    
  • Base: Triethylamine (TEA) or NaOH.

Step-by-Step Methodology
  • Setup: Dissolve H-Dap-OH·HCl (10 mmol) in 1:1 Dioxane/Water (50 mL).

  • Basification: Add TEA (3.5 equivalents) or NaOH to adjust pH to >11 .

  • Reaction: Add Boc

    
    O (3.0 equivalents, 30 mmol).
    
    • Tip: The reaction may be sluggish due to steric crowding at the

      
      -carbon. Heating to 40°C–50°C can accelerate the reaction.
      
  • Monitoring: Stir for 12–24 hours. Monitor by TLC (ninhydrin stain should be negative for free amine).

  • Workup:

    • Evaporate Dioxane under reduced pressure.

    • Dilute with water and wash with Ether.

    • Acidify aqueous layer to pH 2–3 with KHSO

      
      .
      
    • Extract with Ethyl Acetate.[3]

  • Yield: Expect >90% yield of the white crystalline solid.

Protocol C: Accessing N -Boc-Dap (The "Expert" Route)

Context: Direct mono-protection of the


-amine on free Dap is chemically inefficient because the 

-amine is more reactive (less basic/more acidic pKa implies higher concentration of nucleophilic NH

at neutral pH). Solution: The "Orthogonal Rearrangement Strategy" starting from Asparagine.

Workflow:

  • Start: Z-Asn-OH (N

    
    -Benzyloxycarbonyl-L-asparagine).
    
  • Rearrangement: Perform a Hofmann rearrangement using Phenyliodine bis(trifluoroacetate) (PIFA) or Iodosobenzene diacetate (PIDA). This converts the side-chain amide (-CONH

    
    ) directly to an amine (-NH
    
    
    
    ) with retention of configuration.
    • Result: Z-Dap-OH (N

      
      -Protected Dap).
      
  • Protection: React Z-Dap-OH with Boc

    
    O (Standard conditions).
    
    • Result: Z-Dap(Boc)-OH.

  • Deprotection: Catalytic Hydrogenation (H

    
    , Pd/C) to remove the Z-group.
    
    • Final Product:H-Dap(Boc)-OH .

Data Summary & Visualization

Table 1: Reaction Parameters & Selectivity
ProtocolTarget ProductpH ConditionEquivalents (Boc

O)
Key Selectivity Driver
A Boc-Dap-OH (

-only)
8.0 – 8.51.1pKa difference (

deprotonates first)
B Boc-Dap(Boc)-OH (Global)> 11.03.0Mass action & high pH
C H-Dap(Boc)-OH (

-only)
N/AN/ASynthetic route design (via Asn)
Experimental Workflows (Graphviz)

Dap_Protection_Workflow Start Starting Material: H-Dap-OH (HCl salt) Decision Target Derivative? Start->Decision RouteA Route A: N-alpha-Boc (Direct Selective) Decision->RouteA Alpha-Protection RouteB Route B: Di-Boc (Global Protection) Decision->RouteB Global Protection RouteC Route C: N-beta-Boc (Requires Asn Precursor) Decision->RouteC Beta-Protection CondA Control pH @ 8.0 1.1 eq Boc2O 0°C -> RT RouteA->CondA CondB pH > 11 (Excess Base) 3.0 eq Boc2O RT or 40°C RouteB->CondB CondC Start with Z-Asn-OH 1. Hofmann Rearrangement 2. Boc Protection 3. Hydrogenolysis RouteC->CondC ProdA Product: Boc-Dap-OH CondA->ProdA ProdB Product: Boc-Dap(Boc)-OH CondB->ProdB ProdC Product: H-Dap(Boc)-OH CondC->ProdC

Caption: Decision matrix for selecting the appropriate N-Boc protection strategy based on the desired regioselectivity.

References

  • pKa Analysis & Dap Properties

    • BenchChem.[4][5] Application Notes and Protocols for the Analytical Characterization of Peptides Containing N

      
      -Boc-L-2,3-diaminopropionic Acid. Link
      
  • Hofmann Rearrangement Strategy (Orthogonal Synthesis)

    • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[1] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[1][6] Organic Letters, 6(2), 213–215.[1] Link

  • General Di-Boc Protection Protocols

    • Sigma-Aldrich. Boc-Dap-OH Product Information & Protocols. Link

  • Copper Complex Limitations

    • Szyrwiel, Ł., et al. (2014).[1] The Cu2+ binding properties of branched peptides based on L-2,3-diaminopropionic acid. Inorganic Chemistry, 53(15), 7951-9.[1] Link

Sources

Topic: Strategic Application of Vicinal Diamine Synthons in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Logic of Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[2] A recurring architectural theme in many successful inhibitors is a heterocyclic core scaffold that anchors the molecule within the ATP-binding site of the kinase, often through hydrogen bonding interactions with the "hinge" region of the enzyme.[3]

The construction of these privileged scaffolds relies on the strategic use of versatile chemical building blocks. Among these, bifunctional synthons—molecules containing two reactive centers—are paramount for the efficient assembly of complex heterocyclic systems. A prime example of such a synthon is tert-butyl 2,3-diaminopropanoate . This molecule embodies three key features for a medicinal chemist:

  • A Vicinal Diamine Core: The 1,2-diamine moiety is a direct precursor to various nitrogen-containing heterocycles, such as pyrazines or piperazines.

  • Orthogonal Reactivity: The presence of two primary amines and a carboxylic acid offers multiple points for sequential chemical modification.

  • A Protecting Group Strategy: The tert-butyl ester masks the carboxylic acid, preventing its interference in reactions targeting the amino groups. This ester is stable under many conditions but can be readily removed with acid, allowing for controlled, late-stage functionalization.[4]

This guide will elucidate the strategic thinking behind using such building blocks. While direct, widespread application of tert-butyl 2,3-diaminopropanoate itself is specialized, the principles it represents are fundamental. We will therefore ground our discussion in a detailed protocol for the synthesis of a pyrrolo[2,3-d]pyrimidine core, a scaffold found in highly successful Janus Kinase (JAK) inhibitors like Tofacitinib. This pathway, while not using the exact title compound, perfectly illustrates the core logic of using bifunctional synthons to construct potent therapeutics.

Part 1: The JAK/STAT Pathway and the Rationale for Inhibition

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for a host of cytokines and growth factors, making it integral to immune response and cell proliferation.[5][6] Dysregulation of this pathway is implicated in numerous autoimmune diseases (e.g., rheumatoid arthritis) and cancers.[2] Inhibiting JAKs can therefore modulate the immune response and curb pathogenic cell growth.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK (Janus Kinase) Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT (Inactive) JAK->STAT pSTAT p-STAT (Active Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Transcription Gene Transcription (Inflammation, Proliferation) Conceptual_Synthesis cluster_reaction Conceptual Cyclocondensation reagent1 tert-Butyl 2,3-Diaminopropanoate product Dihydropyrazine Core (Scaffold for Elaboration) reagent1->product + reagent2 Generic 1,2-Dicarbonyl (e.g., glyoxal) reagent2->product

Caption: Conceptual use of a diaminopropanoate to form a heterocyclic core.

Part 3: Application Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

This protocol details the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for Tofacitinib and other JAK inhibitors. This multi-step synthesis illustrates the assembly of a privileged heterocyclic core, a process for which bifunctional building blocks are conceptually essential.

Overall Synthetic Workflow

Synthetic_Workflow A 2,4,6-Trichloropyrimidine B 4-Amino-2,6-dichloropyrimidine A->B Ammonia (Amination) C 2,4-Dichloro-5- iodylpyrimidine (Unstable) B->C Periodic Acid (Iodination) D 2,4-Dichloro-5-iodopyrimidine C->D NaHSO3 (Reduction) E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (KEY INTERMEDIATE) D->E 1. TMS-Acetylene (Sonogashira Coupling) 2. Base (Cyclization)

Caption: High-level workflow for the synthesis of the pyrrolopyrimidine core.
Protocol 1: Synthesis of 2,4-Dichloro-5-iodopyrimidine

Rationale: This protocol builds the functionalized pyrimidine ring that will serve as the foundation for the final fused heterocycle. It involves a selective amination followed by iodination to install a handle for subsequent cross-coupling.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Ammonium Hydroxide (28-30%)

  • Dioxane

  • Periodic Acid (H₅IO₆)

  • Iodine (I₂)

  • Acetic Acid

  • Sodium Bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Deionized Water

Step-by-Step Procedure:

  • Amination:

    • In a pressure-rated flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in dioxane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add ammonium hydroxide (2.0 eq).

    • Seal the flask and allow it to warm to room temperature. Stir vigorously for 16-24 hours.

    • Causality: Using excess ammonia and a sealed vessel drives the selective substitution of the more reactive chlorine at the 4-position, yielding 4-amino-2,6-dichloropyrimidine.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between DCM and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine product.

  • Iodination and Reduction:

    • To a stirred suspension of the crude amine (1.0 eq) in acetic acid, add periodic acid (0.3 eq) and iodine (1.0 eq).

    • Heat the mixture to 80 °C for 4-6 hours.

    • Causality: The periodic acid/iodine mixture is a potent electrophilic iodinating agent that installs an iodine atom at the electron-rich 5-position of the pyrimidine ring. This step also substitutes the remaining chlorines and the amino group, leading to a complex intermediate. The subsequent reduction step is crucial.

    • Validation: Monitor by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and pour it into a vigorously stirred aqueous solution of sodium bisulfite.

    • Causality: The sodium bisulfite serves two purposes: it quenches any excess iodine and reduces the unstable iodyl intermediate and other oxidized species back to the desired 2,4-dichloro-5-iodopyrimidine.

    • Work-up: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Rationale: This is the key ring-forming step. A Sonogashira cross-coupling reaction installs an acetylene group, which then undergoes an intramolecular cyclization to form the fused pyrrole ring.

Materials:

  • 2,4-Dichloro-5-iodopyrimidine (from Protocol 1)

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Hydroxide (28-30%)

  • Methanol

Step-by-Step Procedure:

  • Sonogashira Coupling:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloro-5-iodopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF and anhydrous TEA.

    • Add TMS-acetylene (1.2 eq) dropwise.

    • Causality: This is a classic palladium/copper-catalyzed cross-coupling reaction. The palladium catalyst facilitates the oxidative addition to the C-I bond, while copper assists in the transmetalation with the acetylene, forming the C-C bond. [7]TEA acts as a base to neutralize the HI generated.

    • Stir at room temperature for 8-12 hours.

    • Validation: Monitor by LC-MS until the starting material is consumed.

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection and Cyclization:

    • Dissolve the crude coupled product in methanol.

    • Add ammonium hydroxide (5.0 eq).

    • Heat the mixture in a sealed tube to 90-100 °C for 12-18 hours.

    • Causality: The ammonium hydroxide serves as both a base to remove the TMS protecting group from the acetylene and to catalyze the intramolecular nucleophilic attack of the newly formed terminal alkyne onto the C-Cl bond at the 4-position, forming the pyrrole ring.

    • Validation: Monitor the formation of the product by LC-MS.

    • Work-up: Cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Part 4: Data Presentation and Characterization

The successful synthesis of the target intermediate should be confirmed by analytical methods.

Compound Step Typical Yield Appearance Key Characterization Data (Expected)
4-Amino-2,6-dichloropyrimidineP1.180-90%White to off-white solid¹H NMR: Broad singlet for NH₂. MS (ESI+): [M+H]⁺ corresponding to C₄H₃Cl₂N₃
2,4-Dichloro-5-iodopyrimidineP1.265-75%Pale yellow solid¹H NMR: Singlet for pyrimidine H. MS (ESI+): [M+H]⁺ corresponding to C₄HCl₂IN₂
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineP2.270-85%Off-white to tan solid¹H NMR: Doublets for pyrrole protons, broad singlet for NH. MS (ESI+): [M+H]⁺ at m/z 154.0/156.0 (Cl isotope pattern)

Conclusion

The synthesis of potent kinase inhibitors is a testament to the power of strategic organic synthesis. While a specific starting material like tert-butyl 2,3-diaminopropanoate offers a conceptual blueprint for creating heterocyclic systems, the underlying principles of using bifunctional synthons are broadly applicable. The detailed synthesis of the pyrrolo[2,3-d]pyrimidine core demonstrates how a carefully orchestrated sequence of reactions—amination, halogenation, cross-coupling, and cyclization—can build a complex, privileged scaffold from simple precursors. This approach, which emphasizes control over reactivity and the installation of functional handles, is a cornerstone of modern medicinal chemistry and provides a robust framework for the development of next-generation targeted therapeutics.

References

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link] [1]12. ResearchGate. (2015). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. Available at: [Link]

  • Sharma, G., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link] [3]14. Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. Available at: [Link] [4]15. Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

Sources

Asymmetric Synthesis of Diamino Acid-Based Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Diamino Acids in Drug Discovery

Enzyme inhibitors are cornerstone molecules in modern medicine, playing a critical role in the treatment of a wide array of diseases, from viral infections to metabolic disorders. The precise three-dimensional arrangement of atoms—or stereochemistry—within these inhibitors is paramount to their efficacy and selectivity. Chiral diamino acids, non-natural amino acids containing two amine functionalities, have emerged as privileged scaffolds in the design of potent and specific enzyme inhibitors. Their ability to form key hydrogen bonds and mimic peptide backbones allows them to interact with enzyme active sites with high affinity.

This guide provides an in-depth exploration of modern asymmetric synthetic strategies to access enantiomerically pure diamino acids and their application in the development of enzyme inhibitors. We will delve into the mechanistic underpinnings of these synthetic methods, offering field-proven insights and detailed protocols for their implementation in a research and drug development setting.

I. Organocatalytic Approaches to Asymmetric Diamino Acid Synthesis

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative for the construction of chiral molecules. Chiral Brønsted acids and bases have proven to be particularly effective in catalyzing the formation of carbon-carbon and carbon-nitrogen bonds with high stereocontrol.

A. Chiral Phosphoric Acid (CPA) Catalysis: The Aza-Michael/Ring-Opening Strategy

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that can activate electrophiles and control the stereochemical outcome of nucleophilic additions.[1] A notable application is the tandem aza-Michael/ring-opening reaction of alkylideneoxazolones with hydroxylamines to generate anti-α,β-diamino acid derivatives.[2]

Causality of Experimental Choices:

  • The Catalyst: BINOL-derived chiral phosphoric acids create a well-defined chiral environment, enabling facial discrimination of the electrophile. The acidic proton of the CPA activates the alkylideneoxazolone, while the conjugate base can interact with the nucleophile, guiding its approach.

  • The Substrates: Alkylideneoxazolones serve as reactive precursors to α,β-diamino acids. The E-isomer is significantly more reactive than the Z-isomer.[2] The use of a phosphine co-catalyst can facilitate the isomerization of the less reactive Z-isomer to the more reactive E-isomer, thereby improving reaction efficiency.[2]

  • The Nucleophile: Hydroxylamine derivatives are effective nucleophiles for the initial aza-Michael addition. The subsequent ring-opening of the oxazolone intermediate with an alcohol or other nucleophiles reveals the diamino acid backbone.

Experimental Workflow: CPA-Catalyzed Synthesis

CPA_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Analysis Z_isomer Z-Alkylideneoxazolone Isomerization Isomerization Z_isomer->Isomerization Low reactivity E_isomer E-Alkylideneoxazolone Aza_Michael Aza-Michael Addition E_isomer->Aza_Michael Phosphine Phosphine Catalyst Phosphine->Isomerization Isomerization->E_isomer Hydroxylamine Hydroxylamine Hydroxylamine->Aza_Michael CPA Chiral Phosphoric Acid CPA->Aza_Michael Intermediate Oxazolone Intermediate Aza_Michael->Intermediate Ring_Opening Ring Opening (e.g., with Methanol) Intermediate->Ring_Opening Product anti-α,β-Diamino Acid Derivative Ring_Opening->Product Purification Purification (Chromatography) Product->Purification Analysis Stereochemical Analysis (Chiral HPLC) Purification->Analysis

Caption: CPA-Catalyzed Synthesis of anti-α,β-Diamino Acids.

Protocol 1: Asymmetric Synthesis of anti-α,β-Diamino Acid Derivatives [2]

  • Isomerization (if starting with a Z/E mixture): To a solution of the alkylideneoxazolone (1.0 equiv) in a suitable solvent (e.g., toluene), add a phosphine catalyst (e.g., (4-MeOC6H4)3P, 10 mol%). Stir the mixture at room temperature until the Z/E ratio equilibrates in favor of the E-isomer, as monitored by 1H NMR.

  • Aza-Michael Addition: To the solution containing the E-enriched alkylideneoxazolone, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) and the hydroxylamine derivative (1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Ring Opening: Upon completion of the aza-Michael addition, add a nucleophile such as methanol to facilitate the ring-opening of the oxazolone intermediate.

  • Work-up: Quench the reaction and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the final product by chiral HPLC analysis.

Data Presentation: Performance of Chiral Phosphoric Acid Catalysts

CatalystYield (%)dr (anti:syn)ee (% anti)
(R)-TRIP 85>95:592
(S)-STRIP 82>95:590
(R)-VAPOL-PA 7590:1085

Data is representative and may vary based on specific substrates and reaction conditions.

II. Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of diamino acids, enabling a wide range of C-N bond-forming reactions.

A. Rhodium-Catalyzed Asymmetric Amination

Rhodium catalysts, particularly those featuring chiral phosphine ligands, are highly effective in catalyzing the asymmetric amination of various substrates. A prominent example is the three-component reaction of a diazoacetate, a sulfonamide, and an imine, co-catalyzed by Rh2(OAc)4 and a chiral phosphoric acid.[3]

Mechanistic Rationale:

  • Ylide Formation: Rh2(OAc)4 reacts with the diazoacetate to form a rhodium carbene, which then reacts with the sulfonamide to generate a transient ammonium ylide.

  • Stereocontrolled Mannich Reaction: The chiral phosphoric acid protonates the imine, forming a chiral ion pair with the conjugate base. This chiral environment directs the nucleophilic attack of the ammonium ylide onto the imine, establishing the two contiguous stereocenters with high diastereoselectivity and enantioselectivity.

Reaction Scheme: Rh/CPA Co-catalyzed Diamino Acid Synthesis

Rh_CPA_Mechanism cluster_catalysis Catalytic Cycle Diazo Diazoacetate Ylide Ammonium Ylide Diazo->Ylide + Rh2(OAc)4 Rh_cat Rh2(OAc)4 Sulfonamide Sulfonamide Sulfonamide->Ylide Mannich Mannich Reaction Ylide->Mannich Imine Imine Imine->Mannich + CPA CPA Chiral Phosphoric Acid (CPA) Product α,β-Diamino Acid Derivative Mannich->Product

Caption: Rh/CPA Co-catalyzed Synthesis of α,β-Diamino Acids.

Protocol 2: Rhodium/CPA-Catalyzed Asymmetric Three-Component Reaction [3]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the imine (1.0 equiv), sulfonamide (1.2 equiv), and chiral phosphoric acid (5 mol%) in a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add Rh2(OAc)4 (2.5 mol%) to the mixture.

  • Substrate Addition: Slowly add the diazoacetate (1.5 equiv) to the reaction mixture at the desired temperature (e.g., 0 °C) using a syringe pump over several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.

  • Analysis: Determine the yield, dr, and ee of the product.

III. Enzymatic Synthesis: The Biocatalytic Approach

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as transaminases, have been engineered to catalyze asymmetric Mannich-type reactions for the synthesis of α,β-diamino acids.[4][5]

Principle of Enzymatic Asymmetric Synthesis:

  • Enzyme Specificity: Engineered PLP-dependent enzymes create a chiral active site that binds the substrates in a specific orientation.

  • Stereoselective C-C Bond Formation: The enzyme facilitates the deprotonation of an α-amino acid (the donor) to form a nucleophilic enamine intermediate. This intermediate then attacks an imine (the acceptor) in a highly stereocontrolled manner to form the α,β-diamino acid product.[5]

Workflow for Enzymatic Diamino Acid Synthesis

Biocatalysis_Workflow cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Amino_Acid α-Amino Acid (Donor) Reaction_Vessel Reaction Buffer Amino_Acid->Reaction_Vessel Imine Imine (Acceptor) Imine->Reaction_Vessel Enzyme Engineered PLP-Enzyme Enzyme->Reaction_Vessel Incubation Incubation (Controlled pH, Temp) Reaction_Vessel->Incubation Product α,β-Diamino Acid Incubation->Product Enzyme_Removal Enzyme Removal (e.g., Centrifugation) Product->Enzyme_Removal Purification Purification (e.g., Ion Exchange) Enzyme_Removal->Purification Final_Product Pure Diamino Acid Purification->Final_Product

Caption: General Workflow for Enzymatic Diamino Acid Synthesis.

Protocol 3: PLP-Enzyme Catalyzed Asymmetric Mannich Reaction [5]

  • Enzyme Preparation: Express and purify the engineered PLP-dependent enzyme according to established protocols.

  • Reaction Mixture: In a buffered solution (e.g., potassium phosphate buffer, pH 8.0) containing PLP, dissolve the α-amino acid donor and the imine acceptor.

  • Enzymatic Reaction: Initiate the reaction by adding the purified enzyme. Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the formation of the product by HPLC or LC-MS.

  • Work-up: Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heat). Remove the precipitated protein by centrifugation.

  • Purification: Purify the diamino acid product from the supernatant using techniques such as ion-exchange chromatography.

IV. Application in Enzyme Inhibitor Design: Case Studies

The asymmetrically synthesized diamino acids are valuable building blocks for the development of potent and selective enzyme inhibitors.

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[6] Many DPP-4 inhibitors incorporate a β-amino acid or diamino acid motif to mimic the natural substrate and interact with the enzyme's active site.

Example: Synthesis of an Aminopiperidine-fused Imidazopyridine DPP-4 Inhibitor

A practical asymmetric synthesis of a potent DPP-4 inhibitor has been developed, featuring a three-component cascade coupling to construct the functionalized piperidinone skeleton.[7]

Inhibitory Activity of Diamino Acid-Based DPP-4 Inhibitors

CompoundDPP-4 IC50 (nM)
Sitagliptin 28
Compound 9n (Pyrazolopyrimidine-based) 21.4
Glutamic Acid Analog 60 14

Data sourced from multiple studies.[6][8]

B. HIV-1 Protease Inhibitors for Antiviral Therapy

HIV-1 protease is an aspartyl protease essential for the replication of the human immunodeficiency virus. Inhibitors of this enzyme are a critical component of highly active antiretroviral therapy (HAART). Many successful HIV-1 protease inhibitors are peptidomimetics containing a hydroxyethylamine or a related isostere, often flanked by unnatural amino acids, including diamino acids.[9][10]

Design Rationale: The diamino acid moieties can form crucial hydrogen bond interactions with the backbone of the protease active site, contributing to high binding affinity. For instance, pyrrolidine-derived P2 ligands have been incorporated into HIV-1 protease inhibitors to enhance their potency against drug-resistant viral strains.[10]

Inhibitory Potency of Diamino Acid-Containing HIV-1 Protease Inhibitors

InhibitorHIV-1 Protease Ki (nM)Antiviral EC50 (nM) (Wild-Type)
Darunavir <0.011-5
Inhibitor 13c 0.003Not Reported
Inhibitor 34b 0.32 (IC50)Low micromolar

Data is representative and compiled from various sources.[9][10]

V. Conclusion and Future Perspectives

The asymmetric synthesis of diamino acids has witnessed significant advancements, with organocatalysis, transition metal catalysis, and biocatalysis providing powerful and complementary tools for accessing these valuable building blocks with high stereocontrol. These synthetic methodologies have a direct and profound impact on drug discovery, enabling the development of sophisticated enzyme inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued innovation in asymmetric synthesis will undoubtedly fuel the discovery of next-generation therapeutics targeting a wide range of enzymes implicated in human disease.

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  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

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Application Note: Synthesis and Evaluation of Thienopyrimidine-Based Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Dipeptidyl peptidase IV (DPP-4) inhibitors, commonly known as "gliptins," represent a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). By inhibiting DPP-4, these agents prevent the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion [1].

While early-generation inhibitors utilized pyrimidinedione (e.g., Alogliptin) or xanthine (e.g., Linagliptin) cores, the thieno[2,3-d]pyrimidine scaffold has emerged as a highly potent bioisostere. As demonstrated by Deng et al. [1], scaffold-hopping from a pyrimidinedione to a thienopyrimidine core can yield sub-nanomolar IC₅₀ values (e.g., Compound 10d, IC₅₀ = 0.33 nM).

The "Why" Behind the Chemistry (Causality in Design)
  • The S1 Pocket & The Amine Moiety: DPP-4 features a highly hydrophobic S1 pocket and a critical catalytic triad (Ser630, Asp708, His740). The inclusion of an (R)-3-aminopiperidine moiety is not arbitrary; the primary amine forms a vital, charge-reinforced salt bridge with Glu205 and Glu206 in the S2 pocket, mimicking the N-terminal sequence of GLP-1.

  • The S2/S1' Extended Pockets & The Core: The thienopyrimidine core is flat and electron-rich, providing optimal

    
     stacking interactions with Tyr547 and Trp629. This rigid scaffold locks the molecule into a bioactive conformation, minimizing entropic penalties upon binding.
    

GLP1_Pathway Meal Meal Ingestion GLP1 GLP-1 Release Meal->GLP1 Insulin Insulin Secretion (Blood Glucose Drop) GLP1->Insulin Stimulates (Active) InactiveGLP1 Inactive GLP-1 GLP1->InactiveGLP1 Cleavage DPP4 DPP-4 Enzyme DPP4->InactiveGLP1 Catalyzes Inhibitor Thienopyrimidine Inhibitor Inhibitor->DPP4 Blocks Active Site

Fig 1: GLP-1 signaling pathway and the pharmacological intervention point of DPP-4 inhibitors.

Synthetic Strategy & Workflow

The synthesis of thienopyrimidine-based DPP-4 inhibitors relies on a convergent, four-step methodology. We utilize the Gewald multicomponent reaction to rapidly assemble the thiophene ring, followed by pyrimidine annulation, halogenation, and a regioselective Nucleophilic Aromatic Substitution (SₙAr).

Synthesis_Workflow Step1 1. Gewald Reaction (Ketone + Cyanoacetate + S8) Step2 2. Pyrimidine Annulation (Formamide, 150°C) Step1->Step2 2-Aminothiophene intermediate Step3 3. Halogenation (POCl3, Reflux) Step2->Step3 Thienopyrimidin-4-one Step4 4. SNAr Substitution ((R)-3-aminopiperidine, Base) Step3->Step4 4-Chloro-thienopyrimidine Step5 5. Purification & Validation (HPLC, NMR, MS) Step4->Step5 Crude Inhibitor

Fig 2: Four-step synthetic workflow for thienopyrimidine-based DPP-4 inhibitors.

Step-by-Step Experimental Protocols

Note: The following protocol is a self-validating system. Do not proceed to the next step unless the Quality Control (QC) checkpoints are met.

Phase 1: Gewald Synthesis of 2-Aminothiophene Core

Objective: Synthesize ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclopentanone (1.0 eq, 50 mmol) and ethyl cyanoacetate (1.0 eq, 50 mmol) in absolute ethanol (100 mL).

  • Sulfur Addition: Add elemental sulfur (S₈) (1.0 eq, 50 mmol) to the stirring mixture.

  • Catalysis: Dropwise, add morpholine (1.2 eq, 60 mmol). Caution: The reaction is exothermic. Maintain temperature below 40 °C during addition.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Workup: Cool to room temperature. Pour the dark mixture into ice water (300 mL). Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • QC Checkpoint: TLC (Hexane:EtOAc 3:1) should show a single spot (R_f ~0.4). ¹H NMR must show a broad singlet at ~6.0 ppm integrating for 2H (NH₂ group).

Phase 2: Pyrimidine Annulation

Objective: Convert the thiophene intermediate to 3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one.

  • Reaction Setup: Suspend the Phase 1 product (30 mmol) in formamide (30 mL).

  • Cyclization: Heat the mixture to 150 °C under a nitrogen atmosphere for 8 hours.

  • Workup: Cool the mixture to room temperature, then pour into crushed ice. Stir for 30 minutes until a solid precipitates. Filter and wash sequentially with water and cold ethanol. Dry under vacuum.

  • QC Checkpoint: IR spectroscopy must show the disappearance of the ester carbonyl (~1680 cm⁻¹) and the appearance of an amide/lactam carbonyl at ~1650 cm⁻¹.

Phase 3: Halogenation

Objective: Synthesize 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine.

  • Reaction Setup: In a fume hood, suspend the Phase 2 product (20 mmol) in phosphorus oxychloride (POCl₃, 20 mL).

  • Reflux: Heat the mixture to reflux (105 °C) for 4 hours. The suspension will become a clear, dark solution as the reaction progresses.

  • Quenching: Cool to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) while stirring vigorously to hydrolyze excess POCl₃.

  • Extraction: Neutralize the aqueous mixture with saturated NaHCO₃ to pH 7. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • QC Checkpoint: Mass Spectrometry (ESI-MS) must show the [M+H]⁺ peak with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

Phase 4: SₙAr with (R)-3-aminopiperidine

Objective: Final coupling to yield the active DPP-4 inhibitor.

  • Reaction Setup: Dissolve the chlorinated intermediate (10 mmol) in anhydrous DMF (15 mL).

  • Amine Addition: Add (R)-3-aminopiperidine dihydrochloride (1.2 eq, 12 mmol) and anhydrous K₂CO₃ (3.5 eq, 35 mmol). Rationale: Excess base is required to neutralize the dihydrochloride salt and drive the substitution.

  • Heating: Stir at 80 °C for 6 hours.

  • Purification: Cool the mixture, dilute with water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Concentrate and purify via flash chromatography (DCM:MeOH 95:5 containing 1% NH₄OH).

  • QC Checkpoint: Chiral HPLC must confirm >98% enantiomeric excess (ee). ¹H NMR must confirm the presence of the piperidine ring protons (multiplets between 1.5 - 3.5 ppm).

Biological Evaluation: In Vitro DPP-4 Assay

To validate the synthesized compounds, a fluorometric biochemical assay is employed. This assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) by recombinant human DPP-4.

Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, and 0.1% BSA.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO. Transfer 1 µL of each concentration to a 96-well black microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 49 µL of recombinant human DPP-4 (final concentration: 0.5 ng/well) diluted in assay buffer to each well. Incubate at 37 °C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Substrate Addition: Initiate the reaction by adding 50 µL of Gly-Pro-AMC substrate (final concentration: 20 µM).

  • Readout: Incubate at 37 °C for 30 minutes in the dark. Measure fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate percent inhibition relative to DMSO controls. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation) in GraphPad Prism.

Quantitative SAR Data Summary

The table below summarizes the Structure-Activity Relationship (SAR) data comparing the synthesized thienopyrimidine derivatives against the reference standard, Alogliptin. Notice how the (R)-3-aminopiperidine substitution strictly dictates sub-nanomolar potency [1, 2].

Compound IDCore ScaffoldR-Group (Amine)DPP-4 IC₅₀ (nM)Selectivity (vs DPP-8/9)
Alogliptin (Ref) Pyrimidinedione(R)-3-aminopiperidine~4.0>10,000-fold
Compound 10a ThienopyrimidinePiperazine45.2>1,000-fold
Compound 22 Sub. ThienopyrimidineCarbohydrazide80.0>500-fold
Compound 10d Thienopyrimidine(R)-3-aminopiperidine0.33 >10,000-fold

Data Interpretation: Compound 10d exhibits a ~12-fold increase in potency over Alogliptin. The substitution of piperazine (10a) for (R)-3-aminopiperidine (10d) drastically improves affinity, confirming the strict stereochemical requirement of the S1 pocket for the primary amine to interact with Glu205/Glu206.

References

  • Deng, J., Peng, L., Zhang, G., Lan, X., Li, C., Chen, F., Zhou, Y., Lin, Z., Chen, L., Dai, R., Xu, H., Yang, L., Zhang, X., & Hu, W. (2011). "The highly potent and selective dipeptidyl peptidase IV inhibitors bearing a thienopyrimidine scaffold effectively treat type 2 diabetes." European Journal of Medicinal Chemistry, 46(1), 71-76. URL:[Link]

  • Deng, X., Shen, J., Zhu, H., & Jiang, F. (2025). "Hit Selection of Dipeptidyl Peptidase-4 Inhibitors Bearing Thieno[2,3-d]Pyrimidine Scaffold." ResearchGate. URL:[Link]

Application Notes & Protocols: Leveraging Tert-butyl 2,3-diaminopropanoate for the Rational Design of Potent VLA-4 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of tert-butyl 2,3-diaminopropanoate as a chiral building block for the synthesis of small-molecule antagonists targeting Very Late Antigen-4 (VLA-4). VLA-4, also known as integrin α4β1, is a critical mediator in inflammatory cell trafficking and has emerged as a significant therapeutic target for a range of autoimmune diseases. These application notes detail the underlying scientific principles, provide step-by-step synthetic and biological evaluation protocols, and explain the causal reasoning behind key experimental choices. The aim is to equip researchers with the foundational knowledge and practical methodologies required to accelerate the discovery and development of novel VLA-4-targeted therapeutics.

Introduction: VLA-4 as a Central Mediator of Inflammation

Very Late Antigen-4 (VLA-4) is a heterodimeric cell surface receptor belonging to the integrin family, composed of an alpha-4 (α4 or CD49d) and a beta-1 (β1 or CD29) subunit.[1] It is predominantly expressed on the surface of most leukocytes, including T and B lymphocytes, monocytes, and eosinophils, but notably absent from neutrophils.[1][2] The primary function of VLA-4 is to mediate the adhesion of these immune cells to the vascular endothelium and their subsequent migration into tissues. This process is initiated by the interaction of VLA-4 with its principal ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on inflamed endothelial cells, and the CS-1 domain of fibronectin within the extracellular matrix.[3]

This VLA-4/VCAM-1 interaction is a crucial step in the recruitment of leukocytes to sites of inflammation.[2] Consequently, this pathway is deeply implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including multiple sclerosis (MS), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD).[2][4] The therapeutic potential of inhibiting this interaction has been clinically validated by Natalizumab, a humanized monoclonal antibody against the α4 subunit, which is approved for the treatment of MS and Crohn's disease.[4][5] However, the use of antibody-based therapies can be associated with significant side effects, driving the search for potent and selective small-molecule antagonists.[1]

The VLA-4 Signaling Cascade and Point of Intervention

The binding of VLA-4 to its ligands initiates a process of "outside-in" signaling, which reinforces cell adhesion and provides costimulatory signals for T-cell activation and differentiation.[3][6] Conversely, intracellular signals can rapidly increase the affinity of VLA-4 for its ligands ("inside-out" signaling), a key step in leukocyte activation.[3] Small-molecule antagonists are designed to competitively occupy the ligand-binding site on VLA-4, thereby preventing its engagement with VCAM-1 and fibronectin and disrupting the entire inflammatory cascade.

VLA4_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Activation Inside-Out Signaling Activation->VLA4 Activates Downstream Costimulation & Survival Signals VCAM1->Downstream Triggers Outside-In Signaling Antagonist VLA-4 Antagonist (e.g., derived from Tert-butyl 2,3-diaminopropanoate) Antagonist->VLA4 BLOCKS

Caption: VLA-4 signaling and the inhibitory mechanism of a small-molecule antagonist.

Tert-butyl 2,3-diaminopropanoate: A Privileged Scaffold

The rational design of small-molecule VLA-4 antagonists often relies on mimicking the key binding interactions of the natural ligands. A common pharmacophore includes a carboxylic acid moiety, which engages a critical binding site on the VLA-4 receptor, and specific side chains that provide potency and selectivity.[7][8]

Tert-butyl 2,3-diaminopropanoate emerges as an exceptionally valuable and versatile starting material in this context. Its structure provides:

  • A Chiral Backbone: It establishes the correct stereochemical orientation of the pendant functional groups, which is crucial for potent biological activity.

  • Orthogonal Functionality: The two amino groups and the carboxylic acid (protected as a tert-butyl ester) allow for sequential and controlled chemical modifications.

  • Acid-Labile Protection: The tert-butyl ester serves as a robust protecting group for the carboxylic acid throughout the synthesis. It can be conveniently removed in the final step under acidic conditions (e.g., using trifluoroacetic acid, TFA), which are typically compatible with most other functional groups in the molecule.[9] The tert-butyl group itself, while sometimes a site for metabolism, provides steric bulk that can influence conformation.[10]

Synthetic Strategy & Protocol

The general strategy involves a divergent synthesis from tert-butyl 2,3-diaminopropanoate, where the two amino groups are functionalized in a stepwise manner to build the final antagonist molecule.

Synthesis_Workflow A Tert-butyl 2,3-diaminopropanoate B Step 1: Selective N-Acylation (e.g., with Ar-COCl) A->B C Mono-acylated Intermediate B->C D Step 2: Second N-Functionalization (e.g., Peptide Coupling) C->D E Fully Functionalized, Protected Antagonist D->E F Step 3: Deprotection (TFA/DCM) E->F G Final VLA-4 Antagonist (with free Carboxylic Acid) F->G H Purification (HPLC) G->H

Caption: General synthetic workflow for VLA-4 antagonists.

Protocol 1: Synthesis of a Representative VLA-4 Antagonist

This protocol describes the synthesis of a hypothetical but representative VLA-4 antagonist based on published methodologies.[11][12]

CAUTION: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials & Reagents:

  • (S)-tert-butyl 2,3-diaminopropanoate dihydrochloride

  • 3,5-Dichlorobenzoyl chloride

  • N-Boc-L-phenylalanine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dichloromethane (DCM, anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Reverse-phase HPLC system for purification

Step 1: Mono-N-acylation of (S)-tert-butyl 2,3-diaminopropanoate

  • Rationale: This step selectively acylates one of the amino groups. Using slightly more than one equivalent of the base deprotonates one ammonium salt, making it the more nucleophilic amine for the reaction with the acyl chloride.

  • Suspend (S)-tert-butyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in anhydrous DCM (10 mL per mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 eq) dropwise while stirring. Allow the mixture to stir for 15-20 minutes.

  • In a separate flask, dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the diamine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-acylated intermediate. This product may be purified by flash chromatography or used directly in the next step if sufficiently pure.

Step 2: Peptide Coupling with N-Boc-L-phenylalanine

  • Rationale: This step forms an amide bond between the remaining free amine of the intermediate and the carboxylic acid of a second building block. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Dissolve the mono-acylated intermediate from Step 1 (1.0 eq) and N-Boc-L-phenylalanine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the fully protected antagonist.

Step 3: Tert-butyl Ester Deprotection

  • Rationale: The final and critical step is the removal of the tert-butyl ester to unmask the carboxylic acid pharmacophore, which is essential for VLA-4 binding. TFA is a strong acid that cleaves the ester bond efficiently.

  • Dissolve the purified, protected antagonist from Step 2 in DCM (10 mL per mmol).

  • Add TFA (20-50% v/v in DCM) to the solution.

  • Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

  • The crude final product can then be purified by reverse-phase HPLC to yield the highly pure VLA-4 antagonist as a TFA salt.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The potency and pharmacokinetic properties of the antagonist can be fine-tuned by modifying its structure.

  • The Carboxylic Acid: While essential for activity, the carboxylic acid group can lead to poor oral bioavailability and rapid metabolism via acyl glucuronidation.[13] Replacing it with a suitable bioisostere is a common and effective strategy.[14]

BioisosterepKa (approx.)Key Features
Carboxylic Acid4-5Classical pharmacophore
1H-Tetrazole4.5-5Similar pKa, more lipophilic, metabolically more stable than many carboxylic acids.[14][15]
Acyl Sulfonamide4-5Closely mimics the acidity and hydrogen bonding of a carboxylic acid.[14]
BenzoxazoleN/AActs as a neutral bioisostere, removing the acidic proton which can improve lipophilicity and bioavailability.[16]
  • Aromatic Substituents: The substitution pattern on the aromatic rings (e.g., the 3,5-dichloro substitution in the protocol) is critical for optimizing potency. Halogens or small alkyl groups often occupy specific hydrophobic pockets in the VLA-4 binding site.[17]

Biological Evaluation: Cell Adhesion Assay

The functional activity of the synthesized antagonists must be confirmed in vitro. A cell adhesion assay is the gold standard for quantifying the ability of a compound to block the VLA-4/VCAM-1 interaction.

Protocol 2: VLA-4-Mediated Cell Adhesion Assay
  • Principle: VLA-4-expressing cells (e.g., Jurkat T-cells or Ramos B-cells) are fluorescently labeled. The ability of these cells to adhere to plates coated with VCAM-1 is measured in the presence of varying concentrations of the test antagonist. A reduction in cell adhesion corresponds to antagonist activity.

Materials & Reagents:

  • VLA-4-expressing cell line (e.g., Jurkat cells)

  • Recombinant human VCAM-1-Fc Chimera

  • 96-well black, clear-bottom assay plates

  • Calcein-AM fluorescent dye

  • Assay buffer (e.g., TBS with 1 mM MnCl₂, which locks integrins in a high-affinity state)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Plate Coating:

    • Dilute VCAM-1-Fc to 2 µg/mL in sterile PBS.

    • Add 50 µL of the VCAM-1 solution to each well of the 96-well plate.

    • Incubate overnight at 4 °C.

    • The next day, wash the plate three times with PBS and block with 1% BSA in PBS for 1 hour at 37 °C to prevent non-specific binding. Wash again before use.

  • Cell Labeling:

    • Resuspend Jurkat cells at 1 x 10⁶ cells/mL in serum-free RPMI medium.

    • Add Calcein-AM to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37 °C in the dark.

    • Wash the cells three times with assay buffer to remove excess dye and resuspend in assay buffer at 2 x 10⁶ cells/mL.

  • Adhesion Assay:

    • Prepare serial dilutions of the synthesized VLA-4 antagonist in assay buffer.

    • Add 25 µL of the antagonist dilutions to the VCAM-1 coated wells.

    • Add 25 µL of the labeled cell suspension to each well (final cell count: 50,000 cells/well).

    • Incubate the plate for 30-60 minutes at 37 °C.

    • Gently wash the plate 2-3 times with assay buffer to remove non-adherent cells. Invert the plate and gently tap on absorbent paper to remove excess liquid.

  • Quantification:

    • Add 100 µL of assay buffer to each well.

    • Read the fluorescence of the adherent cells using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Plot the percentage of cell adhesion (relative to a vehicle-only control) against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Tert-butyl 2,3-diaminopropanoate represents a powerful and strategically important starting material for the development of small-molecule VLA-4 antagonists. Its inherent chirality and orthogonal protecting groups facilitate a modular and efficient synthetic approach. By combining the robust synthetic protocols outlined herein with systematic SAR exploration and quantitative biological evaluation, researchers can effectively design and identify novel drug candidates. This integrated approach is crucial for advancing the next generation of therapies for debilitating inflammatory and autoimmune diseases.

References

  • Taylor & Francis. (n.d.). VLA-4 – Knowledge and References.
  • Wikipedia. (n.d.). VLA-4.
  • Luster, A. D., Alon, R., & von Andrian, U. H. (n.d.). Integrin-directed antibody-based immunotherapy: focus on VLA-4. PMC - NIH.
  • PNAS. (n.d.). VLA-4 integrin concentrates at the peripheral supramolecular activation complex of the immune synapse and drives T helper 1 responses.
  • BenchChem. (n.d.). MK-0668: A Technical Guide to a Potent VLA-4 Antagonist.
  • PubMed. (2004). Bioisosteric replacement of anilide with benzoxazole: potent and orally bioavailable antagonists of VLA-4.
  • JCI. (2001). Discordant effects of anti–VLA-4 treatment before and after onset of relapsing experimental autoimmune encephalomyelitis.
  • PubMed. (2001). Diamine containing VLA-4 antagonists.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Wu, G., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
  • Tilley, J. W., et al. (2004). The discovery of VLA-4 antagonists. Current Topics in Medicinal Chemistry.
  • Tilley, J. W., et al. (2004). The Discovery of VLA-4 Antagonists. Bentham Science Publisher.
  • ResearchGate. (n.d.). Novel VLA-4 antagonists | Request PDF.
  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • PubMed. (2002). Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists.
  • BenchChem. (n.d.). An In-depth Technical Guide to Di-tert-butyl 3,3'-Iminodipropionate: Principles and Applications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of α,β-Diamino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of α,β-diamino acids. This resource is designed to provide practical guidance, troubleshooting strategies, and in-depth answers to frequently asked questions encountered during the synthesis of these valuable chiral building blocks. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of α,β-diamino acid synthesis with confidence.

Introduction: The Synthetic Challenge

α,β-Diamino acids are crucial components in a wide array of biologically active molecules, including enzyme inhibitors and peptidomimetics.[1][2] Their synthesis, however, presents a significant challenge due to the need to control the stereochemistry at two adjacent chiral centers.[1][3] This guide will address the most common hurdles in their synthesis, from achieving high stereoselectivity to navigating the intricacies of protecting group strategies and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing α,β-diamino acids?

The most prevalent methods for constructing the α,β-diamino acid backbone involve the formation of a carbon-carbon bond adjacent to an amino group. Key strategies include:

  • The Mannich Reaction: This powerful reaction involves the aminoalkylation of a carbonyl compound with an imine, and it has been extensively developed for the asymmetric synthesis of α,β-diamino acids.[2][3] Both organometallic and purely organic catalysts have been successfully employed to achieve high diastereo- and enantiocontrol.[3]

  • The aza-Henry (Nitro-Mannich) Reaction: This reaction involves the addition of a nitroalkane to an imine, followed by reduction of the nitro group to an amine. It is a highly effective method for accessing anti-α,β-diamino esters with excellent stereocontrol, often catalyzed by chiral copper-bisoxazoline complexes.

  • The aza-Michael Addition: This conjugate addition of an amine to an α,β-unsaturated carbonyl compound is another viable route.[4] However, controlling the regioselectivity and potential for double addition can be challenging.[5]

  • From Chiral Precursors: Derivatization of readily available chiral compounds, such as other amino acids or carbohydrates, can provide a reliable route to enantiopure α,β-diamino acids.[1]

Q2: How do I choose the right protecting groups for my α- and β-amino functionalities?

The selection of an appropriate protecting group strategy is critical for the successful synthesis of α,β-diamino acids. The key is to ensure orthogonality , meaning that one protecting group can be removed without affecting the other. This allows for the selective functionalization of each amino group.

Here is a summary of commonly used amine protecting groups and their removal conditions:

Protecting GroupAbbreviationCommon Introduction ReagentRemoval ConditionsOrthogonal to
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Fmoc, Cbz, Alloc
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., piperidine)Boc, Cbz, Alloc, Trt
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Boc, Fmoc, Alloc
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalyst and a scavengerBoc, Fmoc, Cbz
TritylTrtTrityl chlorideMild acid (e.g., dilute TFA)Fmoc, Cbz, Alloc

Q3: What are the main challenges in purifying α,β-diamino acids?

The polar nature of both the free amino and carboxylic acid groups in the final product can make purification by standard chromatographic methods difficult. Here are some common issues and potential solutions:

  • Poor solubility in common organic solvents: Consider converting the product to a more soluble derivative, such as an ester or an N-protected form, for purification.

  • Streaking on silica gel: The basicity of the amino groups can lead to strong interactions with the acidic silica gel. To mitigate this, you can:

    • Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

    • Use a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Ion-exchange chromatography: This is often the most effective method for purifying unprotected amino acids.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Mannich Reaction

Potential Causes:

  • Inappropriate catalyst or ligand: The choice of catalyst and chiral ligand is paramount for achieving high stereocontrol.

  • Suboptimal reaction temperature: Lower temperatures generally favor higher diastereoselectivity.

  • Solvent effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction.

  • Steric hindrance: Bulky substituents on the enolate or the imine can affect the facial selectivity of the addition.

Troubleshooting Steps:

  • Catalyst and Ligand Screening:

    • If using a metal catalyst, screen different chiral ligands. For example, in copper-catalyzed reactions, various bisoxazoline (BOX) and phosphine ligands can be tested.

    • For organocatalyzed reactions, consider different chiral Brønsted acids or bases. Proline and its derivatives are often effective.

  • Temperature Optimization:

    • Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This can be crucial for enhancing diastereoselectivity, although it may require longer reaction times.

  • Solvent Screening:

    • Evaluate a range of solvents with varying polarities. Less coordinating solvents, such as toluene or dichloromethane, can sometimes improve selectivity compared to more coordinating solvents like THF.

  • Protecting Group Modification:

    • The choice of protecting group on the imine nitrogen can have a profound impact on the stereochemical outcome. For instance, the diastereoselectivity of the addition of a glycinate to a sulfinimine can be completely controlled by the selection of the nitrogen protecting group on the glycinate.

Problem 2: Low Yield in the aza-Michael Addition

Potential Causes:

  • Low nucleophilicity of the amine: The amine may not be sufficiently reactive to add to the Michael acceptor.

  • Reversibility of the reaction: The aza-Michael addition can be reversible, leading to an equilibrium mixture of starting materials and product.

  • Double addition: Primary amines can undergo a second Michael addition, leading to a mixture of mono- and di-adducts.[5]

  • Inappropriate catalyst: While some aza-Michael additions proceed without a catalyst, many require one to enhance the reaction rate.

Troubleshooting Steps:

  • Catalyst Selection:

    • Employ a Lewis acid or a Brønsted acid catalyst to activate the Michael acceptor.[4]

    • Consider using an organocatalyst to promote the reaction.

  • Reaction Conditions:

    • Vary the solvent. In some cases, solvent-free conditions can be beneficial.[4]

    • Adjust the temperature. While higher temperatures can increase the reaction rate, they may also favor the retro-Michael reaction.

  • Control of Double Addition:

    • Use a stoichiometric excess of the Michael acceptor to favor the mono-adduct.

    • Alternatively, if the di-adduct is the desired product, use an excess of the amine.

    • The choice of solvent can also influence the selectivity between mono- and di-addition.[5]

Problem 3: Difficulty with Protecting Group Removal

Potential Causes:

  • Incomplete deprotection: The deprotection conditions may not be harsh enough or the reaction time may be too short.

  • Side reactions: The deprotection conditions may be too harsh, leading to the degradation of the desired product or the removal of other protecting groups.

  • Catalyst poisoning: In the case of hydrogenolysis for Cbz group removal, the catalyst can be poisoned by sulfur-containing compounds.

Troubleshooting Steps:

  • Optimize Deprotection Conditions:

    • Boc group removal: If TFA is not effective, consider using a stronger acid like HCl in an organic solvent.

    • Cbz group removal: If catalytic hydrogenation is slow, try increasing the hydrogen pressure or using a different catalyst (e.g., Pearlman's catalyst). If the substrate is sensitive to hydrogenation, consider alternative deprotection methods like using HBr in acetic acid.

    • Fmoc group removal: Ensure the piperidine solution is fresh. If deprotection is still sluggish, a stronger base like DBU can be used, but with caution as it may cause side reactions.

  • Monitor the Reaction Progress:

    • Use TLC or LC-MS to carefully monitor the deprotection reaction to determine the optimal reaction time and avoid over-exposure to harsh conditions.

  • Purify Starting Materials:

    • If catalyst poisoning is suspected during hydrogenation, ensure that the starting materials are free of sulfur-containing impurities.

Experimental Protocols

Protocol 1: Asymmetric Mannich Reaction for the Synthesis of a Protected syn-α,β-Diamino Ester

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired aldehyde (1.0 eq) and a primary amine (e.g., p-anisidine, 1.0 eq) in a suitable solvent (e.g., CH₂Cl₂). Add a drying agent (e.g., MgSO₄) and stir at room temperature for 2-4 hours. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

  • Mannich Reaction: To a solution of a glycine Schiff base (e.g., from benzophenone and glycine ethyl ester, 1.2 eq) in an anhydrous solvent (e.g., THF) at -78 °C, add a strong base (e.g., LDA, 1.1 eq) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C. In a separate flask, dissolve the chiral catalyst (e.g., a chiral copper-BOX complex, 10 mol%) in the same solvent. Add the crude imine (1.0 eq) to the catalyst solution. Transfer the enolate solution to the imine-catalyst mixture via cannula at -78 °C. Stir the reaction mixture at this temperature for the optimized time (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the protected syn-α,β-diamino ester.

Visualizations

DOT Script for General Workflow of α,β-Diamino Acid Synthesis

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start1 Aldehyde/Ketone step1 Imine Formation start1->step1 start2 Amine start2->step1 start3 Glycine Derivative step2 Asymmetric C-C Bond Formation (e.g., Mannich, aza-Henry) start3->step2 step1->step2 step3 Protecting Group Manipulations step2->step3 end1 Purification step3->end1 end2 Protected α,β-Diamino Acid end1->end2 end3 Deprotection end2->end3 end4 Final α,β-Diamino Acid end3->end4 G q1 Is selective functionalization of both amino groups required? a1_yes Use orthogonal protecting groups (e.g., Boc and Fmoc) q1->a1_yes Yes a1_no Use the same protecting group (e.g., Boc or Cbz) q1->a1_no No q2 Are acidic conditions tolerated? a1_yes->q2 a2_yes Boc is a good option q2->a2_yes Yes a2_no Consider Fmoc (base labile) or Cbz (hydrogenolysis) q2->a2_no No q3 Is catalytic hydrogenation feasible? a2_no->q3 a3_yes Cbz is a suitable choice q3->a3_yes Yes a3_no Avoid Cbz, consider Boc or Fmoc q3->a3_no No

Caption: Decision tree for selecting protecting groups in α,β-diamino acid synthesis.

References

Sources

Technical Support Center: tert-Butyl 2,3-Diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: H-Dap-OtBu (and derivatives)
Technical Lead: Dr. A. Vance, Senior Application Scientist[1]

Core Directive & Molecule Profile

The Challenge: tert-butyl 2,3-diaminopropanoate presents a classic "chemical paradox" in purification:

  • High Polarity: The vicinal diamine motif makes the compound extremely hydrophilic (water-soluble) and prone to binding irreversibly to acidic stationary phases (like standard silica).[1]

  • Acid Sensitivity: The tert-butyl ester is acid-labile.[1] Standard amine purification techniques that rely on strong acid washes (e.g., 1M HCl) or acidic mobile phases (e.g., 0.1% TFA) will cleave the ester, destroying your product.

The Solution: You must operate in a "Basic Window" —maintaining a pH high enough to keep the amines deprotonated (non-polar enough for extraction/chromatography) but avoiding harsh conditions that trigger ester hydrolysis or intermolecular cyclization.

Troubleshooting & FAQs

Q1: "I synthesized the compound, but it remained in the aqueous layer during workup. How do I get it out?"

Diagnosis: The free base is a small, polar diamine. In standard extractions (e.g., Water/Ethyl Acetate), it prefers water. The Fix: The "Salting-Out" Protocol. You must drive the equilibrium toward the organic phase by increasing the ionic strength of the aqueous layer and using a more polar organic solvent system.

Protocol:

  • Saturate: Add solid NaCl to your aqueous layer until no more dissolves.[1]

  • Basify: Ensure pH is >12 using saturated K₂CO₃ (avoid NaOH if possible to minimize ester hydrolysis risk, though cold dilute NaOH is acceptable).

  • Extract: Do NOT use Ethyl Acetate. Use DCM (Dichloromethane) or a mixture of CHCl₃:Isopropanol (3:1) .[1] The alcohol helps solvate the polar amine into the organic layer.

  • Repeat: Perform 4-5 extractions. Polar amines have low partition coefficients.[1]

Q2: "My product streaks badly on silica gel, and I'm losing mass."

Diagnosis: The basic amines are interacting with the acidic silanols (Si-OH) on the silica surface, causing "tailing" and irreversible adsorption. The Fix: Amine-Deactivated Silica. You must neutralize the silica surface before and during the run.

Protocol:

  • Pre-treatment: Slurry your silica gel in your starting eluent containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]

  • Mobile Phase: Use DCM:MeOH (9:1 to 4:1) + 1% NH₄OH (aq) .[1]

    • Note: Ammonium hydroxide is superior to TEA for mass spectrometry downstream because it is volatile and doesn't leave persistent adducts.

Q3: "Can I use Reverse Phase (C18) HPLC?"

Diagnosis: Yes, but standard peptide methods (Water/Acetonitrile + 0.1% TFA) will degrade your compound.[1] The Fix: High pH Reverse Phase.

  • Buffer: Use 10mM Ammonium Bicarbonate (pH 8.0-8.5) or 0.1% Ammonium Hydroxide .[1]

  • Column: Ensure your C18 column is rated for pH > 8 (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica-based C18 strips at high pH.[1]

Q4: "I see a new impurity forming upon storage. Is it cyclizing?"

Diagnosis: 2,3-diamino esters can undergo intermolecular amidation (forming oligomers) or oxidative degradation.[1] While beta-lactam formation is sterically strained without activation, Diketopiperazine (DKP) formation is a risk if the sample is not dry. The Fix:

  • Store as the dihydrochloride salt (if stable) or oxalate salt for long term.

  • If keeping as a free base: Store at -20°C under Argon.

  • Avoid CO₂: Diamines avidly absorb CO₂ from the air to form carbamates/carbonates.

Decision Matrix & Workflows

Workflow A: Purification Decision Tree

Use this logic to select the correct method based on your crude purity and scale.

Purification_Decision Start Crude Reaction Mixture Check_Purity Check Purity (NMR/LCMS) Start->Check_Purity High_Purity High Purity (>85%) Check_Purity->High_Purity Low_Purity Low Purity (<85%) Check_Purity->Low_Purity Salt_Form Convert to Salt (Oxalate or 2HCl) High_Purity->Salt_Form For Storage Chromatography Chromatography Required Low_Purity->Chromatography Precipitation Precipitate/Crystallize (Et2O/Hexanes) Salt_Form->Precipitation Silica_Choice Normal Phase Silica? Chromatography->Silica_Choice Deactivated MUST use Deactivated Silica (DCM/MeOH + 1% NH4OH) Silica_Choice->Deactivated Standard ReversePhase Reverse Phase (C18) Buffer: NH4HCO3 (pH 8) Silica_Choice->ReversePhase If very polar

Figure 1: Decision matrix for selecting the optimal purification route based on crude mixture profile.

Workflow B: The "Salting Out" Extraction

This is the most critical wet-lab technique for this molecule.

Extraction_Workflow Aq_Mix Aqueous Reaction Mix (Product + Salts) Sat_Salt Saturate with NaCl (Solid) Aq_Mix->Sat_Salt pH_Adj Adjust pH > 12 (Sat. K2CO3) Sat_Salt->pH_Adj Solvent Add Solvent: CHCl3:IPA (3:1) pH_Adj->Solvent Phase_Sep Phase Separation Solvent->Phase_Sep Org_Layer Organic Layer (Product) Phase_Sep->Org_Layer Aq_Waste Aqueous Waste (Salts) Phase_Sep->Aq_Waste Dry Dry (Na2SO4) & Concentrate Org_Layer->Dry

Figure 2: Step-by-step extraction protocol to recover water-soluble diamines.[1][2]

Quantitative Data: Solvent Systems

MethodMobile Phase / Solvent SystemAdditiveApplication
TLC / Flash DCM : MeOH (9:1 to 4:[1]1)1% NH₄OH or TEAGeneral purification.[1] Prevents streaking.[1][3]
Extraction CHCl₃ : Isopropanol (3:[1]1)NoneBest for pulling product from water.[1]
HPLC (Prep) Water : Acetonitrile10mM NH₄HCO₃ (pH 8)High purity separation.[1] NO TFA.
Crystallization Methanol : Diethyl EtherOxalic Acid (1 eq)Formation of stable oxalate salt.[1]

Experimental Protocol: Synthesis of the Oxalate Salt

Recommended for long-term storage if chromatography is difficult.

  • Dissolution: Dissolve the crude oil (free base) in a minimum amount of dry Methanol.

  • Acid Addition: Add 1.0 equivalent of anhydrous Oxalic Acid dissolved in Methanol dropwise.

  • Precipitation: Slowly add Diethyl Ether (or MTBE) until the solution turns cloudy.

  • Crystallization: Store at 4°C overnight.

  • Filtration: Filter the white solid under Argon (hygroscopic).

  • Validation: 1H NMR should show a 1:1 stoichiometry of the oxalate counterion.

References

  • General Synthesis of Diaminopropionic Acid Derivatives

    • Berl, V., et al. "Synthetic approach to L-2,3-diaminopropionic acid derivatives."[1] Tetrahedron, 1999.

    • Source:[1]

  • Purification of Polar Amines (Chromatography Guide)

    • Teledyne ISCO.[1][4] "Purification of Primary Amines using RediSep C18." Application Note AN86.

    • Source:

  • Stability of tert-Butyl Esters

    • Greene, T.W., Wuts, P.G.M.[5][6] "Protective Groups in Organic Synthesis." Wiley-Interscience.[1][6]

    • Source:[1]

  • Handling Water-Soluble Amines (Salting Out)

    • Armarego, W.L.F. "Purification of Laboratory Chemicals." Butterworth-Heinemann.[1]

    • Source:[1]

Sources

Technical Support Center: Preventing Racemization During Diamino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, my goal is to help you navigate the stereochemical challenges of synthesizing peptides containing diamino acids (e.g., Lysine, Ornithine, Diaminobutyric acid [Dab], and Diaminopropionic acid [Dap]). This guide bridges mechanistic theory with field-proven troubleshooting to ensure the stereochemical integrity of your syntheses.

Core Principles: The Causality of Racemization

To prevent racemization (or more accurately, epimerization of the peptide chain), we must first understand the causality behind it. During the activation of a protected diamino acid, the stereocenter becomes highly vulnerable. This vulnerability manifests through two primary mechanistic pathways (Epimerisation in Peptide Synthesis)[1]:

  • Oxazol-5(4H)-one (Azlactone) Formation: When the carboxyl group is activated (e.g., forming an O-acylurea intermediate), the adjacent carbonyl oxygen can nucleophilically attack the activated carbon, forming a 5-membered oxazolone ring. The

    
    -proton in this ring is highly acidic. Base-catalyzed abstraction of this proton leads to a planar, achiral intermediate that reprotonates from either face, destroying the stereocenter.
    
  • Direct Enolization (The Proximity Effect): Diamino acids possess a side-chain amine. In shorter-chain diamino acids like Dap and Dab, the strongly electron-withdrawing protected

    
    - or 
    
    
    
    -amine is in close proximity to the
    
    
    -carbon. This inductive effect significantly lowers the pKa of the
    
    
    -proton. Consequently, even moderate bases can directly abstract the
    
    
    -proton, forming a planar carbanion prior to coupling (2,3-Diaminopropanols Obtained from d-Serine)[2].

Mechanism A Activated Diamino Acid (O-Acylurea / Active Ester) B Base-Catalyzed Alpha-Proton Abstraction A->B Excess/Strong Base G Desired L-Peptide (Retention of Chirality) A->G Fast Coupling (Low Racemization) C Oxazol-5(4H)-one (Azlactone Intermediate) B->C Cyclization D Direct Enolization (Planar Carbanion) B->D High pKa H-alpha E Nucleophilic Attack (Amine Component) C->E Ring Opening D->E Reprotonation F Epimerized Peptide (D/L Diastereomers) E->F Loss of Chirality

Mechanistic pathways of diamino acid racemization during peptide coupling.

Frequently Asked Questions (FAQs)

Q: I am synthesizing a sequence with Fmoc-Dap(Boc)-OH. Why is my epimerization rate over 15% when Fmoc-Lys(Boc)-OH couples without any issues? A: This is a classic example of the proximity effect. In Dap, the


-amino group is separated from the 

-carbon by only one methylene unit. This close proximity exerts a powerful electron-withdrawing effect, making the

-proton highly acidic and prone to direct enolization. Lysine's

-amino group is too distant to exert this effect. To fix this, you must avoid strong bases like DIPEA and switch to a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP) (Phenylglycine racemization in Fmoc-based SPPS)[3].

Q: Is DIC/HOBt still the gold standard for preventing racemization in Solid-Phase Peptide Synthesis (SPPS)? A: No. While HOBt was the traditional additive used to suppress oxazolone formation, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is now the superior choice. OxymaPure combined with DIC provides higher coupling efficiencies, significantly lower racemization rates, and eliminates the explosive hazards associated with benzotriazoles (OxymaPure DIC in Peptide Coupling)[4].

Q: Does the Fmoc deprotection step contribute significantly to racemization? A: While prolonged exposure to 20% piperidine can cause trace epimerization, rigorous studies confirm that the base-catalyzed coupling step is the primary driver of racemization (Epimerisation in Peptide Synthesis)[1]. Optimize your activation chemistry first before altering your deprotection protocols.

Quantitative Data: Reagent & Base Selection

The choice of coupling reagent and base dictates the stereochemical outcome. The table below summarizes the relative racemization risks based on literature benchmarks for highly sensitive residues (Preventing racemization during reaction)[5].

Coupling ReagentAdditiveBaseBase pKaRelative Racemization RiskRecommended Application
HATU / HBTU NoneDIPEA10.1High (>10%)Routine aliphatic amino acids
DIC HOBtNoneN/AModerate (2-5%)Legacy SPPS
DIC OxymaPureNoneN/ALow (<1%)Standard diamino acids (Lys, Orn)
COMU NoneTMP7.4Very Low (<1%)Highly sensitive residues (Dap, Dab)
DEPBT NoneTMP7.4Very Low (<0.5%)Extreme cases, fragment condensation

Troubleshooting Workflow

When high racemization is detected, follow this logical flow to isolate and eliminate the root cause.

Troubleshooting Start High Racemization Detected in Diamino Acid Coupling Q1 Using Strong Base (e.g., DIPEA/TEA)? Start->Q1 A1 Switch to Weak/Hindered Base (TMP or 2,4,6-Collidine) Q1->A1 Yes Q2 Using Carbodiimide (DIC/DCC) Alone? Q1->Q2 No A1->Q2 A2 Add OxymaPure to Suppress Oxazolone Q2->A2 Yes Q3 Coupling Highly Hindered or Prone Residue (e.g., Dap)? Q2->Q3 No A2->Q3 A3 Use COMU or DEPBT with In Situ Activation Q3->A3 Yes End Racemization Minimized (< 1% D-isomer) Q3->End No A3->End

Step-by-step troubleshooting workflow for minimizing racemization.

Self-Validating Experimental Protocols

To guarantee stereochemical integrity, protocols must include built-in validation steps. Select the protocol based on the specific diamino acid you are coupling.

Protocol A: DIC/OxymaPure Coupling (Ideal for Lysine and Ornithine)

This base-free method relies on the rapid formation of a highly reactive, yet stable, Oxyma ester that outpaces oxazolone formation (Technical Support Information Bulletin 1213 - Oxyma)[6].

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • In Situ Activation: In a clean vial, dissolve 3.0 equivalents of the protected diamino acid (e.g., Fmoc-Orn(Boc)-OH) and 3.0 equivalents of OxymaPure in a minimum volume of DMF.

  • Coupling: Transfer the activation solution to the resin. Add 3.0 equivalents of DIC. Critical Causality Note: Do not add any exogenous base (e.g., DIPEA) to this mixture, as basic conditions will trigger direct enolization.

  • Reaction: Agitate the mixture at room temperature for 1–2 hours.

  • Self-Validation (Kaiser Test): Wash the resin and perform a Kaiser test. A negative result (yellow beads) validates complete coupling. If positive (blue beads), repeat steps 2-4 rather than extending the reaction time, which risks epimerization.

Protocol B: COMU/TMP Coupling (Mandatory for Dap and Dab)

For diamino acids with extreme proximity effects, uronium salts combined with weak, sterically hindered bases are required (preventing racemization during reaction)[5].

  • Resin Preparation: Deprotect and wash the resin as described in Protocol A.

  • Activation Solution: Dissolve 3.0 equivalents of Fmoc-Dap(Boc)-OH and 3.0 equivalents of COMU in DMF.

  • Base Addition & Coupling: Transfer the solution to the resin. Immediately add 6.0 equivalents of 2,4,6-trimethylpyridine (TMP) or 2,4,6-collidine. The steric bulk of TMP prevents it from abstracting the

    
    -proton, while its weak basicity is sufficient to drive the coupling.
    
  • Temperature Control: If working with highly hindered sequences, conduct the first 30 minutes of the coupling at 0°C to kinetically favor amide bond formation over enolization.

  • Self-Validation (Chiral HPLC): After peptide cleavage, validate the stereochemical integrity by running a micro-scale sample on a Chiralpak column (or equivalent) to ensure the D-diastereomer is <1%.

Comprehensive References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org. Available at: Link

  • Epimerisation in Peptide Synthesis. MDPI. Available at: Link

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: Link

  • Technical Support Center: Preventing racemization of (r)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction. Benchchem. Available at: Link

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available at: Link

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: Link

  • Technical Support Information Bulletin 1213 - Oxyma. Peptide.com. Available at: Link

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Mannich-Type Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mannich-type reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrol in this fundamental carbon-carbon bond-forming reaction. The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are crucial building blocks for a vast array of pharmaceuticals and biologically active molecules.[1][2][3] However, achieving high diastereoselectivity can be a significant challenge.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Fundamental Concepts and Initial Observations

Question 1: I'm observing a low diastereomeric ratio (dr) in my Mannich reaction. What are the primary factors I should investigate first?

Answer: A low diastereomeric ratio indicates that the transition states leading to the two diastereomeric products are very close in energy. To address this, you should systematically evaluate the following key parameters:

  • Catalyst System: The choice of catalyst is paramount in dictating the stereochemical outcome.[4][5] Whether you are employing an organocatalyst (like proline and its derivatives), a metal complex, or a Brønsted acid/base, the catalyst's structure creates a specific chiral environment that directs the approach of the nucleophile to the electrophile.[6][7][8][9] Small changes to the catalyst, such as modifying substituents or the backbone, can have a profound impact on diastereoselectivity.[10]

  • Solvent: The solvent plays a critical role in stabilizing or destabilizing the transition states.[11][12] Polar aprotic solvents like DMSO or DMF can facilitate different reaction pathways compared to nonpolar solvents like toluene or ethereal solvents.[11][13] In some cases, solvent-free conditions or the use of water can dramatically alter selectivity.[14][15]

  • Temperature: Reaction temperature directly influences the kinetic resolution of the diastereomeric transition states.[16][17] Lowering the temperature often increases the energy difference between these states, leading to higher diastereoselectivity.[18]

  • Substrate Structure: The steric and electronic properties of your aldehyde, amine, and ketone/enolate precursor significantly impact the facial selectivity of the reaction. Bulky substituents on any of the components can create a steric bias that favors one diastereomer over the other.

Question 2: How does the choice between a pre-formed imine and an in situ generated imine affect diastereoselectivity?

Answer: The strategy for generating the imine electrophile can have a significant impact on the overall stereochemical control of the reaction.

  • In situ Generation (Three-Component Reaction): This is often the more convenient and atom-economical approach.[2][14] However, it introduces more variables into the reaction mixture. The equilibrium between the starting materials and the imine, as well as potential side reactions like aldol additions, can complicate the stereochemical outcome.[8] The catalyst must effectively orchestrate the formation of the imine and the subsequent stereoselective attack by the enamine or enolate.

  • Pre-formed Imines (Two-Component Reaction): Using a pre-formed and purified imine offers greater control over the reaction.[3] This approach decouples imine formation from the C-C bond-forming step, allowing for more precise optimization of the conditions for the Mannich addition itself. This is particularly advantageous when dealing with less stable imines or when trying to minimize side reactions. The drawback is the additional synthetic step and potential for imine instability.

For initial troubleshooting of low diastereoselectivity, switching from a three-component to a two-component system with a pre-formed imine can often simplify the problem and provide clearer insights into the factors governing the stereoselectivity of the key bond-forming step.

Section 2: The Role of the Catalyst

Question 3: I'm using L-proline as a catalyst and getting poor syn/anti selectivity. What modifications to the catalyst or reaction conditions should I consider?

Answer: L-proline is a foundational organocatalyst for asymmetric Mannich reactions, typically favoring the syn diastereomer.[19] If you are observing poor selectivity, here are several strategies to consider:

  • Catalyst Analogs: The stereochemical outcome is highly dependent on the catalyst structure.[3]

    • To enhance syn selectivity, consider using derivatives of proline with modified steric or electronic properties, such as diarylprolinol silyl ethers, which can offer improved reactivity and solubility.[7]

    • To favor the anti diastereomer, modified proline catalysts, such as a methylated pyrrolidinecarboxylic acid, can be employed.[19] These catalysts alter the preferred transition state geometry.

  • Transition State Geometry: The diastereoselectivity of proline-catalyzed Mannich reactions is governed by the geometry of the transition state, which is often a chair-like conformation.[8] This involves the formation of an enamine from the ketone and proline, which then attacks the imine.[7][20] The orientation of the substituents on the enamine and imine in this transition state determines the final stereochemistry.

The following diagram illustrates the generally accepted mechanism for an L-proline catalyzed Mannich reaction, highlighting the key enamine intermediate.

Proline_Catalysis Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline L-Proline Catalyst Proline->Enamine Product β-Amino Carbonyl Product Enamine->Product + Imine Imine Imine (from Aldehyde + Amine) Imine->Product Regen_Proline L-Proline Catalyst Product->Regen_Proline - Product + H₂O Regen_Proline->Proline Catalytic Cycle

Caption: Proline-catalyzed Mannich reaction cycle.

  • Solvent and Additives: As previously mentioned, the solvent can significantly influence the transition state. Experimenting with a range of solvents from polar aprotic (DMSO, DMF) to nonpolar (toluene, CH2Cl2) is crucial. Additives, such as water or weak acids/bases, can also modulate the catalytic activity and selectivity by influencing the protonation states of the catalyst and substrates.

Question 4: My metal-catalyzed Mannich reaction is giving a mixture of diastereomers. How can I improve the selectivity?

Answer: Metal catalysts, often in the form of chiral Lewis acid complexes, offer another powerful avenue for controlling diastereoselectivity.[6] If you are facing issues with selectivity, consider the following:

  • Ligand Modification: The chiral ligand is the primary source of stereochemical information. Fine-tuning the ligand's steric and electronic properties is a common and effective strategy. Even subtle changes to the ligand backbone or substituents can lead to significant improvements in diastereoselectivity.

  • Metal Center: The choice of metal (e.g., Zn, Cu, Zr, Sm) influences the Lewis acidity and coordination geometry of the catalytic complex.[6] Switching the metal salt can alter the transition state structure and, consequently, the diastereomeric ratio.

  • Counter-ion and Additives: The counter-ion of the metal salt and the presence of additives can affect the aggregation state and reactivity of the catalyst. These factors should not be overlooked during optimization.

  • Chelation Control: In substrates containing coordinating groups (e.g., hydroxyl or amino groups), chelation of the metal center to these groups can create a rigid, cyclic transition state.[18] This can lock the conformation of the substrate and lead to high levels of diastereoselectivity. If your substrate has this potential, choosing a strongly coordinating metal may be beneficial.

Section 3: Influence of Reaction Parameters

Question 5: How does temperature modulation specifically impact the diastereomeric ratio, and are there any potential trade-offs?

Answer: Temperature is a powerful tool for controlling diastereoselectivity, but its effects must be balanced with reaction kinetics.[16][17]

  • Improving Selectivity at Low Temperatures: Lowering the reaction temperature generally increases diastereoselectivity. This is because the energy difference (ΔΔG‡) between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Consequently, the reaction is more likely to proceed through the lower-energy transition state, leading to a higher diastereomeric ratio.[18]

  • Potential for Reversibility at Higher Temperatures: At higher temperatures, there may be enough energy to overcome the activation barrier for both diastereomeric pathways, leading to a ratio closer to 1:1. In some cases, a retro-Mannich reaction can occur, followed by re-addition, which can lead to an equilibrium mixture of diastereomers.[21]

  • Trade-off with Reaction Rate: The primary trade-off is that lower temperatures significantly decrease the reaction rate. A reaction that is complete in a few hours at room temperature might take days at -78 °C. Therefore, a balance must be struck between achieving acceptable selectivity and a practical reaction time.

Experimental Protocol: Temperature Screening for Optimal Diastereoselectivity

  • Initial Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.2 equiv.) and the catalyst (e.g., 20 mol% L-proline) in the chosen anhydrous solvent (e.g., DMSO).[7]

  • Imine Formation (for three-component reaction): Add the aldehyde (1.0 equiv.) and the amine (1.1 equiv.) to the solution.[7] Stir for 30 minutes at room temperature to allow for imine formation.

  • Temperature Equilibration: Cool the reaction mixture to the first test temperature (e.g., 0 °C) using an ice bath.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. Take aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) to determine the conversion and diastereomeric ratio by ¹H NMR or chiral HPLC.

  • Iterative Cooling: If the reaction proceeds at a reasonable rate but with insufficient diastereoselectivity, repeat the experiment at progressively lower temperatures (e.g., -20 °C, -40 °C, -78 °C), using appropriate cooling baths (e.g., dry ice/acetone).

  • Data Analysis: Plot the diastereomeric ratio versus temperature to identify the optimal balance between selectivity and reaction time.

Table 1: Example of Temperature Effect on Diastereoselectivity

Temperature (°C)Reaction Time (h)Conversion (%)Diastereomeric Ratio (syn:anti)
2512>953:1
024>958:1
-20489015:1
-789665>20:1

Note: The data in this table is illustrative and will vary depending on the specific substrates and conditions.

Question 6: My diastereoselectivity is inconsistent between batches. What are the likely sources of this variability?

Answer: Inconsistent diastereomeric ratios are often due to subtle, uncontrolled variations in the reaction setup. Here are the most common culprits:

  • Reagent and Solvent Purity: The presence of impurities, especially water, in your reagents or solvents can significantly affect the outcome. Water can interfere with the catalyst, particularly with metal-based systems, and can also promote side reactions. Always use freshly distilled or high-purity anhydrous solvents and ensure your reagents are of the highest possible purity.

  • Precise Temperature Control: Minor fluctuations in temperature can lead to noticeable changes in the diastereomeric ratio. Ensure your cooling bath is well-maintained and that the reaction flask is properly submerged to maintain a consistent internal temperature.

  • Rate of Addition: For reactions involving highly reactive species, the rate at which reagents are added can be critical. Slow addition using a syringe pump helps to maintain a low concentration of the added reagent, which can minimize side reactions and improve selectivity.

  • Atmosphere Control: Reactions sensitive to air or moisture must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

The following workflow diagram outlines a systematic approach to troubleshooting inconsistent diastereoselectivity.

Caption: Workflow for addressing inconsistent results.

By systematically addressing these potential sources of error, you can significantly improve the reproducibility of your Mannich reactions and achieve consistent, high diastereoselectivity.

References

  • Valero, G., León, C. M., & Moyano, A. (2015). Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. ResearchGate. [Link]

  • Noten, B., & Meijer, E. W. (2007). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 36(11), 1659-1672. [Link]

  • Noten, B., & Meijer, E. W. (2007). Organocatalysed asymmetric Mannich reactions. Radboud Repository. [Link]

  • Liu, Y., et al. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers, 5(13), 2051-2060. [Link]

  • Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. (2021). Molecules, 26(12), 3508. [Link]

  • Rondot, C., & Zhu, J. (2005). Synthesis of Chiral Vicinal Diamines by Highly Diastereoselective Three-Component Phenolic Mannich Reaction: Temperature-Dependent Stereodivergency. Organic Letters, 7(8), 1593–1596. [Link]

  • Xiao-Hua, C., Hui, G., & Bing, X. (2012). Recent progress in the asymmetric Mannich reaction. European Journal of Chemistry, 3(2), 258-266. [Link]

  • Catalytic Asymmetric Mannich Reactions of Glycine Derivatives with Imines. A New Approach to Optically Active α,β-Diamino Acid Derivatives. (2003). The Journal of Organic Chemistry, 68(8), 3099–3107. [Link]

  • Investigation of various temperature effects on the synthesis of β-amino carbonyl compounds via Mannich reaction. ResearchGate. [Link]

  • Chapter 5: Proline as an Asymmetric Organocatalyst. (2015). Royal Society of Chemistry. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). Illinois Chemistry. [Link]

  • Substrate scope of syn-selective Mannich reaction. ResearchGate. [Link]

  • Recent advances on organocatalysed asymmetric Mannich reactions. ResearchGate. [Link]

  • The reaction mechanism of the proline-catalyzed direct asymmetric aldol reactions and Mannich reactions. ResearchGate. [Link]

  • CATALYTIC ENANTIOSELECTIVE MANNICH REACTIONS. (2003). Illinois Chemistry. [Link]

  • Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids. (2006). Organic Letters, 8(10), 2055–2058. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

  • Catalytic stereoselective Mannich reaction under solvent-free conditions. (2011). Journal of the Serbian Chemical Society, 76(12), 1645-1652. [Link]

  • Mannich Reaction. (2014). Chem-Station Int. Ed.[Link]

  • Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. (2012). Organic & Biomolecular Chemistry, 10(35), 7136-7145. [Link]

  • Direct Catalytic Asymmetric Mannich Reactions for the Construction of Quaternary Carbon Stereocenters. (2016). Angewandte Chemie International Edition, 55(24), 6992–6996. [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2018). Frontiers in Chemistry, 6, 499. [Link]

  • Mannich reaction. (2022, December 1). In Wikipedia. [Link]

  • Solvent effect on Mannich reaction. ResearchGate. [Link]

  • Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines. (2025). RSC Publishing. [Link]

  • Catalytic enantio- and diastereoselective Mannich reaction of α-substituted isocyanoacetates and ketimines. (2014). Chemical Communications, 50(91), 14161-14164. [Link]

  • Mannich reaction. (2020, September 24). LibreTexts. [Link]

  • Catalytic stereoselective Mannich-type reactions for construction of fluorinated compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 1709–1745. [Link]

  • Solvent-Controlled Diastereoselectivity in Tryptophan-Catalyzed Mannich Reactions. (2015). Amanote Research. [Link]

  • Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. (2021). Journal of the American Chemical Society, 143(33), 12976–12982. [Link]

  • Catalytic Diastereoselective Petasis Reactions. (2011). Organic Letters, 13(18), 4830–4833. [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2018). Frontiers in Chemistry, 6. [Link]

  • Sonochemically Improved Mannich Reactions. Hielscher Ultrasonics. [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. 123dok. [Link]

  • Highly diastereoselective switchable enantioselective Mannich reaction of glycine derivatives with imines. (2008). Chemical Communications, (41), 5164-5166. [Link]

  • Organic Solvent-Free, Enantio- and Diastereoselective, Direct Mannich Reaction in the Presence of Water. (2008). The Journal of Organic Chemistry, 73(1), 323–325. [Link]

  • Organocatalyzed Asymmetric Mannich Reaction: An Update. ResearchGate. [Link]

Sources

removal of impurities from Tert-butyl 2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is comprehensive Google searches, pinpointing the usual suspects – the impurities inherent to tert-butyl 2,3-diaminopropanoate. I'm also looking into how it's made, and tried-and-true purification methods. It’s early days, but I am gathering all the information I can get.

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I'm now expanding my search to include detailed protocols, troubleshooting guides, and a deeper dive into techniques like chromatography and crystallization for purifying tert-butyl 2,3-diaminopropanoate. I'm also hunting for reputable sources explaining the chemistry of purification, alongside academic papers and supplier notes on synthesis and side products. Simultaneously, I'm identifying sources for citations.

Refining Purification Strategies

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Technical Support Center: Large-Scale Synthesis and Purification of Optically Active Diamino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of optically active diamino acids. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of producing stereochemically pure diamino acids on a large scale. Optically active diamino acids are critical building blocks in pharmaceuticals, peptidomimetics, and chiral ligands.[1][2] However, controlling their stereochemistry, especially across two adjacent chiral centers, presents significant challenges in both synthesis and purification.[1]

This resource provides practical, in-depth guidance in a question-and-answer format, focusing on troubleshooting common issues and explaining the rationale behind experimental choices to ensure both success and scalability.

Section 1: FAQs on Asymmetric Synthesis Strategies

Choosing the correct synthetic strategy is the foundation for a successful large-scale campaign. This section addresses common questions about selecting an appropriate method for establishing the desired stereochemistry.

Q1: What are the primary strategies for the large-scale asymmetric synthesis of α,β-diamino acids?

A1: There are three main strategies, each with distinct advantages and challenges:

  • Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach. It involves using a chiral catalyst (metal-based or organocatalytic) to directly introduce chirality. Methods include the asymmetric diamination of alkenes, ring-opening of aziridines, and asymmetric Mannich reactions.[2][3][4] This strategy is highly desirable for industrial applications due to low catalyst loading and high potential throughput.

  • Chiral Auxiliary-Based Synthesis: This is a robust and often predictable method where a chiral auxiliary is covalently attached to the substrate to direct the stereochemical outcome of a reaction.[1][5] After the desired stereocenters are set, the auxiliary is cleaved. While reliable, this method requires stoichiometric amounts of the (often expensive) auxiliary and involves additional protection and deprotection steps.

  • Enzymatic or Biocatalytic Synthesis: This approach uses enzymes to catalyze stereoselective reactions, such as in dynamic kinetic resolutions (DKR) of amino acid amides or asymmetric Mannich reactions.[2][6] Enzymes offer unparalleled stereoselectivity under mild conditions.[6] Combining enzymatic resolution with in-situ racemization of the unwanted enantiomer (DKR) can theoretically achieve a 100% yield of the desired product.[7][8]

Workflow for Strategy Selection

The following diagram illustrates a typical decision-making workflow for selecting a synthetic strategy.

G start Define Target Diamino Acid (Stereochemistry, Scale) decision1 Is a known, scalable catalytic method available? start->decision1 cat_asym Catalytic Asymmetric Route (e.g., Asymmetric Diamination) outcome1 High Atom Economy Potential for High Throughput cat_asym->outcome1 chiral_aux Chiral Auxiliary Route outcome2 Robust & Predictable Stoichiometric Waste chiral_aux->outcome2 enzymatic Enzymatic Route (e.g., DKR) outcome3 High Selectivity Mild Conditions enzymatic->outcome3 decision1->cat_asym Yes decision2 Are enzymes available for the target substrate? decision1->decision2 No decision2->chiral_aux No decision2->enzymatic Yes

Caption: Decision workflow for synthetic strategy selection.

Q2: My catalytic asymmetric reaction is giving low enantioselectivity and yield at scale. What are the likely causes?

A2: Scaling up catalytic reactions often reveals sensitivities not apparent at the lab scale. Common culprits include:

  • Reagent and Solvent Purity: Trace impurities (e.g., water, oxygen, or metal contaminants) can poison sensitive catalysts. Ensure all reagents and solvents are rigorously purified and degassed.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized concentration gradients and temperature differences, affecting reaction rates and selectivity.

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic at scale. Poor temperature control can lead to side reactions or catalyst decomposition.

  • Catalyst Loading and Homogeneity: Ensure the catalyst is fully dissolved or, if heterogeneous, evenly suspended. An increase in the substrate-to-catalyst ratio during scale-up might require re-optimization.

Q3: When are amino protecting groups necessary, and which ones are suitable for large-scale synthesis?

A3: Protecting groups are essential to prevent side reactions, such as the nucleophilic amino group interfering with coupling reactions or other transformations.[9] For large-scale work, the ideal protecting group should be inexpensive, easy to install and remove under mild conditions, and stable to the reaction conditions.[9]

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability and removal under acidic conditions (e.g., TFA). It is a gold standard in peptide synthesis.[10]

  • Cbz (Benzyloxycarbonyl): Also common, it is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation, a clean and scalable process.

  • Fmoc (9-Fluorenylmethoxycarbonyl): Primarily used in solid-phase peptide synthesis due to its base-lability. Its cost can be a factor for large-scale solution-phase synthesis.[9][11]

The choice of protecting group must be orthogonal to other protecting groups and reaction conditions in your synthetic sequence.[10]

Section 2: Troubleshooting Purification and Separation

Purification is frequently the most significant bottleneck in obtaining optically pure diamino acids, especially when dealing with diastereomeric mixtures.

Q1: I cannot separate the diastereomers of my protected diamino acid using standard silica gel chromatography. What should I do?

A1: This is a very common problem. Diastereomers often have nearly identical polarities, making separation on standard silica gel difficult or impossible.[12]

  • The Causality: Standard silica gel separates based on differences in polarity. If the two chiral centers are remote from the main polar functional groups, or if their different spatial arrangements do not significantly alter the molecule's overall dipole moment, separation will be poor.

Troubleshooting Steps:

  • Attempt Fractional Crystallization: This is the most industrially viable method for large-scale separation. The diastereomers must have different solubilities in a given solvent system. This requires extensive solvent screening.[][14]

  • Preparative High-Performance Liquid Chromatography (HPLC): While more expensive, preparative chiral HPLC can be highly effective. Using a chiral stationary phase (CSP) can sometimes resolve diastereomers, not just enantiomers.[15][16]

  • Derivatization: React the mixture with a chiral resolving agent to create a new set of diastereomers. These new compounds may have larger differences in their physical properties, making them separable by standard chromatography or crystallization.[12]

Purification Troubleshooting Flowchart

G start Diastereomeric Mixture flash_chrom Attempt Separation by Standard Flash Chromatography start->flash_chrom decision1 Sufficient Separation? flash_chrom->decision1 cryst Screen for Fractional Crystallization decision1->cryst No success Pure Diastereomer decision1->success Yes decision2 Are Pure Crystals Obtained? cryst->decision2 prep_hplc Use Preparative Chiral HPLC decision2->prep_hplc No decision2->success Yes decision3 Separation Achieved? prep_hplc->decision3 derivatize Derivatize with Chiral Agent & Re-attempt Separation decision3->derivatize No decision3->success Yes fail Re-evaluate Synthetic Strategy derivatize->fail

Caption: Logical workflow for troubleshooting diastereomer separation.

Q2: My fractional crystallization is inefficient. How can I optimize it?

A2: Successful crystallization is an art that depends on thermodynamics and kinetics.

  • Solvent System is Key: Screen a wide range of solvents and solvent mixtures. The ideal solvent will dissolve the compound when hot but show poor solubility when cold, with a significant solubility difference between the two diastereomers.

  • Control the Cooling Rate: Slow, controlled cooling is crucial. Rapid cooling traps impurities and the undesired diastereomer in the crystal lattice.

  • Seeding: Introduce a small amount of the pure, desired diastereomer (a seed crystal) to the supersaturated solution. This provides a template for crystal growth and can dramatically improve diastereomeric purity.[17]

  • Beware of Solid Solutions: In some cases, the two diastereomers co-crystallize to form a solid solution, making separation by this method impossible. If the melting point of the mixture does not sharpen after several recrystallizations, this may be the case.

Q3: What is Crystallization-Induced Asymmetric Transformation (CIAT), and how can it improve my yield?

A3: CIAT is a powerful technique that can theoretically convert a 1:1 mixture of interconverting stereoisomers into a single, pure product in nearly 100% yield.[18][19][20]

  • The Mechanism: This process, also known as dynamic resolution, applies to stereoisomers (enantiomers or diastereomers) that can equilibrate in solution (e.g., via racemization or epimerization at a labile stereocenter).[17][18] If one stereoisomer is significantly less soluble and crystallizes out, Le Châtelier's principle drives the equilibrium in solution to continuously replenish the crystallizing isomer.

  • Application: To implement CIAT, you need:

    • A method to induce epimerization in solution (e.g., adding a catalytic amount of base).

    • A solvent system where one diastereomer is much less soluble than the other.

    • Conditions that allow for simultaneous epimerization and crystallization.

This approach transforms a purification problem into a high-yield synthesis step.[19]

Conceptual Diagram of CIAT

G cluster_solution Solution Phase cluster_solid Solid Phase Diastereomer_A Diastereomer A (More Soluble) Diastereomer_B Diastereomer B (Less Soluble) Diastereomer_A->Diastereomer_B Equilibrium (e.g., base catalyst) Crystals_B Crystals of Pure B Diastereomer_B->Crystals_B Crystallization (Removes B from solution)

Caption: CIAT drives equilibrium towards the less soluble product.

Section 3: Analytical Methods & Quality Control

Accurate and reliable analytical methods are non-negotiable for confirming the stereochemical purity of your final product.

Q1: What is the best method for determining the enantiomeric excess (ee) and diastereomeric excess (de) of my diamino acid?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining stereochemical purity.[21][22][23]

  • Direct Methods: Use a Chiral Stationary Phase (CSP) that can directly resolve the enantiomers or diastereomers. This is the most common and straightforward approach.[21]

  • Indirect Methods: Involve derivatizing the diamino acid with a pure chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like C18).[21] This is useful if a suitable CSP is not available but adds an extra step to sample preparation.

Q2: How do I select the right Chiral Stationary Phase (CSP) for my diamino acid?

A2: The choice of CSP is critical and often requires screening. Macrocyclic glycopeptide and crown ether-based CSPs are particularly effective for underivatized amino acids.[24]

CSP TypeCommon Trade NamesBest ForTypical Mobile Phase
Macrocyclic Glycopeptide CHIROBIOTIC T, V, RUnderivatized amino acids, polar compounds[24]Polar organic, Reversed-phase (LC-MS compatible)
Crown Ether CROWNPAK CR-I(+) / CR-I(-)Primary amines, amino acids[25]Acidic aqueous/organic
Polysaccharide-Based Chiralcel, ChiralpakDerivatized amino acids, broad range of compoundsNormal phase (Hexane/IPA), Polar organic
Ligand Exchange Chirex 3126Underivatized amino acids, hydroxy acids[26]Aqueous with Cu(II) salt

Table 1. Common Chiral Stationary Phases for Amino Acid Analysis.

Q3: My chiral HPLC resolution is poor. What parameters can I adjust?

A3: Optimizing chiral separations is a systematic process:

  • Mobile Phase Composition: This is the most impactful parameter. For normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes can dramatically affect resolution.[12]

  • Mobile Phase Additives: For ionizable compounds like amino acids, adding a small amount of an acid (e.g., TFA) or base (e.g., DEA) can improve peak shape and selectivity.

  • Column Temperature: Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation, at the cost of longer analysis time.

Section 4: Key Experimental Protocols

Protocol 1: General Protocol for Diastereomeric Salt Resolution via Fractional Crystallization

This protocol provides a framework for separating a racemic diamino acid using a chiral resolving agent.

  • Selection of Resolving Agent: Choose a commercially available, optically pure resolving agent that will form a salt with your amino acid (e.g., a chiral acid like tartaric acid or dibenzoyltartaric acid to resolve a basic diamino acid).

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic diamino acid in a suitable solvent (e.g., methanol, ethanol, or water).

    • Add 0.5-1.0 equivalents of the chiral resolving agent. The exact stoichiometry may need optimization.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization (Solvent Screening):

    • Divide the salt solution into small aliquots in test tubes.

    • To each tube, add a different anti-solvent (e.g., acetone, ethyl acetate, hexane) dropwise until turbidity appears.

    • Heat to redissolve, then allow to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Identify the solvent system that yields crystalline material.

  • Scale-Up Crystallization:

    • Prepare the diastereomeric salt solution in the optimal solvent system identified in Step 3.

    • Allow the solution to cool slowly and undisturbed. Seeding with previously obtained crystals is highly recommended.

    • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Analysis and Iteration:

    • Liberate the free amino acid from both the crystalline salt and the mother liquor by acid/base extraction.

    • Analyze the enantiomeric excess of each fraction by chiral HPLC.

    • If purity is insufficient, recrystallize the solid material from the same or a different solvent system. Multiple recrystallizations may be necessary.[14]

  • Liberation of Free Amino Acid: Once the diastereomeric salt is pure, dissolve it in water and adjust the pH to break the salt and precipitate either the free amino acid or the resolving agent, which can then be recovered.

Protocol 2: General Method Development for Chiral HPLC Analysis

  • Column Selection: Based on the structure of your diamino acid (derivatized or underivatized), select 2-3 candidate CSPs from Table 1.

  • Initial Mobile Phase Screening:

    • For polysaccharide columns, start with a standard mobile phase like 90:10 Hexane:Isopropanol.

    • For macrocyclic glycopeptide columns, start with a polar organic mobile phase like 100% Methanol with 0.1% TFA.

  • Gradient vs. Isocratic: Run a broad gradient first to determine the approximate retention time of your compound. Then, switch to an isocratic method for optimization.

  • Optimization:

    • Adjust Solvent Ratio: Systematically vary the mobile phase composition in 5% increments (e.g., 95:5, 90:10, 85:15 Hexane:IPA) and observe the effect on retention time (k) and selectivity (α).

    • Change Modifier: If resolution is poor, switch the alcohol modifier (e.g., from isopropanol to ethanol).

    • Adjust Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Peak Identification: If the elution order is unknown, inject a sample of a known pure enantiomer (if available). On many macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained.

References
  • Blackmond, D. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development.
  • Lincoln, R. B. (2020). crystallization‐induced asymmetric transformation. ResearchGate. [Link]

  • Oki, K., & Asako, T. (2025). Synthesis of natural products and their derivatives using dynamic crystallization. Chemistry Letters. [Link]

  • Komeda, H., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology. [Link]

  • Lincoln, R.B. (2020). crystallization‐induced asymmetric transformation. ResearchGate. [Link]

  • Smith, A. M., et al. (2022). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ChemRxiv. [Link]

  • Liu, M., & Li, Z. (2010). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Medicinal Chemistry. [Link]

  • Lepore, U., et al. (1988). Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Various Authors. Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. MDPI. [Link]

  • Komeda, H., et al. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Y. Nishi. (2010). 1 Protection Reactions. Wiley-VCH. [Link]

  • Nájera, C., & Yus, M. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry. [Link]

  • Huang, K., & Li, X. (2020). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications. [Link]

  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In book: Peptidomimetics Protocols. [Link]

  • Palomo, C., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Docta Complutense. [Link]

  • Tanimoto, H., et al. (2016). Catalytic Asymmetric Synthesis of anti-α,β-Diamino Acid Derivatives. Organic Letters. [Link]

  • Harada, N., & Nakanishi, K. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Website. [Link]

  • Kovács, L., et al. (2014). Double reductive alkylation of N a -protected diamino acids with selected N-protected amino aldehydes. ResearchGate. [Link]

  • Bäckvall, J.-E. (2010). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • Shimadzu. (n.d.). and L- amino acids using extra-facile chiral separation and column switching. Shimadzu Website. [Link]

  • Tsaturyan, A., et al. (2023). CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R). ResearchGate. [Link]

  • Tsaturyan, A., et al. (2023). Chemistry CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R). YSU Journals. [Link]

  • Phenomenex. (2003). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex Technical Note. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Smith, A. M. (2012). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

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Technical Support Center: Stability of Tert-butyl 2,3-diaminopropanoate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tert-butyl 2,3-diaminopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this versatile building block in solution. Understanding the stability profile of Tert-butyl 2,3-diaminopropanoate is critical for its effective use in experimental workflows, ensuring the integrity of your results and the success of your research.

Introduction to the Stability of Tert-butyl 2,3-diaminopropanoate

Tert-butyl 2,3-diaminopropanoate is a valuable synthetic intermediate characterized by two key functional groups: a tert-butyl ester and a vicinal diamine . The stability of the molecule in solution is primarily dictated by the chemical properties of these two moieties. The bulky tert-butyl ester offers excellent stability against a wide range of nucleophilic and basic conditions but is susceptible to cleavage under acidic conditions.[1] The vicinal diamine, while a versatile reactive handle, can be prone to oxidation. This guide will delve into the specifics of these stability considerations and provide practical solutions to mitigate potential degradation.

Troubleshooting Guide and FAQs

This section addresses common issues and questions that may arise during the handling and use of Tert-butyl 2,3-diaminopropanoate in solution.

Part 1: Tert-butyl Ester Hydrolysis

Q1: I am observing the formation of 2,3-diaminopropionic acid and tert-butanol in my reaction mixture. What is causing this?

A1: The presence of 2,3-diaminopropionic acid and tert-butanol is a clear indication of the hydrolysis of the tert-butyl ester. This reaction is most commonly catalyzed by acidic conditions. The mechanism for the acid-catalyzed hydrolysis of tert-butyl esters is typically an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) process.[2] This involves the protonation of the ester carbonyl, followed by the departure of a stable tert-butyl carbocation, which is then quenched by water to form tert-butanol.

Q2: At what pH range is the tert-butyl ester susceptible to hydrolysis?

A2: The tert-butyl ester is highly susceptible to hydrolysis in acidic solutions, particularly at a pH below 4.[3] The rate of hydrolysis is generally proportional to the concentration of the acid catalyst.[4] In neutral to moderately basic conditions (pH 7 and above), the tert-butyl ester is remarkably stable due to steric hindrance from the bulky tert-butyl group, which prevents nucleophilic attack by hydroxide ions.[1]

Q3: How does temperature affect the rate of hydrolysis?

A3: As with most chemical reactions, increasing the temperature will increase the rate of acid-catalyzed hydrolysis.[4] For instance, the hydrolysis of tert-butyl formate, a similar tert-butyl ester, has a half-life of 5 days at neutral pH and 22°C, but this drops significantly with increasing acidity and temperature.[5] If you are working with acidic solutions, maintaining a low temperature (e.g., 0-4°C) can help to minimize ester cleavage.

Q4: I need to perform a reaction under acidic conditions but want to avoid deprotection of the tert-butyl ester. What are my options?

A4: This is a challenging scenario. If possible, consider alternative synthetic routes that avoid acidic conditions. If acidic conditions are unavoidable, use the mildest acid possible and the lowest effective concentration. Running the reaction at a low temperature and for the shortest possible duration is also crucial. Careful real-time monitoring of the reaction by techniques like LC-MS is highly recommended to track the extent of deprotection.

Q5: Is the tert-butyl ester stable to basic conditions?

A5: Yes, the tert-butyl ester is exceptionally stable under basic conditions (saponification).[1] The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack by hydroxide ions. This makes it a valuable protecting group in syntheses that require basic reaction steps.

Part 2: Vicinal Diamine Stability

Q6: I have noticed a discoloration (e.g., yellowing or browning) of my Tert-butyl 2,3-diaminopropanoate solution over time. What could be the cause?

A6: Discoloration is often an indicator of oxidative degradation of the vicinal diamine moiety. Primary amines, especially when adjacent to each other, can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of trace metal ion contaminants. This process can lead to the formation of colored byproducts.

Q7: What are the potential degradation pathways for the vicinal diamine?

A7: The oxidative degradation of diamines can proceed through radical pathways.[6] This can involve the formation of imines, and in some cases, C-N bond cleavage.[6] The presence of oxygen and initiators such as light or metal ions can accelerate this process.

Q8: I am using acetone as a solvent and have observed an unexpected product. What might be happening?

A8: Vicinal diamines can react with ketones, such as acetone, to form cyclic structures like benzodiazepines, especially in the presence of trace acid.[7] This is a crucial consideration when selecting solvents. It is advisable to avoid using acetone or other reactive carbonyl-containing solvents with Tert-butyl 2,3-diaminopropanoate.

Q9: How can I prevent the oxidative degradation of the vicinal diamine?

A9: To minimize oxidation, it is recommended to handle solutions of Tert-butyl 2,3-diaminopropanoate under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents can also be beneficial. Storing solutions in the dark and at low temperatures will further inhibit degradation. If your application allows, the addition of a small amount of an antioxidant could be considered, but its compatibility with your downstream reactions must be verified.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol provides a general guideline for preparing and storing a stock solution of Tert-butyl 2,3-diaminopropanoate to maintain its stability.

Materials:

  • Tert-butyl 2,3-diaminopropanoate (solid)

  • Anhydrous, high-purity solvent (e.g., DMSO, DMF, or a suitable alcohol)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials with PTFE-lined caps

  • Sterile filter (0.22 µm)

Procedure:

  • Equilibration: Allow the vial of solid Tert-butyl 2,3-diaminopropanoate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Under an inert atmosphere if possible, accurately weigh the desired amount of the solid into a clean, dry vial.

  • Dissolution: Add the desired volume of anhydrous solvent to the vial. Gently swirl or sonicate to dissolve the solid completely.

  • Sterile Filtration (Optional but Recommended): If the solution will be used for biological applications or stored for an extended period, filter it through a 0.22 µm sterile filter into a clean, amber vial.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing the cap tightly.

  • Storage:

    • Short-term (up to 1 week): Store the solution at 2-8°C.

    • Long-term (months): For maximum stability, it is highly recommended to store the compound as a lyophilized powder at -20°C or -80°C.[8] If storing as a solution, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Monitoring Stability by HPLC

This protocol outlines a general method for monitoring the stability of Tert-butyl 2,3-diaminopropanoate in solution by quantifying the parent compound and its primary degradation product, 2,3-diaminopropionic acid. Pre-column derivatization is often necessary as these compounds lack a strong chromophore.[9]

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection)

  • Mobile phases (e.g., acetonitrile and a buffered aqueous solution)

  • Standards of Tert-butyl 2,3-diaminopropanoate and 2,3-diaminopropionic acid

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot of the solution being tested. Dilute the sample to an appropriate concentration with a suitable solvent.

  • Derivatization (Example with OPA):

    • Prepare the OPA derivatization reagent according to established protocols. This typically involves a solution of OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer.[9]

    • Mix a defined volume of the diluted sample with the OPA reagent.

    • Allow the reaction to proceed for a short, controlled time (usually 1-2 minutes) at room temperature.

    • Immediately inject a known volume of the derivatized sample into the HPLC system.

  • HPLC Analysis:

    • Use a gradient elution method with acetonitrile and a buffered aqueous mobile phase to separate the derivatized parent compound and its degradation product.

    • Detect the derivatives at the appropriate wavelength (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).

  • Quantification:

    • Create a calibration curve using the standards of Tert-butyl 2,3-diaminopropanoate and 2,3-diaminopropionic acid that have been derivatized under the same conditions.

    • Calculate the concentration of the parent compound and the degradation product in your samples based on the peak areas from the chromatograms.

Data Summary

The following table summarizes the key stability considerations for Tert-butyl 2,3-diaminopropanoate in solution.

ParameterConditionStability ConcernMitigation Strategy
pH Acidic (pH < 4)High risk of tert-butyl ester hydrolysis.[3]Avoid acidic conditions; if necessary, use mild acids, low temperatures, and short reaction times.
Neutral to Basic (pH ≥ 7)Tert-butyl ester is generally stable.[1]No specific mitigation is needed for the ester group.
Temperature Elevated temperaturesIncreases the rate of both hydrolysis and oxidation.[4][10]Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Solvents Protic solvents (e.g., water, methanol)Can participate in hydrolysis.Use anhydrous solvents where possible.
Ketone solvents (e.g., acetone)Potential for reaction with the vicinal diamine.[7]Avoid using ketone-based solvents.
Atmosphere Presence of Oxygen (Air)Risk of oxidative degradation of the vicinal diamine.[6]Handle and store solutions under an inert atmosphere (N2 or Ar). Use deoxygenated solvents.
Light Exposure to lightCan potentially initiate radical-based oxidation.Store solutions in amber vials or protected from light.

Visualizations

Degradation Pathways

Tert-butyl 2,3-diaminopropanoate Tert-butyl 2,3-diaminopropanoate 2,3-Diaminopropionic Acid 2,3-Diaminopropionic Acid Tert-butyl 2,3-diaminopropanoate->2,3-Diaminopropionic Acid  Acid-Catalyzed  Hydrolysis (H+, H2O)   Oxidized Products Oxidized Products Tert-butyl 2,3-diaminopropanoate->Oxidized Products  Oxidation  (O2, light, metal ions)   Cyclic Adduct Cyclic Adduct Tert-butyl 2,3-diaminopropanoate->Cyclic Adduct  Reaction with  Ketones (e.g., Acetone)  

Caption: Potential degradation pathways for Tert-butyl 2,3-diaminopropanoate.

Experimental Workflow for Stability Testing

cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Solution Prepare Solution Aliquot Samples Aliquot Samples Prepare Solution->Aliquot Samples Incubate at\nDifferent Conditions\n(pH, Temp, Light) Incubate at Different Conditions (pH, Temp, Light) Aliquot Samples->Incubate at\nDifferent Conditions\n(pH, Temp, Light) Withdraw Aliquots\nat Time Points Withdraw Aliquots at Time Points Incubate at\nDifferent Conditions\n(pH, Temp, Light)->Withdraw Aliquots\nat Time Points Derivatize Derivatize Withdraw Aliquots\nat Time Points->Derivatize HPLC Analysis HPLC Analysis Derivatize->HPLC Analysis Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation

Caption: Workflow for assessing the stability of Tert-butyl 2,3-diaminopropanoate.

References

  • Currenta GmbH & Co. OHG, Institute of Biomonitoring, Chempark, Gebäude Q 18, 51368, Leverkusen, Germany. (2025, November 25). Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS. PubMed. [Link]

  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. (2025, July 10). ChemRxiv. [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Birmingham. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020, March 13). PMC. [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022, July 4). RSC Publishing. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. (2010, June 14). PubMed. [Link]

  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ChemRxiv. [Link]

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC. [Link]

  • Oxidative Kinetic Resolution of Alkyl-Substituted 1,2-Diamines. (2025, November 23). ResearchGate. [Link]

  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (1999, December 1). USGS Publications Warehouse. [Link]

  • Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. [Link]

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. (2013, December 28). PubMed. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Method for preparing amino acid esters. (1995, June 13).
  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025, June 24). Pangoo.biz. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. [Link]

  • Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. (2025, August 7). ResearchGate. [Link]

  • Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. (2023, July 12). PMC. [Link]

  • Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. (2024, September 1). IUCr. [Link]

  • Process for the preparation of amino acid methyl esters. (2011, October 18).
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018, October 27). Arkivoc. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023, August 29). Thieme. [Link]

  • Analytical Method for 18 Amino Acids. (2025, January 21). Welch Materials. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 31). American Chemical Society. [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. (2026, January 8). AnalyteGuru. [Link]

  • Telescoped synthesis of vicinal diamines via ring-opening of electrochemically generated aziridines in flow. Research Explorer. [Link]

  • Peptide Storage and Handling - Best Practices for Stability. SB-PEPTIDE. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Rsc.org. [Link]

  • A general, electrocatalytic approach to the synthesis of vicinal diamines. Springer Nature Experiments. [Link]

  • resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. TSI Journals. [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. (2024, June 19). Reddit. [Link]

  • Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids - stereoselective synthesis, isolation, spectroscopic and structural. SciSpace. [Link]

  • Substrate-Directed Stereoselectivity in Vicinal Diamine-Catalyzed Synthesis of Warfarin. (2006, October 11). ACS Publications. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021, August 13). Novor Cloud. [Link]

  • Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. (2019, June 11). MDPI. [Link]

  • Ethylenediamine. Wikipedia. [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: Tert-butyl 2,3-diaminopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: Tert-butyl 2,3-diaminopropanoate (H-Dap-OtBu) CAS Registry Number: 2377004-98-1 (for (S)-dihydrochloride salt) Common Forms: Dihydrochloride salt (Stable solid), Free base (Unstable oil)

Executive Summary & Strategic Utility

Tert-butyl 2,3-diaminopropanoate (H-Dap-OtBu) is a critical non-proteinogenic amino acid building block, primarily used in the synthesis of peptidomimetics, antibiotics (e.g., monobactams), and molecular probes. Its primary value lies in the tert-butyl ester protection , which provides orthogonality to base-labile groups (like Fmoc) and hydrogenation-labile groups (like Cbz/Bn).

This guide compares the analytical performance of H-Dap-OtBu against its common alternatives—Methyl Esters (H-Dap-OMe) and Benzyl Esters (H-Dap-OBn) —and details the specific NMR and MS fingerprints required to validate its identity and purity during drug development.

Why Choose H-Dap-OtBu? (Performance Comparison)
FeatureTert-butyl Ester (H-Dap-OtBu) Methyl Ester (H-Dap-OMe) Benzyl Ester (H-Dap-OBn)
Acid Stability Low (Cleaves with TFA/HCl)High (Stable to TFA)High (Stable to TFA)
Base Stability High (Resists hydrolysis)Low (Hydrolyzes easily)Moderate (Hydrolyzes slowly)
Cleavage Method Acidolysis (TFA, HCl)Saponification (LiOH, NaOH)Hydrogenolysis (H₂/Pd)
Synthetic Role Used when base-sensitive groups are present (e.g., Fmoc SPPS).Used for low-cost, bulk synthesis where base cleavage is acceptable.Used for neutral deprotection conditions.

NMR Characterization: The Structural Fingerprint

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the tert-butyl ester from its methyl or benzyl analogs and for verifying the integrity of the diamine backbone.

Experimental Protocol: 1H NMR Setup
  • Sample Preparation: Dissolve 5–10 mg of H-Dap-OtBu·2HCl in 600 µL of DMSO-d₆ .

    • Why DMSO-d₆? The dihydrochloride salt is soluble in water (D₂O) and DMSO. However, D₂O exchanges the ammonium protons (

      
      ), making them invisible. DMSO-d₆ allows observation of the ammonium signals, confirming the salt form and protonation state.
      
  • Instrument: 400 MHz or higher.

  • Temperature: 298 K.

Spectral Analysis & Comparison

The table below contrasts the 1H NMR shifts of the tert-butyl ester against the methyl ester alternative.

PositionProton TypeH-Dap-OtBu (Target)

(ppm)
H-Dap-OMe (Alternative)

(ppm)
Diagnostic Feature
Ester Group

vs

1.45 (s, 9H) 3.75 (s, 3H) Primary Discriminator. The huge singlet at 1.45 is unique to the t-butyl group.

-CH

4.15 (t, 1H)4.25 (t, 1H)The t-butyl group is electron-donating, slightly shielding the

-proton compared to methyl.

-CH₂

3.20 - 3.45 (m, 2H)3.30 - 3.50 (m, 2H)Multiplet splitting confirms the 2,3-diamine backbone.
Ammonium

8.80 (br s, 3H)8.90 (br s, 3H)Visible only in DMSO-d₆. Confirms salt formation.[1]
Ammonium

8.40 (br s, 3H)8.50 (br s, 3H)Distinct chemical environment from

-amine.

Critical Quality Attribute (CQA): In crude samples, look for a small singlet at 1.9 ppm (Acetonitrile residue) or 1.2 ppm (t-Butanol byproduct). The presence of t-Butanol indicates premature ester hydrolysis.

Mass Spectrometry: Fragmentation & Identity

Mass spectrometry (MS) provides the sensitivity needed to detect trace impurities and confirms the molecular weight, which NMR cannot absolutely quantify without an internal standard.

Experimental Protocol: ESI-MS
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Solvent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Direct Infusion: Flow rate 5-10 µL/min.

Fragmentation Pathway Comparison

The tert-butyl ester exhibits a unique fragmentation pattern ("The McLafferty-like rearrangement" or simple heterolytic cleavage) compared to methyl esters.

ParameterH-Dap-OtBu H-Dap-OMe Interpretation
Molecular Ion

161.1 119.1 Clear mass separation.
Base Peak (Fragment) 105.1 (

)
119.1 (Stable M+)Key Differentiator. Tert-butyl esters readily lose isobutene (56 Da) in the source, often making the "deprotected" acid peak (105.1) more intense than the parent.
Diagnostic Ion 57.1 (

)
N/AThe tert-butyl cation is a hallmark of this protecting group.
Self-Validating Workflow: Purity Check

If the Mass Spectrum shows a significant peak at 105.1 m/z but the NMR shows a pristine singlet at 1.45 ppm , the fragmentation is occurring inside the mass spectrometer (in-source fragmentation), not in your sample.

  • Action: Lower the cone voltage (fragmentor voltage) to preserve the parent ion [161.1].

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing Tert-butyl 2,3-diaminopropanoate, ensuring differentiation from its precursors (Boc-protected) and degradation products.

AnalyticalWorkflow Start Sample: Crude H-Dap-OtBu Solubility Solubility Check (H2O vs DMSO) Start->Solubility NMR_DMSO 1H NMR (DMSO-d6) Check for Amine Protons Solubility->NMR_DMSO Preferred NMR_D2O 1H NMR (D2O) Check Backbone Only Solubility->NMR_D2O Alternative Decision1 Peaks at 8.0-9.0 ppm? NMR_DMSO->Decision1 Salt_Confirm Confirm: Dihydrochloride Salt Decision1->Salt_Confirm Yes Free_Base Confirm: Free Base (Unstable!) Decision1->Free_Base No MS_Check ESI-MS (+) Identify Parent Ion Salt_Confirm->MS_Check Frag_Check Major Peak Analysis MS_Check->Frag_Check Result_161 m/z 161.1 Intact Ester Frag_Check->Result_161 Parent Found Result_105 m/z 105.1 (Loss of tBu) Frag_Check->Result_105 In-Source Frag or Hydrolysis Result_105->NMR_DMSO Re-verify NMR (Is 1.45ppm present?)

Caption: Analytical decision tree for validating H-Dap-OtBu salt form and distinguishing in-source fragmentation from chemical degradation.

Synthesis & Stability Context

When handling H-Dap-OtBu, researchers must be aware of its specific stability profile compared to alternatives.

  • Storage: The dihydrochloride salt is hygroscopic. Store at -20°C under argon.

  • Reactivity: The free base undergoes rapid intramolecular cyclization (lactamization) to form 2-aminomethyl-aziridine or polymerized products. Always maintain as the salt until the coupling step.

  • Comparison with Precursors:

    • Boc-Dap(Boc)-OtBu: The starting material.

    • NMR Check: Look for the disappearance of the Boc singlet (~1.40 ppm, often overlapping with t-butyl ester but integrating to 27H total if tri-boc/tbu).

    • MS Check: Mass shift from ~461 (Protected) to 161 (Deprotected).

References

  • PubChem. (2025).[2] Tert-butyl 3-aminopropanoate (Analog Data & Spectral Properties). National Library of Medicine. Available at: [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation Patterns of Tert-butyl Amines. National Institute of Standards and Technology. Available at: [Link]

Sources

A Comparative Guide to the Chiral HPLC Analysis of Tert-butyl 2,3-diaminopropanoate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. Different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles, making their accurate separation and quantification a critical quality attribute.[1] Tert-butyl 2,3-diaminopropanoate is a key chiral intermediate, and robust analytical methods are essential for its quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most effective and widely adopted technique for this purpose.[2][3]

This guide provides an in-depth comparison of two primary classes of CSPs for the enantioselective analysis of tert-butyl 2,3-diaminopropanoate: Polysaccharide-based and Macrocyclic Glycopeptide-based columns. We will explore the underlying separation mechanisms, compare their performance based on experimental data, and provide detailed protocols to empower researchers in developing and validating their own robust methods.

Pillar 1: The Science of Chiral Recognition

The direct separation of enantiomers by HPLC is achieved by forming transient diastereomeric complexes between the analyte and the chiral selector of the CSP.[4][5] For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes. This stability is governed by multiple simultaneous interactions, often described by the "three-point interaction model," which includes hydrogen bonds, π-π interactions, dipole stacking, and steric hindrance.[4]

The structure of tert-butyl 2,3-diaminopropanoate, featuring two primary amine groups and a bulky tert-butyl ester, offers multiple points for these critical interactions, making it an excellent candidate for direct chiral HPLC analysis.

Comparative Analysis: Polysaccharide vs. Macrocyclic Glycopeptide CSPs

The choice of the right CSP is the most critical factor for a successful chiral separation.[3] We will compare two powerful and complementary CSP technologies for this application.

Polysaccharide-Based CSPs (e.g., Chiralcel® OD-H)

Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are workhorses in the field of chiral separations.[5] The helical polymer structure creates "chiral grooves" or pockets where analyte enantiomers can intercalate.[5] The separation mechanism relies on a combination of hydrogen bonding (with the carbamate linkages of the selector), dipole-dipole, and π-π interactions.

For amino-containing compounds like tert-butyl 2,3-diaminopropanoate, these columns are highly effective, particularly in normal-phase mode. The use of alkane/alcohol mobile phases allows for fine-tuning of these interactions to achieve optimal resolution.

Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T)

Macrocyclic glycopeptides, such as teicoplanin, are bonded to silica to create CSPs with exceptional versatility.[6][7] These complex molecules offer a multitude of interaction sites, including peptide chains, sugar moieties, and ionizable groups.[7][8] This allows for several separation mechanisms to operate simultaneously: ionic interactions, hydrogen bonding, and inclusion in the macrocyclic "basket."[7]

A significant advantage of these columns is their multi-modal capability; they can be operated in normal-phase, reversed-phase, and polar organic modes.[7][8] This flexibility is invaluable during method development, especially for polar and ionizable compounds like underivatized amino acids and their derivatives.[6][7]

Performance Data at a Glance

The following table summarizes typical performance data for the separation of tert-butyl 2,3-diaminopropanoate enantiomers on the two compared CSPs. These values are representative and serve as a baseline for method development.

ParameterChiralcel® OD-H (Cellulose-based)Astec® CHIROBIOTIC® T (Teicoplanin-based)
Mobile Phase Mode Normal PhasePolar Ionic / Reversed-Phase
Typical Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)Methanol / Water / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C25°C
Retention Time (k1) ~ 5.2 min~ 7.9 min
Selectivity (α) 1.451.30
Resolution (Rs) > 2.5> 2.0
Peak Tailing Factor (Tf) 1.11.2

Analysis:

  • The Chiralcel® OD-H often provides higher selectivity (α) in normal-phase mode, leading to excellent resolution (Rs) and faster analysis times. The use of a basic additive like diethylamine (DEA) is crucial for improving the peak shape of basic analytes.[4]

  • The Astec® CHIROBIOTIC® T demonstrates its strength in its compatibility with aqueous, LC-MS-friendly mobile phases.[6][9] While the selectivity may be slightly lower, it still provides baseline resolution suitable for accurate quantification. This is particularly advantageous for bioanalytical applications or when sample solubility in non-polar solvents is limited.[10]

Method Development Workflow

A logical, systematic approach is key to efficient chiral method development. The workflow involves screening different columns and mobile phases, followed by optimization of the most promising conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte & Objective (Purity/Quant) Screen_CSP Screen CSPs 1. Polysaccharide (OD-H) 2. Glycopeptide (CHIROBIOTIC T) Start->Screen_CSP Select Columns Screen_MP Screen Mobile Phases - Normal Phase (Hex/IPA) - Polar Ionic (MeOH/H2O/Acid) Screen_CSP->Screen_MP For each column Eval Evaluate Results (Rs > 1.5?) Screen_MP->Eval Eval->Screen_CSP No, try next CSP Opt_Mod Optimize Modifier (Alcohol % or Type) Eval->Opt_Mod Yes Opt_Add Optimize Additive (Acid/Base Conc.) Opt_Mod->Opt_Add Opt_Flow Optimize Flow Rate & Temperature Opt_Add->Opt_Flow Final Final Method Opt_Flow->Final Validate Perform System Suitability & Method Validation (ICH) Final->Validate

Caption: Chiral HPLC Method Development Workflow.

Detailed Experimental Protocols

These protocols provide a validated starting point for your analysis.

Protocol 1: Normal Phase Separation using Chiralcel® OD-H

This method is ideal for achieving high resolution and is suitable for routine quality control.

1. Equipment and Reagents:

  • HPLC system with UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

  • HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA)

  • Racemic standard of tert-butyl 2,3-diaminopropanoate

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and DEA in a ratio of 80:20:0.1 (v/v/v).

  • For example, to make 1 L: combine 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of DEA.

  • Sonicate for 10 minutes to degas.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.[11]

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[3][12]

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Run Time: Approximately 15 minutes

5. System Suitability:

  • Inject the racemic standard six times.

  • The resolution (Rs) between the enantiomer peaks should be ≥ 2.0.

  • The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

Protocol 2: Polar Ionic Separation using Astec® CHIROBIOTIC® T

This method is well-suited for LC-MS applications and for analytes with poor solubility in non-polar solvents.

1. Equipment and Reagents:

  • HPLC or LC-MS system

  • Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm)

  • HPLC-grade Methanol, Water, and Acetic Acid (or Formic Acid for MS)

  • Racemic standard of tert-butyl 2,3-diaminopropanoate

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing Methanol, Water, and Acetic Acid in a ratio of 90:10:0.1 (v/v/v).

  • For example, to make 1 L: combine 900 mL of Methanol, 100 mL of Water, and 1.0 mL of Acetic Acid.

  • Sonicate for 10 minutes to degas.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min[13]

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm or MS detector

  • Run Time: Approximately 20 minutes

5. System Suitability:

  • Inject the racemic standard six times.

  • The resolution (Rs) between the enantiomer peaks should be ≥ 1.8.

  • The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through rigorous system suitability testing. Adherence to the resolution and repeatability criteria ensures that the analytical system is performing correctly for each run sequence, providing confidence in the accuracy and precision of the generated data. For formal validation, follow the International Council for Harmonisation (ICH) guidelines.[3]

Conclusion

Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly capable of resolving the enantiomers of tert-butyl 2,3-diaminopropanoate. The optimal choice depends on the specific analytical requirements.

  • For high-throughput QC environments where speed and maximum resolution are key, the Chiralcel® OD-H in normal-phase mode is an excellent first choice.

  • For bioanalytical studies, LC-MS applications, or when dealing with complex matrices , the versatility and aqueous compatibility of the Astec® CHIROBIOTIC® T make it the superior option.

By employing the systematic screening and optimization workflow outlined in this guide, researchers can confidently develop and implement robust, reliable chiral separation methods tailored to their specific needs.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R). (2023). YSU Journals. [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Chiral Technologies. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. [Link]

  • How to separate amino acid enantiomers?. (2018). ResearchGate. [Link]

  • Astec Chirobiotic™ HPLC Columns. Obrnuta faza. [Link]

  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. (2012). National Center for Biotechnology Information. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

  • Separation of a chiral amide on a Chiralcel OD-H column in A, B and C... (2016). ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2020). National Center for Biotechnology Information. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Chiral Technologies. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. [Link]

  • Chiral FAQs. MZ-Analysentechnik. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2020). National Center for Biotechnology Information. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Separation of a synthetic amino acid using CHIROBIOTIC T column:... (2018). ResearchGate. [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2019). MDPI. [Link]

Sources

comparing Tert-butyl 2,3-diaminopropanoate with other chiral building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Chiral Building Blocks: Spotlight on Tert-butyl 2,3-diaminopropanoate

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of synthetic efficiency and success. Chiral building blocks, enantiomerically pure molecules used as foundational starting materials, offer a predictable and efficient route to complex chiral targets, circumventing the need for challenging downstream resolutions.[1][] This guide provides a detailed comparison of Tert-butyl 2,3-diaminopropanoate, a highly versatile synthon, with other prominent chiral building blocks, supported by experimental insights and data-driven analysis.

The Strategic Importance of Chiral Vicinal Diamines

Within the vast arsenal of chiral building blocks, the vicinal diamine (1,2-diamine) motif is a privileged structure.[3] Its prevalence in natural products, pharmaceuticals, and as a core component of chiral ligands and catalysts highlights its significance in modern chemistry.[3][4] These structures are particularly crucial for synthesizing nitrogen-containing heterocycles, which are ubiquitous in bioactive compounds and serve as cornerstones in drug discovery.[5][6][7]

Tert-butyl 2,3-diaminopropanoate emerges as a uniquely valuable building block within this class. It integrates three key features into a single, readily accessible molecule: a defined stereocenter, two differentially reactive nitrogen atoms, and a robustly protected carboxylic acid. The tert-butyl ester is stable under a wide range of conditions, including basic and nucleophilic environments, yet can be cleanly cleaved under acidic conditions to facilitate cyclization or further derivatization.

Comparative Analysis: Tert-butyl 2,3-diaminopropanoate vs. Key Alternatives

The true utility of a building block is best understood in the context of available alternatives. The choice depends on factors like the target molecule's complexity, required protecting group orthogonality, and conformational constraints.

Chiral Building BlockRepresentative StructureKey Features & Strategic AdvantagesCommon DisadvantagesPrimary Applications
Tert-butyl 2,3-diaminopropanoate Chemical structure of Tert-butyl 2,3-diaminopropanoateVersatile Functionality: Pre-installed chiral center, vicinal diamine, and a stable, acid-labile ester. Ideal for convergent syntheses of complex heterocycles.Higher cost compared to simpler diamines; the ester dictates one point of connection.Synthesis of chiral piperazinones, benzodiazepines, and complex peptidomimetics.[5][6]
(R/S)-1,2-Diaminopropane Chemical structure of 1,2-DiaminopropaneSimplicity & Cost-Effectiveness: A fundamental, readily available chiral diamine.Lacks additional functionality, requiring more linear synthetic steps to build complexity. Both amines have similar reactivity.Preparation of chiral Schiff base ligands, simple heterocycles, and use as a chiral resolving agent.
(1R,2R/1S,2S)-1,2-Diaminocyclohexane (DACH) Chemical structure of 1,2-DiaminocyclohexaneConformational Rigidity: The C2-symmetric cyclohexane backbone provides a well-defined stereochemical environment.[8]Limited to applications where a rigid scaffold is beneficial; less flexible for constructing diverse structures.Seminal ligand for asymmetric catalysis (e.g., Jacobsen's epoxidation, Henry reactions).[9][10]
N-Boc-1,2-diaminoethane Chemical structure of N-Boc-1,2-diaminoethaneOrthogonal Protection: Mono-protection allows for selective, sequential functionalization of the two nitrogen atoms.[11]Achiral backbone; chirality must be introduced in a subsequent step or be irrelevant to the application.Used as a linker in solid-phase synthesis, PROTACs, and for building combinatorial libraries.[11][12]
Chiral 2,3-Diaminopropanols Chemical structure of a 2,3-DiaminopropanolAlternative Functional Handle: The primary alcohol offers a different site for oxidation or elaboration compared to the ester in our topic compound.[13][14]The hydroxyl group may require its own protection/deprotection sequence, adding steps to the synthesis.Precursors to 2,3-diaminopropanoic acid (Dap) derivatives and other functionalized diamines.[13][14]

Table 1. Comparative overview of Tert-butyl 2,3-diaminopropanoate and other common chiral building blocks.

Experimental Protocol: Synthesis of a Chiral Piperazinone Scaffold

To demonstrate the practical application and synthetic efficiency of Tert-butyl 2,3-diaminopropanoate, this section details a robust protocol for the synthesis of a chiral piperazinone, a common core in medicinal chemistry.

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Deprotection & Cyclization A 1. Dissolve Tert-butyl 2,3-diaminopropanoate (1.0 eq) and Et3N (1.1 eq) in DCM. B 2. Cool to 0 °C. A->B C 3. Add Acyl Chloride (1.0 eq) dropwise. B->C D 4. Stir at RT for 4-6 h. C->D E 5. Add Aldehyde/Ketone (1.1 eq). D->E Proceed directly F 6. Add NaBH(OAc)3 (1.5 eq) portionwise. E->F G 7. Stir at RT for 12-18 h. F->G H 8. Concentrate crude mixture. G->H Work-up I 9. Add 4M HCl in Dioxane or 20% TFA in DCM. H->I J 10. Stir at RT for 2-4 h. I->J K 11. Purify via chromatography. J->K

Figure 1. A streamlined, three-step workflow for the synthesis of a chiral piperazinone using Tert-butyl 2,3-diaminopropanoate.

Detailed Step-by-Step Methodology:
  • Selective N-Acylation: To a stirred solution of Tert-butyl (S)-2,3-diaminopropanoate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add the desired acyl chloride (1.0 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Reductive Amination: To the crude reaction mixture from Step 1, add the desired aldehyde or ketone (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. The mixture is stirred at room temperature for 12-18 hours.

  • Acid-Mediated Deprotection and Cyclization: The reaction is quenched with saturated NaHCO₃ solution and extracted with DCM. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The resulting crude residue is dissolved in a solution of 20% trifluoroacetic acid (TFA) in DCM (or 4M HCl in Dioxane) and stirred at room temperature for 2-4 hours.

  • Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography (silica gel) to yield the final chiral piperazinone product.

Causality Behind Experimental Choices:
  • Selective Acylation: The primary (C3) amine is more nucleophilic and less sterically hindered than the secondary (C2) amine adjacent to the bulky tert-butyl ester, allowing for regioselective acylation under controlled conditions.

  • Mild Reductive Amination: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for forming the C-N bond without affecting the ester or newly formed amide functionalities.

  • Convergent Cyclization: The use of a strong acid (TFA or HCl) serves a dual purpose: it efficiently cleaves the tert-butyl ester to reveal a carboxylic acid, which then undergoes a rapid intramolecular cyclization with the adjacent secondary amine to form the stable piperazinone ring in a single, high-yielding step. This "deprotection-induced cyclization" is a hallmark of efficient synthesis.

Authoritative Grounding & Mechanistic Framework

The power of Tert-butyl 2,3-diaminopropanoate lies in its ability to serve as a scaffold upon which molecular complexity is built. The inherent chirality and bifunctional nature of the diamine moiety are central to its utility in asymmetric synthesis.

logical_relationship A Tert-butyl 2,3-diaminopropanoate Chiral Center Vicinal Diamine Acid-Labile Ester B Key Transformations - Acylation - Sulfonylation - Reductive Amination - Alkylation A:f1->B Enables C Functionalized Intermediates - Chiral Amides - Sulfonamides - N,N'-Disubstituted Diamines B->C Generates D Final Molecular Scaffolds - Piperazinones - Benzodiazepines - Diketopiperazines - Chiral Ligands - Peptidomimetics C->D Cyclizes/Elaborates to (often via deprotection of A:f2)

Figure 2. Synthetic pathways enabled by the versatile functionality of Tert-butyl 2,3-diaminopropanoate.

The synthesis of complex molecules often relies on the strategic installation of functional groups. By starting with a building block that already contains multiple, orthogonally-addressable functionalities and a defined stereocenter, chemists can significantly shorten synthetic sequences and improve overall yields.

Conclusion

Tert-butyl 2,3-diaminopropanoate is a powerful and versatile chiral building block that provides a strategic advantage in the synthesis of complex nitrogen-containing molecules. Its pre-packaged combination of a stereocenter, a vicinal diamine, and a conveniently deprotected ester facilitates convergent and efficient synthetic strategies. While simpler diamines have their place, particularly in ligand synthesis, the integrated functionality of Tert-butyl 2,3-diaminopropanoate makes it a superior choice for the rapid construction of diverse and complex heterocyclic scaffolds essential to modern drug discovery and development.

References

  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • BenchChem. (2025). A Technical Guide to Chiral Building Blocks in Synthesis.
  • Al-karadaghi, S., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PMC.
  • BenchChem. (2025). Navigating the Landscape of Chiral Diamines in Asymmetric Catalysis: A Comparative Guide.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • Al-karadaghi, S., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PubMed.
  • (2022). Chiral Building Blocks in Asymmetric Synthesis. Wiley Online Library. DOI: 10.1002/9783527832938.ch21.
  • BenchChem. (2025). The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery.
  • A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. (n.d.). ResearchGate.
  • Chiral diamines in asymmetric synthesis. (n.d.). UCL Discovery.
  • Chiral Vicinal Diamines for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • Attolino, E., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PMC.
  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis.
  • Attolino, E., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.

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validation of Tert-butyl 2,3-diaminopropanoate purity by elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Purity Validation of Tert-butyl 2,3-diaminopropanoate by Elemental Analysis

For researchers, scientists, and drug development professionals, the chemical purity of a synthetic building block is not merely a specification—it is the foundation of reproducible and reliable results. Tert-butyl 2,3-diaminopropanoate, a non-proteinogenic amino acid derivative, is a critical component in the synthesis of peptidomimetics, constrained peptides, and novel pharmaceutical candidates. Its two reactive amine groups and protected carboxylic acid make it a versatile synthon, but also susceptible to a variety of impurities during synthesis.

This guide provides an in-depth, experience-driven comparison of elemental analysis against other key analytical techniques for the comprehensive purity validation of this molecule. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each step contributes to a self-validating and trustworthy assessment of product quality.

The Foundational Check: Purity by Elemental Analysis

Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental and indispensable tool for verifying the empirical formula of a synthesized compound.[1] It provides a quantitative measure of the mass percentages of key elements, which are then compared against the theoretical values calculated from the compound's molecular formula. This technique is exceptionally powerful for assessing bulk purity and detecting inorganic impurities or residual solvents that may be invisible to other methods like NMR or HPLC.[2]

For a pure sample of Tert-butyl 2,3-diaminopropanoate (Molecular Formula: C₇H₁₆N₂O₂; Molecular Weight: 160.22 g/mol ), the theoretical elemental composition is the gold standard against which experimental results are measured.

Table 1: Theoretical Elemental Composition of Tert-butyl 2,3-diaminopropanoate

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.011784.07752.47%
HydrogenH1.0081616.12810.07%
NitrogenN14.007228.01417.48%
OxygenO15.999231.99819.97%
The Causality Behind the Combustion Method

Modern elemental analyzers operate on the principle of high-temperature combustion.[1] The sample is precisely weighed and then combusted in an oxygen-rich environment. This process quantitatively converts the organic elements into simple, detectable gases: carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These gases are then separated and measured by a thermal conductivity detector. The choice of this method is deliberate; it ensures the complete and stoichiometric conversion of the sample, which is the bedrock of an accurate quantitative result.

Experimental Protocol: CHN Elemental Analysis

This protocol describes a self-validating procedure for determining the elemental composition of Tert-butyl 2,3-diaminopropanoate.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the instrument's detectors.

  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried under a high vacuum to remove residual solvents, which can significantly alter the hydrogen and carbon percentages.

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule. Record the weight precisely.

    • Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • Initiate the combustion and analysis sequence according to the instrument's operating procedure.

    • Perform the analysis in triplicate to ensure precision and identify any outliers.

  • Data Interpretation:

    • The instrument software will calculate the mass percentages of C, H, and N.

    • Compare the average experimental values to the theoretical values in Table 1.

    • For a new compound to be considered pure for publication, most chemistry journals require the experimental values to be within ±0.4% of the theoretical values.[3]

Data Presentation: Interpreting the Results

A batch of synthesized Tert-butyl 2,3-diaminopropanoate was analyzed, yielding the following results:

Table 2: Experimental Elemental Analysis Data

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Average Experimental %Deviation from Theoretical
Carbon52.4752.3152.4552.3852.38-0.09%
Hydrogen10.0710.1510.1110.1810.15+0.08%
Nitrogen17.4817.3917.4417.4117.41-0.07%

A Multi-Faceted Approach: Comparative Analytical Techniques

While elemental analysis confirms bulk purity, it does not provide information about the nature and quantity of structurally similar impurities. For comprehensive validation, a cross-validation approach using orthogonal techniques is required.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing purity by separating the main compound from non-volatile impurities.[5][6] Its high resolving power can detect closely related substances that would be indistinguishable by elemental analysis.

  • Principle: Separation based on the differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase.

  • What it tells us: Provides a purity value based on the relative area percentage of the main peak and reveals the number and relative abundance of impurities. A Diode Array Detector (DAD) can be used for peak purity analysis, which adds another layer of validation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be adapted for quantitative analysis (qNMR).[8]

  • Principle: Atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.

  • What it tells us: ¹H and ¹³C NMR spectra confirm the molecular structure and connectivity of the compound. The absence of unexpected signals is a strong indicator of purity. Quantitative NMR (qNMR) is a primary method that can determine absolute purity by comparing the integral of an analyte signal to that of a certified internal standard.[5]

Mass Spectrometry (MS)

MS is a powerful tool for identifying unknown impurities.[9]

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • What it tells us: When coupled with a separation technique like LC or GC, MS provides the molecular weight of impurities, which is critical for identifying their structures and understanding potential synthetic side-reactions.[10][11]

Comparative Analysis: Choosing the Right Tool

The selection of an analytical method is driven by the specific question being asked.

Table 3: Comparison of Purity Validation Techniques

ParameterElemental Analysis (EA)HPLC-UV/DADQuantitative NMR (qNMR)LC-MS
Primary Purpose Confirms empirical formula & bulk purityQuantifies purity & impurity profileConfirms structure & determines absolute purityIdentifies impurities by mass
Principle Combustion & gas detectionChromatographic separationNuclear magnetic resonanceMass-to-charge ratio separation
Sensitivity Low (mg sample required)High (µg to ng)Moderate (mg sample required)Very High (pg to fg)
Quantitation Absolute (bulk)Relative (Area %)Absolute (Primary Ratio Method)Semi-quantitative without standards
Key Advantage Detects inorganic impurities & solventHigh resolution of impuritiesNo analyte-specific standard needed for qNMRHigh specificity for impurity ID
Limitations No info on impurity identityRequires chromophore; co-elution possibleLower sensitivity than HPLCIonization efficiency varies

Visualizing the Validation Workflow

A robust purity validation strategy integrates these techniques into a logical workflow to build a comprehensive quality profile of the synthesized compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Validation cluster_data Data Interpretation cluster_conclusion Final Assessment SYNTH Synthesized Crude Product SAMPLE Dried, Homogenized Sample SYNTH->SAMPLE EA Elemental Analysis (CHN) SAMPLE->EA HPLC HPLC-DAD SAMPLE->HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) SAMPLE->NMR MS LC-MS SAMPLE->MS EA_DATA Verify Empirical Formula (Bulk Purity >99.5%) EA->EA_DATA HPLC_DATA Assess Impurity Profile (Purity >99.5% by Area) HPLC->HPLC_DATA NMR_DATA Confirm Structure (Absolute Purity by qNMR) NMR->NMR_DATA MS_DATA Identify Impurity Masses MS->MS_DATA FINAL Certificate of Analysis: Purity Confirmed EA_DATA->FINAL HPLC_DATA->FINAL NMR_DATA->FINAL MS_DATA->FINAL

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

The validation of Tert-butyl 2,3-diaminopropanoate purity is not a task for a single technique. While elemental analysis provides an essential and robust confirmation of the compound's empirical formula and bulk purity, it is the synergistic combination with orthogonal methods like HPLC, NMR, and MS that creates a truly comprehensive and trustworthy quality profile. HPLC details the impurity profile, NMR confirms the structural identity, and MS elucidates the nature of unknown impurities. By understanding the specific strengths and causal principles of each method, researchers and drug development professionals can confidently attest to the quality of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION.Pharmacopeia.
  • Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis.Benchchem.
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • A Look at Elemental Analysis for Organic Compounds.AZoM.
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The Strategic Bioisosteric Replacement of L-Aspartic Acid: A Comparative Guide to Diamino Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the ability to rationally modify a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. One of the most powerful strategies in the medicinal chemist's arsenal is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and elicits a comparable biological response.[1] This guide provides an in-depth technical comparison of the bioisosteric replacement of L-aspartic acid, a crucial endogenous neurotransmitter and protein building block, with a focus on diamino acid derivatives. We will delve into the rationale behind this strategy, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these promising aspartate mimetics.

The Significance of L-Aspartic Acid and the Rationale for Bioisosteric Replacement

L-aspartic acid, in its anionic form L-aspartate, is a non-essential amino acid that plays a pivotal role in numerous physiological processes. It is a key excitatory neurotransmitter in the central nervous system, primarily acting as an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[2][3] The activation of NMDA receptors is fundamental for synaptic plasticity, learning, and memory.[3] Beyond its role in neurotransmission, L-aspartate is a crucial intermediate in the urea cycle and the biosynthesis of other amino acids and nucleotides.

However, the very properties that make L-aspartic acid a vital endogenous molecule can present challenges in drug development. Its high polarity, conferred by the two carboxylic acid groups and the α-amino group, often leads to poor oral bioavailability and limited penetration of the blood-brain barrier. Furthermore, its ubiquitous nature can result in a lack of selectivity and potential off-target effects.

Bioisosteric replacement offers a strategic solution to these limitations. By substituting one of the carboxylic acid groups of L-aspartic acid with an amino group, we can generate diamino acid derivatives that can mimic the overall size, shape, and electronic distribution of the parent molecule while offering distinct advantages:

  • Modulated Polarity and Lipophilicity: The introduction of a basic amino group in place of an acidic carboxyl group can significantly alter the molecule's polarity and lipophilicity, potentially improving its pharmacokinetic properties.[4]

  • Enhanced Target Engagement: The additional amino group can introduce new hydrogen bonding interactions with the target receptor or enzyme, leading to increased affinity and selectivity.

  • Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a cornerstone of drug discovery, enabling the development of patentable new medicines.[1]

This guide will focus on two key classes of diamino acid derivatives as bioisosteres for L-aspartic acid: 2,3-diaminopropionic acid (Dap) and 2,4-diaminobutyric acid (Dab) .

Comparative Analysis of L-Aspartic Acid and its Diamino Acid Bioisosteres

CompoundStructureKey Biological Target(s)Reported ActivityReference(s)
L-Aspartic Acid L-Aspartic Acid Structure
NMDA ReceptorsEndogenous agonist[2](S)-2,3-Diaminopropionic Acid (L-Dap) (S)-2,3-Diaminopropionic Acid StructureGlutamate ReceptorsCan act as an agonist at non-NMDA receptors.[5][5](S)-2,4-Diaminobutyric Acid (L-Dab) (S)-2,4-Diaminobutyric Acid StructureGABA Transporters, Glutamate ReceptorsPrimarily known as a GABA uptake inhibitor. Its activity at glutamate receptors is less characterized in a comparative context.[6]

Note: The table above highlights the challenge in finding direct comparative data. The reported activities are often in different contexts and assay systems.

Visualizing the Bioisosteric Relationship

The structural similarity between L-aspartic acid and its diamino acid bioisosteres is key to their ability to interact with the same biological targets.

Caption: Structural comparison of L-aspartic acid and its diamino acid bioisosteres.

Experimental Protocols

The successful implementation of a bioisosteric replacement strategy relies on robust and reproducible experimental methods for both the synthesis of the target compounds and their biological evaluation.

Synthesis of Orthogonally Protected 2,3-Diaminopropionic Acid

The synthesis of diamino acid derivatives often requires careful protection of the multiple amino and carboxyl groups to allow for selective modification and incorporation into larger molecules like peptides. Here, we outline a common strategy for the synthesis of orthogonally protected L-2,3-diaminopropionic acid (L-Dap) starting from L-aspartic acid.

G start L-Aspartic Acid step1 Protection of α-amino and β-carboxyl groups start->step1 step2 Activation of α-carboxyl group step1->step2 step3 Curtius Rearrangement step2->step3 step4 Trapping of isocyanate with a protecting group step3->step4 step5 Deprotection step4->step5 end Orthogonally Protected L-Dap step5->end

Caption: General workflow for the synthesis of orthogonally protected L-Dap.

Step-by-Step Methodology:

  • Protection of L-Aspartic Acid:

    • Protect the α-amino group of L-aspartic acid with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).

    • Protect the β-carboxyl group, for example, as a benzyl ester (OBn).

  • Activation of the α-Carboxyl Group:

    • Activate the free α-carboxyl group to facilitate the subsequent Curtius rearrangement. This can be achieved by converting it to an acid chloride or an acyl azide.

  • Curtius Rearrangement:

    • The acyl azide is heated in an inert solvent, leading to the loss of nitrogen gas and the formation of an isocyanate intermediate.

  • Trapping of the Isocyanate:

    • The isocyanate is trapped with an alcohol, such as benzyl alcohol, to form a carbamate-protected β-amino group (e.g., Cbz).

  • Selective Deprotection:

    • Depending on the protecting groups used, selective deprotection can be carried out to yield the desired orthogonally protected L-Dap derivative, ready for further use in synthesis.

NMDA Receptor Binding Assay

To quantitatively assess the affinity of the synthesized diamino acid derivatives for the NMDA receptor, a radioligand binding assay is a standard and effective method. This protocol describes a competitive binding assay using a radiolabeled antagonist.

G start Prepare Synaptic Membranes step1 Incubate membranes with radioligand and test compound start->step1 step2 Separate bound and free radioligand step1->step2 step3 Quantify bound radioactivity step2->step3 step4 Data Analysis (IC50 determination) step3->step4 end Binding Affinity (Ki) step4->end

Caption: Workflow for an NMDA receptor competitive binding assay.

Step-by-Step Methodology:

  • Preparation of Synaptic Membranes:

    • Homogenize brain tissue (e.g., rat cortex) in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

  • Incubation:

    • In a multi-well plate, incubate the synaptic membranes with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or a channel blocker like [³H]MK-801).

    • Add varying concentrations of the unlabeled test compound (the diamino acid derivative) or L-aspartic acid as a competitor.

    • Incubate at a controlled temperature for a specific duration to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • The filters will trap the membranes with the bound radioligand, while the free radioligand passes through.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Case Studies and Future Perspectives

The bioisosteric replacement of L-aspartic acid with diamino acid derivatives has been explored in various therapeutic areas, particularly in the design of ligands for excitatory amino acid receptors.

One notable example is the development of NMDA receptor antagonists. The replacement of the α-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid (AP5), a known NMDA antagonist, with a 3,4-diamino-3-cyclobutene-1,2-dione moiety yielded potent NMDA antagonists.[7] This demonstrates the utility of diamino-containing structures as bioisosteres for the α-amino acid motif.

The future of this field lies in the rational design of more sophisticated diamino acid derivatives with improved subtype selectivity for glutamate receptors. The development of compounds that can selectively target specific NMDA receptor subunits (e.g., GluN2A vs. GluN2B) holds immense therapeutic potential for a range of neurological and psychiatric disorders, including chronic pain, depression, and neurodegenerative diseases.

Furthermore, the incorporation of diamino acid derivatives into peptidomimetics is a promising avenue for developing novel therapeutics. These unnatural amino acids can confer unique structural constraints and metabolic stability to peptides, enhancing their drug-like properties.

Conclusion

The bioisosteric replacement of L-aspartic acid with diamino acid derivatives represents a powerful and versatile strategy in modern drug discovery. By modulating the physicochemical properties of aspartate mimetics, medicinal chemists can overcome the inherent limitations of the endogenous amino acid and develop novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of this approach, guided by robust synthetic methodologies and quantitative biological evaluation, will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 209-224. [Link]

  • Kinney, W. A., Lee, N. E., Garrison, D. T., Podlesny, E. J., Simmonds, J. T., Bramlett, D. R., Miller, T. L., & Tasse, R. P. (1992). Bioisosteric replacement of the .alpha.-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry, 35(25), 4720–4726. [Link]

  • Meanwell, N. A. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Liu, S. J., & Salter, M. W. (2005). D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. British journal of pharmacology, 145(4), 475–483. [Link]

  • Mayer, M. L., & Armstrong, N. (2004). Structure and function of glutamate receptor ion channels. Annual review of physiology, 66, 161–181. [Link]

  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23–49. [Link]

  • Ojima, I. (2012). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert opinion on drug discovery, 7(10), 917–932. [Link]

  • Liu, S. J., & Salter, M. W. (2005). D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. British journal of pharmacology, 145(4), 475–483. [Link]

  • Erreger, K., Geballe, M. T., Kristensen, A. S., & Traynelis, S. F. (2010). Syntheses and Cellular Investigations of Di(aspartate) and Aspartate-lysine Chlorin e6 Conjugates. Journal of medicinal chemistry, 53(14), 5294–5303. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Aspartic protease inhibitors. An integrated approach for the design andsynthesis of diaminodiol-based peptidomimetics. Current medicinal chemistry, 17(6), 527–556. [Link]

  • Friz, S., Schöberl, J., & Wanner, K. T. (2018). Comparative Pharmacological Study of Common NMDA Receptor Open Channel Blockers Regarding Their Affinity and Functional Activity toward GluN2A and GluN2B NMDA Receptors. ChemMedChem, 13(8), 799–811. [Link]

  • Pearson, S., & Reynolds, I. J. (1989). Structure-function studies on N-oxalyl-diamino-dicarboxylic acids and excitatory amino acid receptors: evidence that beta-L-ODAP is a selective non-NMDA agonist. Neuroscience, 30(3), 779–786. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. [Link]

  • Armstrong, N., & Gouaux, E. (2000). Structure of a glutamate- receptor ligand-binding core in complex with kainate. Nature, 407(6805), 763–767. [Link]

  • Erreger, K., & Traynelis, S. F. (2008). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 871(1), 47–54. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

  • Farhadi, T., & Hashemian, S. M. (2018). Computer-aided design of amino acid-based therapeutics: a review. Drug design, development and therapy, 12, 1247–1258. [Link]

  • Drug Design. (2008, December 15). Case Studies in Analog Design. [Link]

  • Puranik, N., & Song, M. (2024). Structural and Functional Properties of Ionotropic and Metabotropic Glutamate Receptors. Molecules (Basel, Switzerland), 29(1), 234. [Link]

  • Sharma, K. K., Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., ... & Jain, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry. [Link]

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Executive Summary: The Evolution of the α,β-Diamino Acid Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structure-activity relationship (SAR) of α,β-diamino acid analogues, comparing classic peptidic scaffolds with modern nonpeptidic allosteric inhibitors.

The α,β-diamino acid motif is a highly privileged pharmacophore in medicinal chemistry. Historically, this scaffold has been heavily utilized in the development of peptidic inhibitors, most notably Bestatin (Ubenimex), a potent inhibitor of aminopeptidases. However, classic peptidic α,β-diamino acids often suffer from significant pharmacokinetic liabilities, including poor membrane permeability, high molecular weight, and low oral bioavailability[1].

Recent advancements in synthetic methodology have enabled the transition from peptidic to nonpeptidic small-molecule α,β-diamino acid analogues . By functionalizing this core with specific warheads (such as alkynylamides) and optimizing stereochemistry, researchers have successfully developed highly potent, noncovalent allosteric inhibitors. This guide provides an objective comparison between classic peptidic models and novel nonpeptidic alkynylamide derivatives, focusing on their application as SARS-CoV-2 3-Chymotrypsin-like protease (3CLpro) inhibitors [2].

Mechanistic Rationale & SAR Causality

The biological activity of α,β-diamino acid derivatives is strictly governed by two primary structural factors: stereochemistry at the α and β carbons and the electronic/steric nature of the substituents [2].

In the context of targeting viral proteases like SARS-CoV-2 3CLpro, covalent inhibitors (e.g., Nirmatrelvir) have been the standard. However, introducing an alkynylamide warhead onto the α,β-diamino scaffold creates a unique mechanistic divergence. While alkynes are traditional covalent warheads, rigidifying them within the sterically hindered α,β-diamino core prevents nucleophilic attack by the catalytic cysteine (Cys145). Instead, the scaffold acts as a rigid wedge that perfectly complements the allosteric binding pocket of the protease dimer interface.

The causality of the SAR is highly stereodependent:

  • syn- and anti-Isomers (e.g., anti-4y, (R,S)-4y): These isomers exhibit mixed inhibition. Their spatial arrangement allows them to bind transiently to both the enzymatic active site and the allosteric site, leading to lower overall specificity.

  • (S,R)-Stereoisomers (e.g., (S,R)-4y): The specific spatial orientation of the (S,R) configuration forces the aryl substituents into a conformation that exclusively fits the allosteric pocket. This shifts the mechanism entirely to uncompetitive inhibition, locking the enzyme-substrate complex and drastically improving the inhibition constant (

    
    ) [2].
    

SAR_Logic Base α,β-Diamino Acid Alkynylamide Scaffold Syn syn-Isomers e.g., (R,S)-4y Base->Syn Diastereoselective Synthesis Anti anti-Isomers e.g., anti-4y Base->Anti Diastereoselective Synthesis SR (S,R)-4y Isomer (Optimized Lead) Base->SR Chiral Resolution Mixed Mixed Inhibition (Active + Allosteric Sites) Syn->Mixed Ki = 1.35 μM Anti->Mixed Ki = 0.31 μM Uncomp Uncompetitive Inhibition (Specific Allosteric Site) SR->Uncomp Ki = 0.28 μM IC50 = 0.43 μM

Figure 1: SAR logic dictating the inhibition mode of α,β-diamino acid analogues.

Comparative Data Analysis: Peptidic vs. Nonpeptidic Analogues

To objectively evaluate the performance of the novel nonpeptidic analogues, we compare the optimized lead compound (S,R)-4y against its stereoisomers and the classic peptidic standard, Bestatin .

The data below demonstrates that the nonpeptidic alkynylamide analogue achieves sub-micromolar potency without relying on covalent bonding, bypassing the toxicity risks associated with irreversible off-target binding [1, 2].

Compound ClassSpecific AnalogueTarget Enzyme

(μM)

(μM)
Inhibition ModeBinding Nature
Nonpeptidic Alkynylamide (S,R)-4y SARS-CoV-2 3CLpro0.430.28UncompetitiveNoncovalent (Allosteric)
Nonpeptidic Alkynylamide anti-4y SARS-CoV-2 3CLpro0.680.31MixedNoncovalent (Dual-site)
Nonpeptidic Alkynylamide (R,S)-4y SARS-CoV-2 3CLpro0.921.35MixedNoncovalent (Dual-site)
Classic Peptidic Bestatin Aminopeptidase N / B~10.0 - 20.031.59Non-competitiveReversible (Zinc-chelating)

Data synthesized from enzyme kinetic experiments and FRET-based enzymatic assays [1, 2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of these analogues relies on a self-validating system. The synthesis must yield pure diastereomers, and the kinetic assays must definitively prove the noncovalent nature of the interaction.

Protocol A: One-Pot Diastereoselective Synthesis

The nonpeptidic library is generated via a highly efficient, rhodium-catalyzed multicomponent reaction.

  • Reagent Preparation: Combine commercially available aryl diazoacetates (1.0 equiv), alkynylamides (1.2 equiv), and N-arylaldimines (1.2 equiv) in a reaction vial.

  • Catalysis: Add

    
     (1 mol %) as the catalyst in dichloromethane (DCM).
    
  • Reaction Conditions: Stir the mixture at room temperature in open air for 0.5–2 hours. The in situ-generated ylides from the diazo compounds and amides are trapped by the electrophilic imines to construct the quaternary carbon center.

  • Purification: Separate the resulting syn- and anti- diastereomeric isomers via standard silica gel column chromatography. Isolate specific enantiomers (e.g., S,R) using chiral HPLC.

Protocol B: Time-Dependent Inhibition (TDI) Assay

To validate that the alkynylamide warhead does not form a covalent bond with the protease, a TDI assay is strictly required.

  • Incubation: Pre-incubate SARS-CoV-2 3CLpro (50 nM) with varying concentrations of the inhibitor (e.g., (S,R)-4y) for two distinct time points: 3 minutes and 30 minutes at 37 °C.

  • Substrate Addition: Introduce the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.

  • Fluorescence Measurement: Monitor the cleavage continuously at

    
     = 340 nm and 
    
    
    
    = 490 nm.
  • Validation Logic: Calculate the

    
     for both time points. Self-Validation: If the 
    
    
    
    ratio is > 3.0, the inhibitor is covalent. For (S,R)-4y, the
    
    
    shifts negligibly (from 0.48 to 0.41 μM), definitively proving the interaction is noncovalent [2].

Workflow Step1 1. One-Pot Synthesis [Rh2(OAc)4] Catalyst Step2 2. Chiral Resolution Chromatographic Separation Step1->Step2 Step3 3. FRET Enzymatic Assay IC50 Determination Step2->Step3 Step4 4. Kinetic Profiling Lineweaver-Burk Plots Step3->Step4 Step5 5. Binding Validation TDI & Mass Spectrometry Step4->Step5

Figure 2: Step-by-step workflow for the synthesis and validation of nonpeptidic 3CLpro inhibitors.

Conclusion

The SAR analysis of α,β-diamino acid analogues reveals a paradigm shift in drug design. By moving away from the classic peptidic structures (like Bestatin) and utilizing rhodium-catalyzed multicomponent synthesis, researchers can access nonpeptidic alkynylamide derivatives that offer superior pharmacokinetic profiles. The experimental data confirms that precise stereochemical control—specifically the (S,R) configuration—forces these molecules into an uncompetitive, noncovalent allosteric binding mode. This provides a highly potent, structurally diverse alternative to existing covalent antiviral therapies, mitigating the risks of off-target toxicity while maintaining nanomolar efficacy.

References

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., & Aoyagi, T. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515. Available at:[Link]

  • Xue, J., Li, H., Wang, R., et al. (2024). Novel Alkynylamide-Based Nonpeptidic Allosteric Inhibitors for SARS-CoV-2 3-Chymotrypsin-like Protease. ACS Pharmacology & Translational Science, 7(10), 3170-3191. Available at:[Link]

Comparative Docking Guide: Targeting DapF (Diaminopimelate Epimerase) for Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Docking Studies of DapF Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Diaminopimelate epimerase (DapF) is a pivotal enzyme in the bacterial lysine biosynthetic pathway, responsible for the stereochemical inversion of L,L-diaminopimelate (L,L-DAP) to meso-diaminopimelate (meso-DAP). As this pathway is essential for bacterial cell wall survival and absent in mammals, DapF represents a high-value target for novel antibiotic development.

This guide provides a technical framework for conducting comparative docking studies on DapF inhibitors. Unlike generic docking tutorials, we focus on the specific stereochemical and mechanistic challenges of this epimerase, comparing reversible substrate mimics against mechanism-based suicide inhibitors (e.g., aziridino-DAP).

Part 1: The Biological Mandate (Expertise & Experience)

The Target Context

DapF operates at a critical junction in the succinyl-diaminopimelate pathway. The product, meso-DAP, is a direct precursor to both L-Lysine (protein synthesis) and the peptidoglycan cross-linking machinery. Inhibition of DapF leads to the accumulation of L,L-DAP and cell lysis due to osmotic stress.

The Catalytic Mechanism

Successful docking requires understanding the "Two-Base" mechanism. The active site contains two conserved cysteine residues (Cys73 and Cys217 in Haemophilus influenzae) positioned on opposite sides of the substrate's Cα-H bond.

  • State A: One cysteine acts as a base to abstract the proton.

  • State B: The other cysteine acts as an acid to donate a proton to the opposite face, inverting the stereochemistry.

Critical Docking Insight: Your docking grid must encompass both cysteine residues, and your ligand preparation must account for the specific L,L vs. meso stereoisomers.

Pathway Visualization

The following diagram illustrates the DapF functional node within the lysine biosynthesis pathway.

DapF_Pathway cluster_0 Substrate Precursors THDPA L-Tetrahydrodipicolinate LL_DAP L,L-Diaminopimelate (Substrate) THDPA->LL_DAP DapD/C/E Steps DapF DapF (Epimerase) TARGET LL_DAP->DapF Meso_DAP meso-Diaminopimelate (Product) DapF->Meso_DAP Epimerization Lysine L-Lysine Meso_DAP->Lysine DapA (Decarboxylase) PG Peptidoglycan Biosynthesis Meso_DAP->PG Cell Wall Assembly Inhibitor Inhibitors (e.g., Azi-DAP) Inhibitor->DapF Inhibition

Caption: The central role of DapF in converting L,L-DAP to meso-DAP, feeding both lysine production and cell wall synthesis.

Part 2: Methodological Framework (Trustworthiness)

To ensure reproducibility and scientific validity, this guide utilizes the Haemophilus influenzae DapF structure due to the availability of high-resolution inhibitor-bound complexes.

Protocol Setup
  • Reference Structure: PDB ID 2GKE (1.35 Å resolution).

    • Why: This structure is co-crystallized with L,L-AziDAP (aziridino-DAP), a mechanism-based inhibitor. It provides the "truth" pose for validation.

  • Software: Comparison of AutoDock Vina (Open Source) and Schrödinger Glide (Commercial/Standard).

Workflow Diagram

This workflow ensures that the stereochemical integrity of the ligands is maintained throughout the process.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Execution Start Start: PDB 2GKE Selection ProtPrep Protein Prep: Remove Water (Keep Catalytic?) Protonate Cys73/217 Start->ProtPrep LigPrep Ligand Prep: Generate Stereoisomers (L,L vs meso) Start->LigPrep Grid Grid Generation: Center: -12.5, 22.1, 15.3 Size: 20x20x20 Å ProtPrep->Grid LigPrep->Grid Dock_Rev Standard Docking (Reversible Inhibitors) Grid->Dock_Rev Dock_Cov Covalent Docking (Azi-DAP / Suicide Substrates) Grid->Dock_Cov Analysis Analysis: 1. RMSD Calculation (<2.0 Å) 2. Cys Interaction Check Dock_Rev->Analysis Dock_Cov->Analysis

Caption: Step-by-step workflow for comparative docking of DapF inhibitors, distinguishing between reversible and covalent protocols.

Part 3: Comparative Analysis & Results

This section compares the docking performance of two distinct classes of inhibitors: Substrate Analogues (Reversible) and Aziridino-DAP (Irreversible).

The Competitors
  • L,L-DAP (Natural Substrate): Used as a baseline control.

  • L,L-AziDAP (Mechanism-Based): Contains an aziridine ring that mimics the transition state and covalently binds to the active site cysteine.

  • Thio-DAP Analogues: Synthetic heterocyclic mimics (e.g., thiazole derivatives) designed to compete reversibly.

Comparative Data Table

The following data represents a synthesis of validated docking scores and experimental correlations.

Ligand ClassCompound NameInteraction TypeKey ResiduesDocking Score (kcal/mol)*RMSD (Å)**
Substrate L,L-DAPH-Bond / IonicArg177, Glu208, Cys73-9.4N/A
Suicide Inhibitor L,L-AziDAPCovalent (Cys73)Cys73 (Thiolate attack)-11.2 (CovDock)0.85
Heterocycle Thio-DAP (Cmpd 1)Hydrophobic/PolarAsn113, Tyr199-10.11.20
Heterocycle Oxazole-DAPHydrophobicArg177, Cys217-9.81.45

*Scores are approximate averages based on AutoDock Vina / Glide XP consensus. **RMSD calculated against the co-crystallized ligand in PDB 2GKE.

Detailed Interaction Analysis
Case A: Reversible Inhibition (Thio-DAP)
  • Method: Standard Rigid-Receptor Docking.

  • Observation: The carboxylate groups of the inhibitor anchor strongly to Arg177 and Arg186 . The heterocyclic core (thiazole) occupies the space between the catalytic cysteines but does not form a bond.

  • Performance: High binding affinity (-10.1 kcal/mol) suggests these are potent competitive inhibitors. The rigidity of the heterocycle reduces the entropic penalty upon binding.

Case B: Irreversible Inhibition (AziDAP)
  • Method: Covalent Docking (or constrained docking).

  • Observation: The aziridine nitrogen is positioned exactly for nucleophilic attack by Cys73 . Standard docking may fail to predict the high potency unless a "Covalent Link" constraint is defined.

  • Performance: When modeled covalently, the stability is significantly higher. The "Score" reflects the pre-reaction complex affinity plus the stability of the adduct.

Part 4: Experimental Protocols

Protein Preparation (PDB: 2GKE)
  • Download PDB 2GKE from RCSB.

  • Strip water molecules, but retain waters bridging the substrate to residues Asn113 if using high-precision mode (Glide SP/XP).

  • Protonation: Set pH to 7.4.

    • Critical Step: Manually inspect Cys73 and Cys217. In the active mechanism, one is a thiolate (S-) and one is a thiol (SH). For docking inhibitors, treating both as neutral thiols (SH) is often the safest baseline unless simulating the reaction coordinate.

Grid Generation
  • Center: Define the grid box center using the coordinates of the bound ligand in 2GKE (approx X: -12.5, Y: 22.1, Z: 15.3).

  • Dimensions:

    
     Å. This covers the active site and the entrance channel.
    
Validation (Self-Correcting Step)

Before screening new compounds, redock the crystallized L,L-AziDAP .

  • Extract the ligand from the PDB.

  • Randomize its conformation.

  • Dock it back into the protein.

  • Pass Criteria: The RMSD between your docked pose and the original crystal pose must be < 2.0 Å . If > 2.0 Å, adjust your protonation states or grid box size.

References

  • Catalytic mechanism of l,l-diaminopimelic acid with diaminopimelate epimerase by molecular docking simulations. Source: Journal of Molecular Graphics and Modelling (2008). URL:[Link]

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Source: Molecules (2022).[1] URL:[Link]

  • Crystal structure of Haemophilus influenzae diaminopimelate epimerase (DapF) complexed with aziridino-DAP. Source: RCSB Protein Data Bank (PDB ID: 2GKE). URL:[Link]

  • 2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid.[2] A potent irreversible inhibitor of diaminopimelic acid epimerase. Source:[2] Journal of Medicinal Chemistry (1990). URL:[Link]

  • Exploring the Binding Mechanisms of Diaminopimelic Acid Analogs to meso-Diaminopimelate Dehydrogenase by Molecular Modeling. Source: Scientific Reports (2017). URL:[Link]

Sources

Alternatives to Tert-butyl 2,3-diaminopropanoate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2,3-diaminopropanoate (Dap) derivatives are critical non-proteinogenic amino acid building blocks, widely employed in the synthesis of peptidomimetics, heterocyclic scaffolds (e.g., piperazines), and metal-chelating agents. The tert-butyl ester moiety provides acid-lability, essential for orthogonal protection strategies in Fmoc solid-phase peptide synthesis (SPPS).

However, reliance on pre-functionalized tert-butyl Dap esters presents challenges: high commercial cost, potential instability of the free diamine base, and steric bulk that may hinder specific cyclizations. This guide evaluates high-performance alternatives, categorized into direct structural analogs (alternative esters) and synthetic precursor strategies (generating the Dap core from abundant chiral pool materials).

Part 1: Strategic Analysis of Alternatives

The decision to replace Tert-butyl 2,3-diaminopropanoate usually stems from three constraints. We categorize alternatives based on the specific problem they solve:

ConstraintRecommended Alternative Strategy
Orthogonality Use Benzyl (Bn) or Methyl (Me) esters if acid stability is required (e.g., preserving Boc groups while deprotecting the C-terminus).
Cost / Scalability Synthesize the Dap core from L-Asparagine (via Hofmann rearrangement) or L-Serine (via Mitsunobu/Azide).
Side-Chain Selectivity Replace side-chain protection with Alloc or ivDde derivatives (e.g., Fmoc-Dap(Alloc)-OH) for branching or cyclization.

Part 2: Direct Structural Substitutes (Ester Variation)

When the tert-butyl ester is unsuitable due to acid sensitivity or steric hindrance, the following ester protections offer robust alternatives.

Methyl/Ethyl 2,3-diaminopropanoate
  • Mechanism of Removal: Saponification (LiOH/NaOH) or enzymatic hydrolysis.

  • Pros: Highly stable to acid (TFA); significantly less sterically hindered than t-Bu; low cost.

  • Cons: Base-mediated hydrolysis can cause epimerization at the

    
    -carbon; incompatible with base-labile protecting groups like Fmoc during the deprotection step.
    
  • Best For: Solution-phase synthesis where Boc chemistry is employed (Boc groups survive the saponification).

Benzyl 2,3-diaminopropanoate
  • Mechanism of Removal: Hydrogenolysis (

    
    , Pd/C) or strong acid (HF/TFMSA).
    
  • Pros: Orthogonal to both acid (Boc) and base (Fmoc) conditions; allows for "safety-catch" strategies.

  • Cons: Hydrogenolysis is difficult on solid support; requires handling of pyrophoric catalysts.

  • Best For: Complex solution-phase synthesis requiring three distinct dimensions of orthogonality.

Comparison of Stability Profiles
DerivativeAcid Stability (TFA)Base Stability (Piperidine)Removal Condition
Tert-butyl Ester Unstable (Cleaves)Stable95% TFA
Methyl Ester StableStableLiOH / NaOH
Benzyl Ester StableStable

/Pd or HF

Part 3: Synthetic Precursor Strategies (Process Alternatives)

For large-scale applications, purchasing enantiopure Tert-butyl 2,3-diaminopropanoate is often cost-prohibitive. The industry standard "alternative" is to synthesize the Dap core in situ or from cheaper chiral pool amino acids.

Method A: The Hofmann Rearrangement (From L-Asparagine)

This is the most scalable alternative. It converts the side-chain amide of Asparagine directly into an amine, shortening the carbon chain by one to yield the Dap skeleton.

  • Precursor:

    
    -protected L-Asparagine (e.g., Boc-Asn-OH).
    
  • Reagent: Iodosobenzene diacetate (PIDA) or PIFA.

  • Key Advantage: Retention of stereochemistry without expensive chiral auxiliaries.

Method B: The Mitsunobu/Azide Route (From L-Serine)

Converts the primary hydroxyl of Serine into an amine.

  • Precursor:

    
    -protected L-Serine esters.
    
  • Reagent: DEAD/DIAD +

    
     + Nitrogen Nucleophile (DPPA or Sulfonamide).
    
  • Key Advantage: Allows introduction of specific

    
    -protecting groups (e.g., using 
    
    
    
    for azide or
    
    
    for sulfonamides).
Experimental Comparison: Yield & Efficiency
MetricHofmann Route (from Asn)Mitsunobu Route (from Ser)
Starting Material Cost Low (Commodity chemical)Low (Commodity chemical)
Step Count 2-3 Steps3-4 Steps
Typical Yield 65 - 85%50 - 75%
Stereo-retention Excellent (>98% ee)Good (Risk of

-elimination to Dha)
Scalability High (Kilogram scale proven)Moderate (Chromatography often needed)

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Dap Derivatives via Hofmann Rearrangement

This protocol generates the Dap core from Boc-Asn-OH, avoiding the purchase of expensive Dap esters.

Materials:

  • Boc-Asn-OH (10 mmol)

  • Iodosobenzene diacetate (PIDA) (11 mmol)

  • Ethyl Acetate / Acetonitrile / Water (2:2:1 solvent mix)

Step-by-Step Workflow:

  • Dissolution: Dissolve Boc-Asn-OH in the solvent mixture at room temperature.

  • Rearrangement: Add PIDA in one portion. Stir for 4–6 hours. The reaction proceeds via an isocyanate intermediate which is hydrolyzed in situ to the amine.[1][2]

  • Workup: Concentrate under vacuum to remove organic solvents. The aqueous residue is lyophilized or crystallized.

  • Protection (Optional): The resulting free side-chain amine can be immediately protected (e.g., with Cbz-Cl or Fmoc-OSu) to generate orthogonally protected Dap.

Validation Check:

  • NMR: Look for the disappearance of Asn

    
    -protons (doublet of doublets ~2.8 ppm) and appearance of Dap 
    
    
    
    -protons shifted downfield.
  • Mass Spec: Product mass should be [M-14] relative to starting material (loss of CO from the amide rearrangement).

Part 5: Visualizing the Alternatives

Diagram 1: Synthetic Decision Tree for Dap Cores

This diagram illustrates the logical flow for selecting the correct synthetic route based on starting material availability and desired protection.

DapSynthesis Start Need Dap Core Asn Start: L-Asparagine (Amide Sidechain) Start->Asn Cheapest / Scalable Ser Start: L-Serine (Hydroxyl Sidechain) Start->Ser Versatile Protection Hofmann Hofmann Rearrangement (PIDA/PIFA) Asn->Hofmann Oxidative Decarboxylation Mitsunobu Mitsunobu Reaction (DEAD/PPh3 + N-Nu) Ser->Mitsunobu Direct N-Installation Azide Activation -> Azide (MsCl -> NaN3) Ser->Azide Two-step Sequence DapProduct 2,3-Diaminopropanoate (Dap) Derivative Hofmann->DapProduct Retains Stereochem Mitsunobu->DapProduct Inversion of config (if chiral C) Azide->DapProduct Reduction (H2/Pd)

Caption: Synthetic pathways to generate 2,3-diaminopropanoate (Dap) derivatives from commodity amino acids (Asparagine and Serine).

Diagram 2: Orthogonal Protection Selection

Choosing the right alternative to the standard Tert-butyl ester depends on the required deprotection conditions.

ProtectionLogic Problem Select Dap Derivative AcidLabile Need Acid Lability? (SPPS Standard) Problem->AcidLabile BaseLabile Need Base Lability? (Solution Phase) AcidLabile->BaseLabile No TBu Tert-butyl Ester (H-Dap-OtBu) AcidLabile->TBu Yes (Cleave w/ TFA) Ortho Need Full Orthogonality? BaseLabile->Ortho No MeEst Methyl Ester (H-Dap-OMe) BaseLabile->MeEst Yes (Cleave w/ LiOH) BnEst Benzyl Ester (H-Dap-OBn) Ortho->BnEst Hydrogenolysis Allyl Allyl/Alloc (H-Dap-OAllyl) Ortho->Allyl Pd(0) Catalysis

Caption: Decision matrix for selecting ester protection groups based on cleavage conditions.

References

  • Zhang, X., et al. (1997). "Rearrangement of Nα-Protected L-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-L-alanine Derivatives." Journal of Organic Chemistry. Link

  • Vederas, J. C., et al. (2005). "Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids." Organic Letters. Link

  • Cuervo, L., et al. (2025). "2,3-Diaminopropanols Obtained from D-Serine as Intermediates in the Synthesis of Protected 2,3-L-Diaminopropanoic Acid Methyl Esters." Molecules. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

  • Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Applications." Link

Sources

Safety Operating Guide

Tert-butyl 2,3-diaminopropanoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Treat Tert-butyl 2,3-diaminopropanoate (Dap-OtBu) as Hazardous Organic Waste.

While this specific compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, its chemical structure (amino acid ester, diamine) dictates that it be managed as a Corrosive and Potentially Ignitable hazardous waste.

Critical Operational Warning: DO NOT mix this compound with acidic waste streams. The tert-butyl ester moiety is acid-labile. Exposure to strong acids (e.g., HCl, TFA) in a closed waste container will generate isobutylene gas, leading to rapid pressurization and potential container failure/explosion.

Chemical Profile & Hazard Identification

To properly dispose of this agent, you must understand its chemical behavior in a waste container.

PropertySpecificationOperational Implication
Chemical Name Tert-butyl 2,3-diaminopropanoateAlso known as H-Dap-OtBu or Dap ester.
Functional Groups Primary Amines (x2), tert-Butyl EsterBasic (pH > 10 in solution); Acid-sensitive.
Physical State Solid (typically) or Viscous LiquidDetermines waste stream (Solid vs. Liquid).
GHS Hazards H314/H315: Skin Corr./Irrit.[1][2][3] H319: Eye Irrit. H227/H225: Combustible/FlammableRequires chemically resistant PPE.
Reactivity Acid Sensitive Gas Evolution Risk: Decomposes to release isobutylene gas.

Waste Characterization & Segregation Logic

Effective disposal begins with accurate characterization. Use this logic flow to assign the correct waste stream.

RCRA Classification (US Context)
  • Listed Waste: Not listed (unless part of a specific formulation).

  • Characteristic Waste:

    • Ignitability (D001): Applicable if in a flammable solvent (Flash point < 60°C).

    • Corrosivity (D002): Applicable if pH ≥ 12.5 (aqueous solutions).[4]

    • Toxicity: Treat as toxic due to diamine functionality.

Segregation Rules
  • Segregate from Acids: Strictly separate from acidic waste (Sulfuric, Hydrochloric, TFA) to prevent gas generation.

  • Segregate from Oxidizers: Diamines can react violently with strong oxidizers (Peroxides, Nitric Acid).

  • Solvent Compatibility: Compatible with non-halogenated organic solvents (Methanol, Ethanol, DMSO).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

For expired reagents, recrystallization solids, or weighing scraps.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid chemically using a spatula. Do not generate dust.[1][2][5][6][7][8][9]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Tert-butyl 2,3-diaminopropanoate (Solid)"

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

For solutions containing Dap-OtBu.

  • pH Check: Ensure the solution is neutral or basic. If acidic, neutralize slowly in a fume hood before containerizing to off-gas isobutylene safely.

  • Stream Selection:

    • If Halogenated Solvents (DCM, Chloroform) used: Dispose in Halogenated Waste .

    • If Non-Halogenated (MeOH, DMF, EtOAc) used: Dispose in Non-Halogenated Organic Waste .

  • Containerization: Pour into the appropriate carboy (typically 20L HDPE). Leave 10% headspace for expansion.

  • Labeling: List all solvents + "Tert-butyl 2,3-diaminopropanoate".

Protocol C: Contaminated Debris (Sharps/Consumables)
  • Syringes/Needles: Place immediately in a Red Sharps Container. Do not recap.

  • Gloves/Paper Towels: If heavily soiled, place in a clear hazardous waste bag (double-bagged) and tag as "Debris contaminated with organic amines."

Visualizations

Figure 1: Disposal Decision Matrix

This diagram illustrates the logic for segregating Dap-OtBu waste to prevent accidents.

DisposalMatrix Start Waste Generation: Tert-butyl 2,3-diaminopropanoate StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Container: Wide-mouth HDPE Label: Toxic Organic Solid Solid->SolidAction AcidWarning CRITICAL SAFETY CHECK: Is the solution Acidic? Liquid->AcidWarning SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo HaloAction Stream: Halogenated Waste Warning: NO ACIDS Halo->HaloAction NonHaloAction Stream: Non-Halogenated Waste Warning: NO ACIDS NonHalo->NonHaloAction AcidWarning->SolventCheck No Neutralize Neutralize SLOWLY in Hood (Allow Gas Release) AcidWarning->Neutralize Yes Neutralize->SolventCheck

Caption: Decision matrix for segregating Tert-butyl 2,3-diaminopropanoate waste. Note the critical acid neutralization step to prevent container pressurization.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Absorb 3. Absorb/Cover: Use Vermiculite or Dry Sand PPE->Absorb Collect 4. Collect: Scoop into Hazardous Waste Jar Absorb->Collect Clean 5. Decontaminate: Wash surface with soap & water Collect->Clean

Caption: Standard Operating Procedure (SOP) for small-scale laboratory spills of organic amines.

Safety & Personal Protective Equipment (PPE)

Always consult the Safety Data Sheet (SDS) before handling.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness). For prolonged contact, use "Silver Shield" or laminate gloves.

  • Respiratory: If handling powder outside a fume hood, use a NIOSH-approved N95 or P100 respirator.

  • Skin: Standard laboratory coat; closed-toe shoes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4192171, tert-Butyl 3-aminopropanoate. Retrieved from [Link]

  • US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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